2,6-Dimethylpiperazine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2,6-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNWESYYDINUHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883302 | |
| Record name | Piperazine, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108-49-6 | |
| Record name | 2,6-Dimethylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylpiperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperazine, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperazine, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dimethylpiperazine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-dimethylpiperazine, a versatile heterocyclic compound with significant applications in pharmaceutical research and development. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its role as a key building block in the development of novel therapeutics.
Core Properties of this compound
This compound, identified by the CAS Number 108-49-6 , is a cyclic diamine that serves as a crucial scaffold in medicinal chemistry.[1][2][3][4] Its structural features allow for diverse chemical modifications, making it an important intermediate in the synthesis of complex molecular architectures.[5]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 108-49-6 | [1][2][3][4] |
| Molecular Formula | C₆H₁₄N₂ | [1][2][6] |
| Molecular Weight | 114.19 g/mol | [2][3][4][7] |
| Appearance | White to off-white crystalline solid or hygroscopic solid | [1][3] |
| Melting Point | 108-111 °C | [1][3][7] |
| Boiling Point | 162 °C | [3][7] |
| Density | 0.914 g/cm³ (estimate) | [7] |
| Flash Point | 45 °C (113 °F) - closed cup | [1][3][7] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol (B129727). | [7] |
| pKa | 9.38 ± 0.60 (Predicted) | [7] |
| EC Number | 203-588-9 | [3][4] |
| Beilstein/REAXYS Number | 79881 | [3][4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from established literature and patent filings.
Synthesis of cis-2,6-Dimethylpiperazine (B139716)
A common and effective method for the synthesis of cis-2,6-dimethylpiperazine involves the reductive amination of diisopropanolamine (B56660). The following protocol is a composite of procedures described in patent literature.[2][3]
Materials:
-
Diisopropanolamine
-
Anhydrous ammonia (B1221849)
-
Hydrogen gas
-
Raney Nickel or a Nickel/Iron catalyst[3]
-
Toluene (or another suitable aromatic hydrocarbon solvent like benzene (B151609) or xylene)[2]
-
Methanol
-
Pressurized reaction vessel (autoclave)
Procedure:
-
Reaction Setup: In a suitable autoclave, combine diisopropanolamine and toluene. The recommended ratio of the organic solvent is 0.5 to 5 parts by weight based on 1 part by weight of diisopropanolamine.[2]
-
Catalyst Addition: Carefully add the Raney Nickel or Ni/Fe catalyst to the mixture.
-
Ammonia and Hydrogen Introduction: Cool the autoclave and introduce anhydrous ammonia. Subsequently, pressurize the vessel with hydrogen gas to approximately 5.5 kg/cm ².[2]
-
Reaction: Heat the mixture to a temperature between 180°C and 200°C for approximately 4 hours.[2][3] The reaction is typically carried out under a pressure of 1-12 MPa.[3]
-
Work-up: After cooling the reactor, carefully vent the excess ammonia and hydrogen.
-
Catalyst Removal: Dilute the reaction mixture with methanol and filter to remove the catalyst.[3]
-
Solvent Removal: Concentrate the filtrate by distillation to remove methanol and toluene.[3]
-
Product Isolation: The crude product, a mixture of cis- and trans-2,6-dimethylpiperazine, is obtained.
Synthesis workflow for cis-2,6-Dimethylpiperazine.
Purification by Recrystallization
The crude product from the synthesis, containing a mixture of cis and trans isomers, can be purified by recrystallization to isolate the desired cis isomer.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., an organic solvent in which the cis isomer has lower solubility at room temperature compared to the trans isomer)
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The cis-2,6-dimethylpiperazine will crystallize out of the solution. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum. The melting point of the purified cis-2,6-dimethylpiperazine should be in the range of 113-114°C.[3]
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
The purity of this compound and the separation of its cis and trans isomers can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol based on methods for similar piperazine (B1678402) derivatives.
Instrumentation:
-
Gas Chromatograph equipped with a Mass Selective Detector (MSD)
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Solvent Delay: 3 minutes
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
Scan Mode: Full Scan
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent such as methanol or dichloromethane.
-
Perform serial dilutions to create calibration standards of known concentrations.
-
Inject a 1 µL aliquot of the sample or standard into the GC-MS system.
References
- 1. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 3. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 4. Regulation of carbamoyl phosphate synthetase by MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. EP1284262A1 - Procédé pour la préparation de cis-2,6-diméthylpipérazine - Google Patents [patents.google.com]
- 7. Small Molecule Inhibition of CPS1 Activity through an Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Chemical Properties of 2,6-Dimethylpiperazine
Introduction
2,6-Dimethylpiperazine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Structurally, it is a piperazine (B1678402) ring substituted with two methyl groups at the 2 and 6 positions. This substitution gives rise to stereoisomers—cis and trans forms—which can have distinct properties and applications.[1] Its utility is particularly noted in the synthesis of various pharmaceutical agents, including anticancer and antiviral compounds, making a thorough understanding of its physical and chemical characteristics essential for researchers, scientists, and drug development professionals.[2] This guide provides an in-depth overview of its core properties, experimental protocols for their determination, and key safety information.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and development settings.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 108-49-6 | [2][4][5][6] |
| Molecular Formula | C₆H₁₄N₂ | [2][3][5][6] |
| Molecular Weight | 114.19 g/mol | [2][3][5] |
| Appearance | Pale yellow to light yellow hygroscopic solid/crystals.[2][4] | |
| Melting Point | 108-111 °C | [2][4][7] |
| Boiling Point | 162 °C | [2][7] |
| Flash Point | 45 °C (113 °F) - closed cup | [2][4] |
| Solubility | Sparingly soluble in chloroform (B151607) and methanol[2]; Slightly soluble in water; Soluble in most organic solvents.[8] | |
| pKa (Predicted) | 9.38 ± 0.60 | [2] |
| Density (Estimate) | 0.9140 g/cm³ | [9] |
Detailed Chemical Characteristics
Stereochemistry this compound exists as two primary stereoisomers: a cis isomer and a trans enantiomeric pair. The cis isomer, being achiral, is the predominant form produced during the reduction of 2,6-lutidine.[1] The trans isomers are chiral and exist as a pair of enantiomers, (2R,6R) and (2S,6S). These stereochemical differences are critical in drug development, as different isomers can exhibit varied pharmacological activities and receptor binding affinities.
Stability and Reactivity this compound is stable under recommended storage conditions, which include keeping it in a dark place under an inert atmosphere at room temperature.[2][9][10] It is incompatible with strong oxidizing agents and strong acids.[10] Thermal decomposition can lead to the release of hazardous products, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[10] Hazardous polymerization does not typically occur.[10]
Experimental Protocols
Detailed methodologies are crucial for verifying the properties of chemical compounds. Below are standard protocols for determining key physical and chemical parameters of this compound.
1. Determination of Melting Point (Capillary Method)
The melting point is a critical indicator of purity.
-
Apparatus: Melting point apparatus (e.g., Thomas-Hoover or similar), capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a controlled rate (initially rapid, then ~1-2 °C per minute near the expected melting point).
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted into a clear liquid. For a pure substance, this range should be narrow (0.5-1 °C).
-
2. Determination of Boiling Point (Distillation Method)
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
-
Procedure:
-
A sample of the compound is placed in the distillation flask with a few boiling chips to ensure smooth boiling.
-
The apparatus is assembled for simple distillation, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
The flask is heated gently.
-
The boiling point is recorded as the temperature at which the vapor temperature remains constant while the liquid is actively distilling and condensing into the receiving flask.
-
3. Determination of pKa by Potentiometric Titration
The pKa values indicate the protonation state of the amine groups at different pH levels. A study involving similar piperazines utilized potentiometric titration to determine dissociation constants.[11]
-
Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.
-
Reagents: Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M), high-purity water, this compound sample.
-
Procedure: A generalized workflow for this process is outlined below.
Spectroscopic and Safety Data
Spectroscopic Analysis Structural confirmation and purity assessment of this compound are typically performed using spectroscopic methods.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the stereochemistry (cis vs. trans) based on chemical shifts and coupling constants.[3][12][13]
-
Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight (114.19 g/mol ) and can provide fragmentation patterns useful for structural elucidation.[6][14]
Safety and Handling this compound is a hazardous substance and requires careful handling.
-
Hazards: It is classified as a flammable solid that can cause serious skin and eye irritation, as well as respiratory irritation.[10][15][16]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a dust mask or respirator, should be used when handling this compound.[7]
-
Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong acids and oxidizing agents.[4][10] It is noted to be light-sensitive and hygroscopic.[2]
References
- 1. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 108-49-6 [m.chemicalbook.com]
- 3. This compound | C6H14N2 | CID 66056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. kubochem.com [kubochem.com]
- 5. scbt.com [scbt.com]
- 6. Piperazine, 2,6-dimethyl- [webbook.nist.gov]
- 7. capotchem.com [capotchem.com]
- 8. This compound, 98%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 108-49-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. uregina.ca [uregina.ca]
- 12. This compound(108-49-6) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. cis-2,6-Dimethylpiperazine(21655-48-1) MS [m.chemicalbook.com]
- 15. 2,6-二甲基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. chemical-label.com [chemical-label.com]
An In-depth Technical Guide to the Molecular Structure of cis-2,6-Dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-2,6-Dimethylpiperazine (B139716) is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. This document provides a comprehensive technical overview of its molecular structure, conformational dynamics, and physicochemical properties. It details experimental and computational approaches to elucidate its three-dimensional architecture and highlights its significance as a key building block in the synthesis of pharmacologically active agents, notably the fluoroquinolone antibiotic Sparfloxacin. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel chemical entities incorporating the cis-2,6-dimethylpiperazine moiety.
Introduction
Piperazine (B1678402) and its derivatives are classified as "privileged structures" in drug discovery, owing to their prevalence in a wide array of biologically active compounds.[1][2] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, imparts favorable physicochemical properties to molecules, such as increased polarity, aqueous solubility, and the ability to engage in hydrogen bonding, which can enhance pharmacokinetic profiles and target affinity.[1][2] Among the substituted piperazines, cis-2,6-dimethylpiperazine is a chiral molecule of significant interest due to its unique stereochemistry and its application as a key intermediate in the synthesis of pharmaceuticals.[3][4] Its incorporation into drug candidates can influence their potency, selectivity, and metabolic stability. A thorough understanding of its molecular structure and conformational behavior is therefore essential for rational drug design.
Molecular Structure and Conformational Analysis
The molecular formula of cis-2,6-dimethylpiperazine is C₆H₁₄N₂, with a molecular weight of 114.19 g/mol .[5][6] The "cis" designation indicates that the two methyl groups are on the same side of the piperazine ring. This stereochemical arrangement has a profound impact on the molecule's three-dimensional shape and its interactions with biological macromolecules.
Conformational Preferences
The piperazine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. In cis-2,6-dimethylpiperazine, the chair conformation can exist in two interconverting forms, with the methyl groups occupying either axial or equatorial positions. Computational studies and conformational analysis of related substituted piperidines and piperazines suggest that the conformer with both methyl groups in the equatorial position is thermodynamically more stable due to the avoidance of unfavorable 1,3-diaxial interactions.[7][8]
The conformational dynamics of the piperazine ring are characterized by two primary processes: ring inversion and nitrogen inversion. These processes have energy barriers that can be studied using dynamic nuclear magnetic resonance (NMR) spectroscopy.[7]
Molecular Geometry
Table 1: Predicted Molecular Geometry of cis-2,6-Dimethylpiperazine (Chair Conformation with Equatorial Methyl Groups)
| Parameter | Value (Estimated) |
| C-N bond length | ~1.46 Å |
| C-C bond length | ~1.53 Å |
| C-N-C bond angle | ~112° |
| N-C-C bond angle | ~110° |
| C-C-N-C dihedral angle | ~55° (gauche) |
Note: These values are estimations based on computational models and data from similar structures and may vary depending on the experimental or computational method used.
Physicochemical Properties
The physicochemical properties of cis-2,6-dimethylpiperazine are crucial for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Physicochemical Properties of cis-2,6-Dimethylpiperazine
| Property | Value | Reference(s) |
| CAS Number | 21655-48-1 | [5][10] |
| Molecular Formula | C₆H₁₄N₂ | [5][10] |
| Molecular Weight | 114.19 g/mol | [5][10] |
| Melting Point | 108-111 °C | [5][10] |
| Boiling Point | 162 °C | [5][10] |
| pKa | 9.38 ± 0.60 (Predicted) | [10] |
| logP | 0.5923 (Calculated) | [10] |
| Water Solubility | Completely soluble | [10] |
| Appearance | Pale yellow to light yellow solid | [10] |
Synthesis of cis-2,6-Dimethylpiperazine
The selective synthesis of the cis isomer of 2,6-dimethylpiperazine is a key challenge. Several methods have been reported, with the cyclization of diisopropanolamine (B56660) being a common industrial approach.[3][4]
General Synthesis Workflow
The synthesis typically involves the reductive amination of a diisopropanolamine precursor in the presence of a catalyst. The use of an organic solvent is often crucial for achieving high selectivity for the cis isomer.[3][4]
Experimental Protocol: Synthesis from Diisopropanolamine (Illustrative)
The following is an illustrative protocol based on patent literature.[3][4] Researchers should consult and adapt procedures from peer-reviewed sources for laboratory-scale synthesis.
Materials:
-
Diisopropanolamine
-
Toluene (or another suitable aromatic hydrocarbon)
-
Nickel catalyst (e.g., Raney Nickel)
-
Ammonia
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave, combine diisopropanolamine and toluene.
-
Add the nickel catalyst to the mixture.
-
Seal the autoclave and introduce ammonia and hydrogen gas to the desired pressure.
-
Heat the reaction mixture to a specified temperature (e.g., 200 °C) and maintain for several hours with stirring.
-
After cooling, filter the reaction mixture to remove the catalyst.
-
The filtrate, containing a mixture of cis- and trans-2,6-dimethylpiperazine in toluene, is subjected to crystallization. The cis-isomer, being less soluble, preferentially crystallizes.
-
The crystallized product is collected by filtration and can be further purified by recrystallization to yield high-purity cis-2,6-dimethylpiperazine.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of cis-2,6-dimethylpiperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the cis-stereochemistry. In the ¹H NMR spectrum, the chemical shifts and coupling constants of the methine and methylene (B1212753) protons are indicative of their axial or equatorial orientation. The ¹³C NMR spectrum provides information on the number of unique carbon environments.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for cis-2,6-Dimethylpiperazine
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (CH -CH₃) | ~2.8 | Multiplet |
| ¹H (NH ) | Broad singlet | |
| ¹H (CH₂ ) | ~2.5 (axial), ~2.9 (equatorial) | Multiplets |
| ¹H (CH₃) | ~1.0 | Doublet |
| ¹³C (C H-CH₃) | ~50 | |
| ¹³C (C H₂) | ~48 | |
| ¹³C (C H₃) | ~19 |
Note: Predicted values are based on general principles and data for similar compounds. Actual chemical shifts will depend on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For cis-2,6-dimethylpiperazine, the molecular ion peak (M⁺) would be observed at an m/z of 114.
Biological Relevance and Application in Drug Development
The cis-2,6-dimethylpiperazine moiety is a key structural component in several pharmacologically active compounds. Its most notable application is in the synthesis of the broad-spectrum fluoroquinolone antibiotic, Sparfloxacin.[11]
Role in Sparfloxacin
In Sparfloxacin, the cis-2,6-dimethylpiperazine ring is attached to the C-7 position of the quinolone core. This substituent plays a crucial role in the drug's antibacterial activity and pharmacokinetic properties.[11]
Mechanism of Action of Sparfloxacin
Sparfloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[12] Inhibition of these enzymes prevents the replication, transcription, and repair of bacterial DNA, ultimately leading to cell death.[12] The cis-dimethylpiperazine moiety contributes to the binding of Sparfloxacin to these enzymes and influences its spectrum of activity.
Conclusion
cis-2,6-Dimethylpiperazine is a structurally significant and synthetically valuable building block for the development of new chemical entities with therapeutic potential. Its well-defined stereochemistry and conformational preferences play a critical role in its interactions with biological targets. This technical guide has provided a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and biological relevance, offering a valuable resource for researchers in medicinal chemistry and drug discovery. A deeper understanding of this important scaffold will continue to drive the development of innovative therapeutics.
References
- 1. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 4. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 5. Cis-2,6-Dimethylpiperazine | CAS 21655-48-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. This compound | C6H14N2 | CID 66056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. cis-2,6-Dimethylpiperazine CAS#: 21655-48-1 [m.chemicalbook.com]
- 11. Production Method of Sparfloxacin - Chempedia - LookChem [lookchem.com]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Stereoisomers of 2,6-Dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylpiperazine, a heterocyclic diamine, is a significant building block in medicinal chemistry and drug development. Its structure allows for three distinct stereoisomers: a meso compound (cis-2,6-dimethylpiperazine) and a pair of enantiomers (trans-(2R,6R)-dimethylpiperazine and trans-(2S,6S)-dimethylpiperazine). The spatial arrangement of the two methyl groups profoundly influences the molecule's physicochemical properties and its interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of these stereoisomers, with a focus on their relevance in pharmaceutical research.
The piperazine (B1678402) scaffold is a well-established pharmacophore found in a wide array of approved drugs, valued for its ability to impart desirable pharmacokinetic properties.[1] The stereochemistry of substituted piperazines, such as this compound, can lead to significant differences in pharmacological activity, with different enantiomers potentially exhibiting distinct therapeutic effects and side-effect profiles.[2] A notable example is a derivative of this compound developed as an allosteric inhibitor of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), a potential cancer target. In this case, the (2R,6R) isomer demonstrated an 18-fold increase in activity compared to its stereoisomers, highlighting the critical importance of stereochemical control in drug design.[3]
Physicochemical Properties
The stereoisomeric relationship between the cis and trans forms of this compound results in different physical properties. The cis isomer is a meso compound and is achiral, while the trans isomer exists as a racemic mixture of two enantiomers.
| Property | cis-2,6-Dimethylpiperazine (B139716) | trans-2,6-Dimethylpiperazine (racemic) | General (Isomer mix) |
| Molecular Formula | C₆H₁₄N₂ | C₆H₁₄N₂ | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol | 114.19 g/mol | 114.19 g/mol [4] |
| Melting Point | 112-115 °C[5] | Not available | 108-111 °C |
| Boiling Point | 160 °C[5] | Not available | 162 °C |
| pKa (predicted) | Not available | Not available | 9.38 ± 0.60[6] |
| Appearance | White to orange to green crystalline powder[5] | Not available | Crystals |
Synthesis and Separation of Stereoisomers
The synthesis of this compound typically yields a mixture of cis and trans isomers. The selective synthesis of the desired isomer or the efficient separation of the mixture is crucial for its application in drug development.
Synthesis of cis-2,6-Dimethylpiperazine
A common method for the synthesis of cis-2,6-dimethylpiperazine involves the cyclization of diisopropanolamine (B56660) in the presence of a catalyst.[7][8]
Experimental Protocol: Synthesis of a Mixture of cis- and trans-2,6-Dimethylpiperazine
Materials:
-
Diisopropanolamine
-
Hydrogen
-
Hydrogenation catalyst (e.g., Raney Nickel or Raney Cobalt)[9]
-
Aromatic solvent (e.g., Toluene, Xylene)[8]
Procedure:
-
In a high-pressure autoclave, combine diisopropanolamine with an aromatic solvent.[8]
-
Add the hydrogenation catalyst to the mixture.
-
Pressurize the autoclave with ammonia and then with hydrogen to a pressure of 1-12 MPa.[9]
-
Heat the reaction mixture to a temperature between 100-250 °C and maintain for 2-10 hours.[9]
-
After the reaction is complete, cool the autoclave and carefully release the pressure.
-
Filter the reaction mixture to remove the catalyst. The resulting solution contains a mixture of cis- and trans-2,6-dimethylpiperazine.[7]
Separation of cis-2,6-Dimethylpiperazine by Crystallization
The cis isomer can be selectively isolated from the isomeric mixture by fractional crystallization.
Experimental Protocol: Isolation of cis-2,6-Dimethylpiperazine
Materials:
-
Mixture of cis- and trans-2,6-dimethylpiperazine in an aromatic solvent
-
Light petroleum
Procedure:
-
Perform azeotropic distillation of the filtrate from the synthesis to remove water.[7]
-
Concentrate the solution and then add a mixture of isopropanol and light petroleum.[7]
-
Cool the solution to induce crystallization of cis-2,6-dimethylpiperazine.
-
Collect the crystals by filtration.
-
Recrystallize the obtained solid from a suitable solvent to achieve high purity cis-2,6-dimethylpiperazine.[7] A melting point of 113-114 °C indicates high purity.[7]
Chiral Resolution of trans-2,6-Dimethylpiperazine
The racemic trans-2,6-dimethylpiperazine can be resolved into its individual enantiomers using a chiral resolving agent, such as tartaric acid. This process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution of trans-2,6-Dimethylpiperazine (General Procedure)
Materials:
-
Racemic trans-2,6-dimethylpiperazine
-
(L)-(+)-Tartaric acid or (D)-(-)-Tartaric acid
-
Suitable solvent (e.g., methanol, ethanol, or a mixture with water)
-
Base (e.g., sodium hydroxide)
-
Organic solvent for extraction (e.g., chloroform)
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic trans-2,6-dimethylpiperazine in a suitable solvent. In a separate container, dissolve an equimolar amount of the chiral resolving agent (e.g., (L)-tartaric acid) in the same solvent, heating gently if necessary.
-
Combine the two solutions and allow the mixture to cool slowly. The less soluble diastereomeric salt will preferentially crystallize. Seeding with a small crystal of the desired diastereomeric salt can aid crystallization.[10]
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.[10]
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide (B78521) solution) to neutralize the tartaric acid and liberate the free amine.[10]
-
Extraction: Extract the liberated enantiomerically pure trans-2,6-dimethylpiperazine with an organic solvent.
-
Purification: Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the pure enantiomer.
-
The other enantiomer can be recovered from the mother liquor of the crystallization step by a similar process of basification and extraction.
Biological Significance and Applications
The stereochemistry of this compound is of paramount importance in its application as a scaffold in drug design. As demonstrated by the potent and stereospecific inhibition of CPS1 by a derivative, the precise three-dimensional arrangement of the methyl groups dictates the molecule's ability to bind to its biological target.[3] The development of stereoselective syntheses and efficient resolution methods is therefore a critical aspect of harnessing the full potential of this versatile building block in the creation of novel therapeutics.[1]
Diagrams
Logical Relationship of this compound Stereoisomers
Caption: Relationship between the stereoisomers of this compound.
General Synthesis and Separation Workflow
Caption: General workflow for the synthesis and separation of this compound stereoisomers.
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H14N2 | CID 66056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound CAS#: 108-49-6 [m.chemicalbook.com]
- 7. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 8. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 9. EP1031568A1 - Procédé pour la préparation de cis-2,6-diméthyl-pipérazine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
2,6-Dimethylpiperazine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides the fundamental molecular and physical data for 2,6-Dimethylpiperazine, a heterocyclic organic compound. The information is presented to support research and development activities where this molecule is of interest.
Molecular Formula and Weight
The chemical structure of this compound is defined by its molecular formula and molecular weight, which are critical for stoichiometric calculations, analytical characterization, and formulation development.
Below is a summary of the molecular formula and various molecular weight values for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₆H₁₄N₂ | PubChem, Santa Cruz Biotechnology, Kubochem, NIST WebBook, Sigma-Aldrich[1][2][3][4] |
| Molecular Weight | 114.19 g/mol | PubChem, Santa Cruz Biotechnology, Sigma-Aldrich[1][2] |
| 114.1888 g/mol | NIST WebBook[4] | |
| 114 g/mol | Kubochem[3] | |
| Monoisotopic Mass | 114.115698455 Da | PubChem (Computed)[1] |
Note on Molecular Weight and Monoisotopic Mass: The molecular weight (or molar mass) is an average based on the natural isotopic abundance of the constituent elements. The monoisotopic mass is calculated using the mass of the most abundant isotope for each element. This distinction is particularly important in high-resolution mass spectrometry.
As an AI language model, I am unable to generate an in-depth technical guide, provide detailed experimental protocols, or create visualizations such as Graphviz diagrams. The information provided here is based on publicly available chemical data.
References
Synthesis of 2,6-Dimethylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylpiperazine is a crucial heterocyclic scaffold in medicinal chemistry and a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Notably, the cis-isomer of this compound is a vital building block for certain quinolone antibiotics, such as Sparfloxacin.[3] The presence of two stereocenters in the molecule gives rise to cis and trans diastereomers, as well as their respective enantiomers, making stereoselective synthesis a critical aspect of its production for pharmaceutical applications. This guide provides an in-depth overview of the primary synthesis pathways for this compound, with a focus on reaction methodologies, quantitative data, and experimental protocols.
Core Synthesis Pathways
The synthesis of this compound is predominantly achieved through the cyclization of acyclic precursors. The most common industrial and laboratory methods include the reductive amination of diisopropanolamine (B56660) and asymmetric synthesis strategies for obtaining stereochemically pure isomers.
Reductive Amination of Diisopropanolamine
The catalytic cyclization of diisopropanolamine via reductive amination is a widely employed industrial method for producing this compound. This process typically involves the reaction of diisopropanolamine with ammonia (B1221849) and hydrogen in the presence of a hydrogenation/dehydrogenation catalyst.[3]
The reaction proceeds through the dehydrogenation of the alcohol groups to form carbonyl intermediates, followed by intramolecular reductive amination to yield the piperazine (B1678402) ring. The choice of catalyst, solvent, and reaction conditions significantly influences the yield and the diastereoselectivity (cis:trans ratio) of the product.
dot
Caption: Reductive Amination Pathway for this compound.
| Parameter | Route 1: Reductive Amination (Aqueous/No Solvent) | Route 2: Reductive Amination (Organic Solvent) |
| Starting Material | Diisopropanolamine | Diisopropanolamine |
| Key Reagents | Ammonia, Hydrogen | Ammonia, Hydrogen, Organic Solvent (e.g., Toluene) |
| Catalyst | Raney Nickel or Cobalt | Nickel or Cobalt-based |
| Reaction Temperature | 190-200 °C | 190-200 °C |
| Reaction Pressure | High Pressure | High Pressure |
| Reported Yield | ~70% (mixed isomers)[3] | Not explicitly stated, but selectivity for cis-isomer is higher. |
| Selectivity (cis:trans) | ~72:28 (in water)[3] | ~81:19 (in toluene)[3] |
This protocol is adapted from patent literature describing the synthesis with enhanced selectivity for the cis-isomer.[4]
-
Reaction Setup: A 1-liter autoclave is charged with 220 g (1.654 mol) of diisopropanolamine and 220 ml of toluene.
-
Catalyst Addition: A nickel-based catalyst is added to the mixture.
-
Reaction Conditions: The autoclave is sealed, purged with hydrogen, and then pressurized with ammonia and hydrogen. The reaction mixture is heated to 200 °C and maintained for 4 hours with stirring.
-
Work-up: After cooling, the autoclave is vented, and the catalyst is removed by filtration. The resulting solution contains a mixture of cis- and trans-2,6-dimethylpiperazine in toluene.
-
Crystallization and Isolation: The filtrate is heated to approximately 70 °C to ensure all solids are dissolved. The solution is then cooled to 5 °C and held for 2 hours to facilitate the crystallization of the cis-isomer.
-
Purification: The crystalline cis-2,6-dimethylpiperazine (B139716) is collected by filtration. A second crop of crystals can be obtained by concentrating the mother liquor. Recrystallization can be performed to achieve higher purity.
-
Isomerization (Optional): The trans-isomer remaining in the mother liquor can be isomerized to the cis-isomer by heating at a temperature of 180 °C or higher in the presence of a catalyst, and then recycled into the separation process.[4]
Asymmetric Synthesis of Chiral 2,6-Dimethylpiperazines
For pharmaceutical applications where a specific enantiomer is required, asymmetric synthesis strategies are employed. These methods provide control over the stereochemistry at the C2 and C6 positions.
This approach involves the cyclization of a chiral precursor where the stereochemistry is already established.
dot
Caption: Diastereoselective Triflate Alkylation Pathway.
The Mitsunobu reaction provides an alternative method for the key cyclization step, proceeding with inversion of stereochemistry at the reacting center.
dot
Caption: Intramolecular Mitsunobu Reaction Pathway.
The following represents a generalized description of the key steps based on the literature.[1]
-
Preparation of Chiral Precursor: A suitable chiral starting material, such as (S)-alanine or methyl (S)-lactate, is elaborated through a series of steps to introduce the necessary functional groups for cyclization. This may involve protection of the amine, reduction of a carboxylic acid, and introduction of a leaving group or a second hydroxyl group.
-
Cyclization Step:
-
For Triflate Alkylation: The precursor, typically a protected amino alcohol with a terminal triflate group, is treated with a base to induce intramolecular nucleophilic substitution, forming the piperazine ring.
-
For Mitsunobu Reaction: The chiral amino diol precursor is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃). This in-situ activation of one hydroxyl group facilitates intramolecular attack by the amino group, leading to cyclization with inversion of stereochemistry.
-
-
Deprotection: The protecting groups on the nitrogen atoms of the newly formed piperazine ring are removed under appropriate conditions (e.g., hydrogenolysis for a benzyl (B1604629) group, acidic treatment for a Boc group) to yield the final enantiopure this compound.
Other Synthesis Routes
While less common for large-scale production, other methods for synthesizing substituted piperazines have been reported and may be applicable to this compound. These include palladium-catalyzed hydroamination reactions, which can offer high diastereoselectivity for trans-isomers.[5]
Conclusion
The synthesis of this compound can be accomplished through several effective pathways. For large-scale production, the reductive amination of diisopropanolamine is a prevalent method, with process parameters that can be tuned to favor the desired cis-isomer. For pharmaceutical applications requiring high stereochemical purity, asymmetric synthesis routes utilizing diastereoselective alkylations or intramolecular Mitsunobu reactions are indispensable. The choice of a specific synthetic route will ultimately depend on factors such as the desired isomer, required scale of production, cost of starting materials, and the desired level of stereochemical control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound CAS#: 108-49-6 [m.chemicalbook.com]
- 3. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 4. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 5. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2,6-Dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dimethylpiperazine in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, detailed experimental protocols for determining solubility, and the logical relationships governing the dissolution of this compound.
Introduction to this compound
This compound is a heterocyclic organic compound with the formula C₆H₁₄N₂. It exists as a solid at room temperature and is utilized as a building block in the synthesis of various pharmaceutical agents and other specialty chemicals.[1] Understanding its solubility in different solvents is crucial for its application in drug development, chemical synthesis, and formulation science, as it directly impacts reaction kinetics, purification processes, and bioavailability.
Solubility Profile of this compound
Currently, detailed quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively available in the scientific literature. The following table summarizes the qualitative solubility information that has been reported.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solvent Type | Qualitative Solubility |
| Water | Polar Protic | Slightly Soluble / Completely Soluble (for cis-isomer) |
| Methanol | Polar Protic | Slightly Soluble[1] |
| Chloroform | Polar Aprotic | Sparingly Soluble[1] |
Note: The solubility of this compound can be influenced by factors such as the specific isomer (cis- or trans-), temperature, and the presence of other solutes.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods must be employed. The following sections detail two common and reliable methods for determining the solubility of a solid compound like this compound in a liquid solvent.
Isothermal Saturation Method
The isothermal saturation method, also known as the shake-flask method, is a widely used and reliable technique for determining thermodynamic solubility.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed container, such as a glass vial or flask.
-
Equilibration: The container is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The agitation can be achieved using a shaker bath or a magnetic stirrer. The temperature should be carefully controlled using a thermostat.
-
Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by filtration through a fine-pored membrane filter or by centrifugation followed by careful decantation of the supernatant. It is critical to maintain the temperature during this step to prevent any change in solubility.
-
Concentration Analysis: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique.
-
Data Reporting: The solubility is reported in units such as grams of solute per 100 grams of solvent ( g/100g ), moles of solute per liter of solution (mol/L), or mole fraction at the specified temperature.
Gravimetric Method
The gravimetric method is a straightforward and classical approach for determining solubility, particularly when the solute is non-volatile.
Methodology:
-
Saturated Solution Preparation: A saturated solution of this compound is prepared in the chosen solvent at a constant temperature, as described in the isothermal saturation method.
-
Aliquot Sampling: A precisely known mass or volume of the clear, saturated solution is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).
-
Solvent Evaporation: The solvent is removed by evaporation. This can be done at ambient temperature, under reduced pressure, or by gentle heating in an oven, ensuring the temperature is kept well below the decomposition or sublimation point of this compound.
-
Drying to a Constant Mass: The container with the solid residue is dried to a constant mass in a desiccator or oven.
-
Mass Determination: The mass of the dry solid residue is determined by weighing the container.
-
Calculation: The solubility is calculated from the mass of the dissolved solute and the corresponding mass or volume of the solvent.
Analytical Methods for Concentration Measurement
The accurate determination of the concentration of this compound in the saturated solution is a critical step in the solubility measurement process. Several analytical techniques can be employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a powerful technique for separating and quantifying this compound in a solution. A calibration curve is typically prepared using standard solutions of known concentrations.
-
Gas Chromatography (GC): GC coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used for the quantitative analysis of this compound, particularly for volatile solvents.
-
Titration: Acid-base titration can be a simple and cost-effective method for determining the concentration of the basic this compound in a saturated solution, provided there are no interfering acidic or basic impurities.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationship between solvent properties and the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
Spectroscopic Profile of 2,6-Dimethylpiperazine: A Technical Guide
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,6-dimethylpiperazine. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.
Data Presentation
The spectral data for this compound is summarized in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.8-3.0 | Multiplet | 2H | Methine (CH) at C2 and C6 |
| ~2.6-2.8 | Multiplet | 4H | Axial and Equatorial Methylene (CH₂) at C3 and C5 |
| ~1.6 | Singlet (broad) | 2H | Amine (NH) at N1 and N4 |
| ~1.0-1.1 | Doublet | 6H | Methyl (CH₃) at C2 and C6 |
Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0 ppm.
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~53 | C2 and C6 (Methine) |
| ~48 | C3 and C5 (Methylene) |
| ~22 | Methyl (CH₃) |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Medium, Broad | N-H Stretch (Secondary Amine) |
| 2950-2970 | Strong | Asymmetric C-H Stretch (CH₃) |
| 2850-2930 | Strong | Symmetric C-H Stretch (CH₂ and CH) |
| 1450-1470 | Medium | C-H Bend (CH₂ and CH₃) |
| 1100-1150 | Medium | C-N Stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 114 | ~20 | [M]⁺ (Molecular Ion) |
| 99 | ~100 | [M - CH₃]⁺ |
| 70 | ~40 | [C₄H₈N]⁺ |
| 56 | ~80 | [C₃H₆N]⁺ |
| 44 | ~90 | [C₂H₆N]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound (approximately 5-10 mg) was prepared by dissolving the compound in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectrum was recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence. The spectral width was 240 ppm, with an acquisition time of 1 second and a relaxation delay of 2 seconds. A total of 1024 scans were averaged.
-
Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum was collected over the range of 4000-400 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance spectrum was converted to absorbance.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in methanol (B129727) was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.
-
Ionization: The sample was ionized using a standard electron energy of 70 eV.
-
Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer, and the mass-to-charge ratio (m/z) of the fragments was detected.
-
Data Acquisition: The mass spectrum was scanned over a range of m/z 10 to 200.
Visualizations
Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
2,6-Dimethylpiperazine material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 2,6-Dimethylpiperazine
This guide provides a comprehensive overview of the safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazard classifications, and essential safety protocols as derived from its Material Safety Data Sheet (MSDS).
Chemical and Physical Properties
This compound is a flammable, hygroscopic solid that can form combustible dust concentrations in the air.[1] It is crucial to handle this compound in a controlled environment to mitigate risks associated with its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C6H14N2 | [2][3][4][5] |
| Molecular Weight | 114.19 g/mol | [2][4][6] |
| CAS Number | 108-49-6 | [1][2][4][5][7] |
| EC Number | 203-588-9 | [2][4][7] |
| Appearance | Light yellow or off-white solid/crystals | [1][8] |
| Physical State | Solid | [1] |
| Melting Point | 108 - 113 °C / 226.4 - 235.4 °F | [1][9] |
| Boiling Point | 162 °C / 323.6 °F @ 760 mmHg | [1] |
| Flash Point | 44 - 45 °C / 111.2 - 113 °F | [1][9] |
| Assay | ≥ 97% | [1][9] |
| Moisture | ≤ 0.50% | [9] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] It is a flammable solid and causes severe skin burns, eye damage, and respiratory irritation.[1][2]
| Hazard Classification | Category | GHS Code |
| Flammable Solids | Category 1 | H228 |
| Skin Corrosion/Irritation | Category 1B / 2 | H315 |
| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H319 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 |
NFPA Hazard Ratings:
| Category | Rating |
| Health | 3 |
| Flammability | 3 |
| Instability | 0 |
Experimental Protocols and Safety Procedures
The following protocols are derived from standard safety data sheets and provide guidance for handling this compound in a laboratory or research setting.
First-Aid Measures
Immediate medical attention is required for all exposure routes.[1]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Keep eye wide open while rinsing.[1] Remove contact lenses if present and easy to do.[1][2]
-
Skin Contact: Take off immediately all contaminated clothing.[1] Wash off immediately with soap and plenty of water.[1][2]
-
Inhalation: Remove to fresh air.[1][2] If breathing is difficult, give oxygen.[1][9] If not breathing, give artificial respiration.[2][9] Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[1]
-
Ingestion: Rinse mouth.[1][2] Do NOT induce vomiting.[1][9] Drink plenty of water.[1] Never give anything by mouth to an unconscious person.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use CO2, dry chemical, dry sand, or alcohol-resistant foam.[1][2]
-
Unsuitable Extinguishing Media: No information available.[1]
-
Specific Hazards: The product causes burns of eyes, skin, and mucous membranes.[1] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment as required.[1][2] Evacuate personnel to safe areas.[1][2] Avoid contact with skin, eyes, or clothing.[1] Avoid dust formation.[1][2]
-
Environmental Precautions: Should not be released into the environment.[1] Do not allow the material to contaminate the ground water system.[1]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[1][2] Avoid creating dust.[1][2]
Handling and Storage
-
Handling: Use only under a chemical fume hood.[1] Wear personal protective equipment/face protection.[1] Do not get in eyes, on skin, or on clothing.[1] Do not breathe dust.[1] Keep away from heat, sparks, and open flames.[1][2]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2] Store in a corrosives area.[1] Incompatible with strong oxidizing agents and strong acids.[1]
Visualized Workflows and Logical Relationships
The following diagrams illustrate key safety and response workflows for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. capotchem.com [capotchem.com]
- 3. cis-2,6-Dimethylpiperazine - Safety Data Sheet [chemicalbook.com]
- 4. This compound | C6H14N2 | CID 66056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperazine, 2,6-dimethyl- [webbook.nist.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. kubochem.com [kubochem.com]
An In-depth Technical Guide on the Thermodynamic Properties and Biological Activity of 2,6-Dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylpiperazine, a cyclic diamine with the chemical formula C₆H₁₄N₂, is a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structural features, including the presence of two secondary amine groups and stereoisomeric possibilities, make it an attractive scaffold for creating diverse molecular architectures with specific biological activities. This technical guide provides a summary of the available thermodynamic properties of this compound and delves into its significant role as a modulator of a key metabolic enzyme, offering insights for its application in drug discovery and development.
Core Thermodynamic Properties
Precise experimental determination of the thermodynamic properties of this compound is not extensively documented in publicly available literature. However, computational methods provide valuable estimations for these fundamental parameters. The following table summarizes the calculated thermodynamic properties of this compound, which are essential for understanding its physical behavior and for modeling its interactions in various systems.
| Thermodynamic Property | Symbol (Unit) | Calculated Value | Method |
| Standard Gibbs Free Energy of Formation | ΔfG° (kJ/mol) | 191.80 | Joback |
| Enthalpy of Formation at Standard Conditions (gas) | ΔfH°gas (kJ/mol) | -57.57 | Joback |
| Enthalpy of Fusion at Standard Conditions | ΔfusH° (kJ/mol) | 23.38 | Joback |
| Enthalpy of Vaporization at Standard Conditions | ΔvapH° (kJ/mol) | 42.59 | Joback |
| Ideal Gas Heat Capacity | Cp,gas (J/mol·K) | - | - |
| Normal Boiling Point Temperature | Tboil (K) | 435.20 | NIST |
| Normal Melting (Fusion) Point | Tfus (K) | 370.58 | Joback |
| Critical Temperature | Tc (K) | 646.00 | - |
| Critical Pressure | Pc (kPa) | 4046.64 | Joback |
Note: The values presented in this table are predominantly based on computational predictions and should be used as estimations in the absence of experimentally verified data.
Biological Activity: Allosteric Inhibition of Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1)
Recent research has highlighted the potential of this compound derivatives as potent and selective allosteric inhibitors of Carbamoyl Phosphate Synthetase 1 (CPS1).[1][2] CPS1 is a crucial mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea (B33335) cycle, which is responsible for detoxifying ammonia (B1221849) in the liver.[3] In certain cancer types, particularly those with LKB1 deficiency, CPS1 is overexpressed and plays a vital role in pyrimidine (B1678525) synthesis, thereby supporting tumor growth.[1][4] This makes CPS1 a compelling target for cancer therapy.
Signaling Pathway of CPS1 Inhibition
This compound-based inhibitors do not bind to the active site of CPS1 but rather to a previously unidentified allosteric pocket.[5][6] This binding event induces a conformational change in the enzyme, which in turn blocks ATP hydrolysis, the initial step in carbamoyl phosphate synthesis.[5] This allosteric mechanism provides a high degree of selectivity for CPS1 over other related enzymes, such as CPS2, which is essential for de novo pyrimidine synthesis in most healthy cells, thus minimizing potential toxicity.[1]
Caption: Allosteric inhibition of CPS1 by this compound derivatives.
Experimental Protocols
The inhibitory activity of this compound derivatives on CPS1 is typically determined using a biochemical assay that measures the formation of ADP, a product of the enzymatic reaction.
Experimental Workflow: CPS1 Inhibition Assay
Caption: A generalized workflow for determining the IC50 of CPS1 inhibitors.
Detailed Methodology for CPS1 Inhibition Assay:
The IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme activity by 50%, are determined through a biochemical assay.[1] The following provides a generalized protocol based on published methods:
-
Reagent Preparation: All reagents, including the purified CPS1 enzyme, assay buffer, ATP, and the this compound-based inhibitor, are prepared and stored under appropriate conditions to ensure stability and activity.
-
Serial Dilution of Inhibitor: The inhibitor is serially diluted to create a range of concentrations to be tested.
-
Enzyme-Inhibitor Incubation: The CPS1 enzyme is pre-incubated with the various concentrations of the inhibitor for a defined period to allow for binding to the allosteric site.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, ATP.
-
Detection of Product Formation: The rate of the reaction is monitored by measuring the formation of one of the products, typically ADP. This can be achieved using a coupled enzyme assay where the production of ADP is linked to a detectable signal, such as a change in fluorescence or absorbance.
-
Data Analysis: The percentage of CPS1 inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response curve to a suitable equation.[1]
Conclusion
While experimental data on the core thermodynamic properties of this compound are limited, computational estimations provide a useful foundation for its physical and chemical characterization. The true potential of this molecule, however, is increasingly being realized in the field of drug discovery. The discovery of this compound derivatives as potent and selective allosteric inhibitors of CPS1 opens up new avenues for the development of targeted therapies for cancers that are dependent on this enzyme for their growth and survival. The detailed understanding of the inhibition mechanism and the availability of robust experimental protocols for assessing their activity will be instrumental in advancing these promising compounds through the drug development pipeline. Further experimental investigation into the thermodynamic properties of this compound would be beneficial for optimizing formulation and delivery of these potential new therapeutics.
References
- 1. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic, structural and biochemical basis of carbamoyl phosphate synthetase 1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CPS1 maintains pyrimidine pools and DNA synthesis in KRAS/LKB1-mutant lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibition of CPS1 Activity through an Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
A Technical Guide to the Biological Activity of 2,6-Dimethylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,6-dimethylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its conformational rigidity and the stereochemical possibilities arising from the two methyl groups allow for the fine-tuning of interactions with biological targets. This technical guide provides an in-depth overview of the significant biological activities reported for this compound derivatives, with a focus on their anticancer, antiviral, and neuroprotective properties. The document summarizes quantitative data, details key experimental protocols, and visualizes complex biological pathways and workflows.
Anticancer Activity: Allosteric Inhibition of Carbamoyl Phosphate Synthetase 1 (CPS1)
A significant breakthrough in the anticancer applications of this compound derivatives has been the discovery of potent and selective allosteric inhibitors of Carbamoyl Phosphate Synthetase 1 (CPS1).[1] CPS1 is a crucial enzyme in the urea (B33335) cycle and is implicated in pyrimidine (B1678525) biosynthesis, which is often upregulated in certain cancers to support tumor growth.[1]
Mechanism of Action
Derivatives based on the (2R,6R)-2,6-dimethylpiperazine core have been shown to bind to an allosteric pocket within the integrating domain of CPS1. This binding event induces a conformational change in the carbamate (B1207046) synthetase domain, which in turn blocks the binding of ATP and inhibits the enzyme's catalytic activity.[1] This allosteric inhibition provides a high degree of selectivity and represents a promising therapeutic strategy.
Quantitative Data: Structure-Activity Relationship (SAR)
Structure-activity relationship studies have been crucial in optimizing the potency of these inhibitors. Starting from an initial hit with moderate activity, modifications to the piperazine (B1678402) core and its substituents led to a significant enhancement in inhibitory concentration. The stereochemistry of the dimethylpiperazine core was found to be critical, with the (2R,6R) isomer exhibiting a substantial increase in activity.[1]
| Compound/Isomer | Core Structure | R1 Group | R2 Group | IC50 (nM)[1] |
| HTS Hit 2 | Piperazine | 4-Methoxybenzoyl | 4-Methoxybenzoyl | 7800 |
| 6 | This compound (racemic) | 4-Methoxybenzoyl | 4-Methoxybenzoyl | ~6500 |
| 10 | (2S,6S)-2,6-Dimethylpiperazine | 4-Methoxybenzoyl | 4-Methoxybenzoyl | ~6500 |
| 11 | (2R,6S)-meso-2,6-Dimethylpiperazine | 4-Methoxybenzoyl | 4-Methoxybenzoyl | ~6500 |
| 12 (H3B-374) | (2R,6R)-2,6-Dimethylpiperazine | 4-Methoxybenzoyl | 4-Methoxybenzoyl | 360 |
| 13 | (2R,6R)-2,6-Dimethylpiperazine | 4-Ethoxybenzoyl | 4-Methoxybenzoyl | 180 |
| 25 (H3B-616) | (2R,6R)-2,6-Dimethylpiperazine | 4-Methoxybenzoyl | 1H-Indole-5-carbonyl | 66 |
Experimental Protocols
CPS1 Biochemical Inhibition Assay [1]
-
Objective: To determine the IC50 value of test compounds against CPS1.
-
Method: The assay measures the amount of ADP produced by the CPS1 enzyme.
-
Reagents: Recombinant human CPS1, ATP, bicarbonate, ammonia, L-ornithine, N-acetyl-L-glutamate, and the test compound.
-
Procedure: a. The test compound is serially diluted and incubated with the CPS1 enzyme and its substrates in an appropriate buffer. b. The enzymatic reaction is initiated by the addition of ATP. c. After a set incubation period, the reaction is stopped. d. The amount of ADP generated is quantified using a commercially available ADP detection kit (e.g., ADP-Glo™ Kinase Assay). e. Luminescence is measured, which is proportional to the ADP concentration.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. The values reported are typically the average of at least two experimental replicates.[1]
Antiviral Activity
This compound derivatives have also been investigated for their potential as antiviral agents. Modifications of the core structure have led to the identification of compounds with activity against human adenovirus (HAdV) and human cytomegalovirus (HCMV).[2]
Quantitative Data
A study involving the replacement of a standard piperazine ring with a this compound moiety, among other structural modifications, identified several derivatives with potent antiviral activity and low cytotoxicity.[2] These compounds were effective in blocking viral DNA replication.[2]
| Derivative Type | Target Virus | Activity Metric | Result[2] |
| Substituted Acetyl this compound | Human Adenovirus (HAdV) | % Inhibition | >80% at µM and nM concentrations |
| Substituted Acetyl this compound | Human Cytomegalovirus (HCMV) | DNA Replication Blockade | Effective at low µM concentrations |
Experimental Protocols
Antiviral Activity and Cytotoxicity Assay (General Protocol) [3]
-
Objective: To evaluate the antiviral efficacy and cellular toxicity of the synthesized compounds.
-
Cell Line: A suitable host cell line for the target virus is used (e.g., A549 cells for HAdV).
-
Antiviral Assay Procedure: a. Cells are seeded in multi-well plates and allowed to adhere. b. Cells are infected with the virus (e.g., HAdV expressing Green Fluorescent Protein, GFP) at a specific multiplicity of infection (MOI). c. The test compounds are added at various concentrations. d. After an incubation period (e.g., 48 hours), viral infection is quantified by measuring the reporter gene expression (e.g., GFP fluorescence) using an imager.
-
Cytotoxicity Assay Procedure: a. Actively dividing cells are incubated with the test compounds at various concentrations for the same duration as the antiviral assay. b. Cell viability is measured using a standard assay, such as the AlamarBlue™ cell viability assay.
-
Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated. The selectivity index (SI = CC50/EC50) is determined to assess the therapeutic window of the compound.
Neuroprotective Activity in Alzheimer's Disease
Piperazine derivatives have been identified as potential therapeutic agents for Alzheimer's disease (AD).[4] One mechanism involves the potentiation of the transient receptor potential canonical 6 (TRPC6) channel, which is part of a signaling pathway that regulates the stability of dendritic spines and plays a role in memory formation.[4]
Hypothesized Mechanism of Action
Agonists of the TRPC6 channel can exert neuroprotective effects. The activation of this channel leads to neuronal store-operated calcium entry in dendritic spines.[4] This calcium influx is believed to activate downstream signaling cascades that protect spines from amyloid toxicity and restore synaptic plasticity, such as long-term potentiation (LTP), which is often impaired in AD models.[4]
Experimental Protocols
In Vitro Spine Protection Assay [4]
-
Objective: To validate the ability of compounds to protect dendritic spines from amyloid toxicity.
-
Model: Primary neuronal cultures or organotypic hippocampal slice cultures from mouse models of AD (e.g., 5xFAD mice).
-
Procedure: a. Cultures are treated with a toxic concentration of amyloid-beta oligomers. b. Concurrently, cultures are treated with the test piperazine derivative at various concentrations. c. After an incubation period, neurons are fixed and stained for dendritic markers (e.g., using immunofluorescence for MAP2 or by expressing fluorescent proteins). d. Dendritic spine morphology and density are analyzed using confocal microscopy and appropriate imaging software.
-
Data Analysis: The density of mushroom spines (a mature spine type associated with memory) is quantified and compared between control, amyloid-treated, and compound-co-treated groups.
Long-Term Potentiation (LTP) Restoration Assay [4]
-
Objective: To determine if the compound can restore synaptic plasticity in an AD model.
-
Model: Acute hippocampal slices from adult AD model mice (e.g., 6-month-old 5xFAD mice).
-
Procedure: a. Slices are maintained in artificial cerebrospinal fluid (aCSF). b. The test compound is perfused into the bath. c. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus upon stimulation of the Schaffer collaterals. d. A high-frequency stimulation (HFS) protocol is delivered to induce LTP. e. The fEPSP slope is monitored for at least 60 minutes post-HFS.
-
Data Analysis: The degree of potentiation (the percentage increase in fEPSP slope after HFS compared to baseline) is calculated. The results from compound-treated slices are compared to untreated slices from both wild-type and AD model mice.
General Experimental Workflow
The discovery and development of biologically active this compound derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
References
- 1. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 3. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]
- 4. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hazards and Handling of 2,6-Dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hazards associated with 2,6-Dimethylpiperazine (CAS No. 108-49-6), along with detailed precautions for its safe handling, storage, and disposal. The information is intended to support risk assessment and ensure the safety of laboratory and manufacturing personnel.
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It presents a combination of physical, health, and environmental hazards that necessitate stringent control measures.
GHS Classification
The GHS classification for this compound is summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Flammable Solids | 1 | H228: Flammable solid[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |
Hazard Pictograms and Signal Word
The following pictograms are used to communicate the primary hazards of this compound:
| Pictogram | Description |
| Flame: Indicates a flammable hazard. | |
| Exclamation Mark: Indicates skin and eye irritation, and respiratory irritation. |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and for predicting its behavior under various conditions.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄N₂ | [1][4] |
| Molecular Weight | 114.19 g/mol | [1][4][5][6] |
| Appearance | Light yellow to cream solid/crystals | [6][7][8] |
| Odor | No information available | [7] |
| Melting Point/Range | 108 - 113 °C / 226.4 - 235.4 °F | [6][7][9] |
| Boiling Point/Range | 162 °C / 323.6 °F @ 760 mmHg | [6][7] |
| Flash Point | 44 - 45 °C / 111.2 - 113 °F (closed cup) | [7][8][9][10] |
| Flammability | Flammable solid. May form combustible dust concentrations in air. | [7] |
| pH | Not applicable | [7] |
| Solubility | No information available | |
| Autoignition Temperature | No data available | [7] |
| Vapor Pressure | No information available | [7] |
| Vapor Density | Not applicable | [7] |
Toxicological Information
This compound is a corrosive and irritating substance. The primary routes of exposure are inhalation, skin contact, and eye contact.
Acute Toxicity:
Specific Target Organ Toxicity (Single Exposure):
Skin Corrosion/Irritation:
-
Causes severe skin burns and eye damage.[7] The substance is classified as a skin irritant (Category 2).[1]
Serious Eye Damage/Irritation:
-
Causes serious eye damage.[7] The substance is classified as causing serious eye irritation (Category 2A).[1]
Respiratory or Skin Sensitization:
-
No data available.[8]
Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity:
-
No data available.[8]
Experimental Protocols for Hazard Assessment
The hazard classifications for this compound are based on standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). The following sections outline the general methodologies for these key toxicological endpoints.
Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)
This test is designed to assess the potential of a substance to cause reversible or irreversible skin damage.[11]
Principle: A single dose of the test substance is applied to the skin of an experimental animal, typically an albino rabbit.[6][12] The application site is observed for signs of erythema (redness) and edema (swelling) at specific intervals.[3]
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.[12]
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.
-
Application: 0.5 g of the solid test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and a semi-occlusive dressing.[12]
-
Exposure: The exposure period is typically 4 hours.[12]
-
Observation: After patch removal, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours.[3] Observations may continue for up to 14 days to assess the reversibility of the effects.[12]
-
Scoring: Skin reactions are scored according to a standardized grading system. A mean score of ≥ 2.3 and < 4.0 for erythema/eschar or for oedema is indicative of skin irritation.[13]
Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)
This test evaluates the potential of a substance to cause irritation or damage to the eye.
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, usually an albino rabbit.[5][14] The untreated eye serves as a control.[5][14]
Methodology:
-
Animal Selection: Healthy adult albino rabbits are used.[15]
-
Application: A specified amount of the test substance is instilled into the lower conjunctival sac of one eye. The eyelids are then held together for about one second.[9][16]
-
Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[4] The observation period can be extended up to 21 days to determine the reversibility of any effects.[17][18]
-
Scoring: Ocular lesions are scored using a standardized system. A substance is classified as an eye irritant if it produces a positive response in at least 2 of 3 tested animals of: corneal opacity ≥ 1, iritis ≥ 1, or conjunctival redness or chemosis ≥ 2, with the effects being fully reversible within 21 days.[17]
Respiratory Irritation (Based on GHS Criteria)
There is no single, universally accepted in vivo test for respiratory irritation. Classification is typically based on a weight of evidence approach using data from human experience, animal studies (such as acute inhalation toxicity tests), and other relevant information.[7]
Principle: The potential to cause respiratory tract irritation is evaluated based on observed effects such as rhinitis, coughing, and changes in breathing patterns following exposure.[7]
Methodology (from Acute Inhalation Toxicity Studies - OECD Test Guideline 436):
-
Animal Selection: Typically, young adult rats are used.
-
Exposure: Animals are exposed to the test substance as a dust, vapor, or aerosol in an inhalation chamber for a defined period, usually 4 hours.[19]
-
Observation: Animals are observed for clinical signs of toxicity, including signs of respiratory irritation, during and after exposure for up to 14 days.[19] Body weight and necropsy findings are also recorded.[19]
-
Classification: Evidence of respiratory irritation at non-lethal concentrations can lead to a classification for specific target organ toxicity (single exposure) - respiratory tract irritation.[7]
Handling and Storage Precautions
Due to its hazardous nature, this compound must be handled with appropriate engineering controls and personal protective equipment.
Engineering Controls
-
Use only under a chemical fume hood.[7]
-
Ensure adequate ventilation, especially in confined areas.[12]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[7][12]
-
Provide eyewash stations and safety showers close to the workstation.[7][12]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary.[7]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7] Gloves must be inspected prior to use and disposed of properly after use.[1]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]
Handling Procedures
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[7]
-
Wash face, hands, and any exposed skin thoroughly after handling.[7]
-
Avoid contact with skin, eyes, or clothing.[7]
-
Do not ingest. If swallowed, seek immediate medical assistance.[7]
-
Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1][7]
-
Ground/bond container and receiving equipment.[7]
Storage Conditions
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][7]
-
Store in a corrosives area.[7]
-
Store locked up.[7]
-
Incompatible Materials: Strong oxidizing agents, Strong acids.[7][20]
Emergency Procedures
Immediate and appropriate action is critical in the event of an accidental exposure or release.
First Aid Measures
-
General Advice: Immediate medical attention is required. Show the safety data sheet to the doctor in attendance.[7]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required. Keep eye wide open while rinsing.[7]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Call a physician immediately.[7]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth method if victim ingested or inhaled the substance; give artificial respiration with the aid of a pocket mask equipped with a one-way valve or other proper respiratory medical device. Call a physician or poison control center immediately.[7]
-
Ingestion: DO NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: CO₂, dry chemical, dry sand, alcohol-resistant foam.[7]
-
Unsuitable Extinguishing Media: No information available.[7]
-
Specific Hazards Arising from the Chemical: Flammable. May form combustible dust concentrations in air. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[7][20]
-
Protective Equipment for Firefighters: As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[7][20]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment as required. Evacuate personnel to safe areas. Avoid contact with skin, eyes, or clothing. Avoid dust formation.[1][7]
-
Environmental Precautions: Should not be released into the environment. Do not allow material to contaminate ground water system.[1][7]
-
Methods for Containment and Clean-up: Sweep up and shovel into suitable containers for disposal. Avoid creating dust.[1]
Visualizations
Logical Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Emergency First Aid Response
Caption: First aid procedures following exposure to this compound.
Disposal Considerations
Waste from this compound must be treated as hazardous waste.[17] Dispose of this material and its container in accordance with all applicable local, state, federal, and international regulations. Do not allow the product to enter drains.[1]
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals. The information provided is based on currently available data and may be subject to change. Always refer to the most current Safety Data Sheet (SDS) for the material before use.
References
- 1. ntrl.ntis.gov [ntrl.ntis.gov]
- 2. oecd.org [oecd.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. nucro-technics.com [nucro-technics.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. shashikallada.com [shashikallada.com]
- 11. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 12. oecd.org [oecd.org]
- 13. chemsafetypro.com [chemsafetypro.com]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. chemsafetypro.com [chemsafetypro.com]
- 18. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 19. oecd.org [oecd.org]
- 20. regulations.gov [regulations.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of cis-2,6-Dimethylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2,6-Dimethylpiperazine (B139716) and its derivatives are crucial building blocks in medicinal chemistry and drug discovery.[1][2] The piperazine (B1678402) scaffold is a common feature in a wide range of FDA-approved drugs due to its favorable pharmacokinetic properties.[3][4] Specifically, the cis-2,6-dimethyl substitution pattern offers a unique three-dimensional structure that can be exploited to enhance target binding and selectivity. These derivatives have shown promise in the development of novel therapeutics for various conditions, including neurological disorders, cardiovascular diseases, and infectious diseases.[2][5] This document provides detailed protocols and application notes for the synthesis of cis-2,6-dimethylpiperazine, focusing on stereoselective methods to obtain the desired cis-isomer, which is often the more pharmacologically active form.
Synthetic Strategies
Several synthetic routes have been developed for the preparation of cis-2,6-dimethylpiperazine. The primary challenge lies in controlling the stereochemistry to selectively produce the cis isomer over the trans isomer. Key strategies include the catalytic cyclization of diisopropanolamine (B56660) and the reductive amination of carbonyl compounds.
Catalytic Cyclization of Diisopropanolamine
A prevalent industrial method for synthesizing cis-2,6-dimethylpiperazine involves the reaction of diisopropanolamine with ammonia (B1221849) in the presence of a hydrogenation/dehydrogenation catalyst, such as Raney nickel or cobalt.[6][7] The reaction is typically carried out under pressure and at elevated temperatures. The use of an organic solvent, such as toluene (B28343) or xylene, has been shown to significantly improve the selectivity for the cis-isomer.[6]
Reaction Scheme:
The trans-isomer formed can be isomerized to the more stable cis-form at temperatures of 180°C or higher in the presence of a catalyst.[6]
Reductive Amination
Reductive amination is a versatile method for the formation of C-N bonds and can be adapted for the synthesis of piperazine derivatives.[8][9] This approach involves the condensation of a dicarbonyl compound with an amine, followed by in-situ reduction of the resulting imine. While not as direct for cis-2,6-dimethylpiperazine itself, it is a powerful tool for creating a wide range of substituted piperazine derivatives.[10][11] For instance, the intramolecular reductive amination of a suitably functionalized amino-aldehyde or amino-ketone can lead to the formation of the piperazine ring.
Quantitative Data Summary
The following tables summarize key quantitative data from representative synthetic procedures.
Table 1: Catalytic Cyclization of Diisopropanolamine
| Parameter | Value | Reference |
| Starting Material | Diisopropanolamine | [6][7] |
| Reagent | Ammonia | [6][7] |
| Catalyst | Raney Nickel or Raney Cobalt | [7] |
| Solvent | Toluene or Xylene (Organic Solvent) | [6] |
| Temperature | 150-220°C (optimal 190-210°C) | [7] |
| Pressure | 1-12 MPa (optimal 2.5-10 MPa) | [7] |
| Reaction Time | 2-10 hours (optimal 2.5-5 hours) | [7] |
| Overall Yield of cis-isomer | >60% | [7] |
| Purity of isolated cis-isomer | Up to 100% after recrystallization | [7] |
Table 2: Isomerization of trans-2,6-Dimethylpiperazine
| Parameter | Value | Reference |
| Starting Material | trans-2,6-Dimethylpiperazine | [6] |
| Catalyst | Nickel-based catalyst | [6] |
| Temperature | ≥ 180°C | [6] |
Experimental Protocols
Protocol 1: Synthesis of cis-2,6-Dimethylpiperazine via Catalytic Cyclization
This protocol is based on the method described in patent literature, emphasizing the selective synthesis of the cis-isomer.[6][7]
Materials:
-
Diisopropanolamine
-
Ammonia (aqueous or gaseous)
-
Raney Nickel (or Raney Cobalt) catalyst
-
Toluene (or other suitable aromatic hydrocarbon solvent)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Reactor Setup: In a high-pressure autoclave, combine diisopropanolamine, the Raney Nickel catalyst, and toluene. The amount of toluene should be approximately 0.5 to 5 parts by weight relative to the diisopropanolamine.[6]
-
Ammonia Addition: Introduce ammonia into the reactor. At least one mole of ammonia should be used per mole of diisopropanolamine.[7]
-
Pressurization: Seal the autoclave and pressurize with hydrogen to a pressure of 2.5-10 MPa.[7]
-
Reaction: Heat the mixture to 190-210°C and maintain this temperature for 2.5-5 hours with stirring.[7]
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Catalyst Filtration: Filter the reaction mixture to remove the catalyst.
-
Water Removal: Remove water from the filtrate by azeotropic distillation.
-
Crystallization: After adding more organic solvent if necessary, cool the solution to induce crystallization of cis-2,6-dimethylpiperazine.[7]
-
Isolation and Purification: Collect the crystals by filtration. The crude product can be further purified by recrystallization to yield highly pure cis-2,6-dimethylpiperazine (melting point 113-114°C).[7]
Visualizations
Synthetic Pathway for cis-2,6-Dimethylpiperazine
Caption: Synthetic pathway for cis-2,6-dimethylpiperazine.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Applications in Drug Development
The cis-2,6-dimethylpiperazine scaffold is a privileged structure in medicinal chemistry. Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic profiles.[5] Derivatives of cis-2,6-dimethylpiperazine are being investigated for a variety of therapeutic applications, including as antibacterial agents (e.g., in quinolonecarboxylic acid derivatives), antipsychotics, antidepressants, and anxiolytics.[2][7] The rigid, chair-like conformation of the piperazine ring with the cis-dimethyl substituents provides a well-defined vector for substituent placement, allowing for precise interactions with biological targets. Researchers in drug development can utilize the synthetic protocols described herein to access this valuable building block for the creation of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 7. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. soc.chim.it [soc.chim.it]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2,6-Methylated Piperazines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 2,6-methylated piperazines, crucial scaffolds in numerous pharmaceutical agents. The methodologies presented herein offer robust strategies for controlling stereochemistry, enabling the synthesis of specific enantiomers and diastereomers of 2,6-dimethylpiperazine and related derivatives.
Application Notes
The asymmetric synthesis of chiral 2,6-methylated piperazines is a significant challenge in medicinal chemistry. These heterocycles are key components in a wide range of therapeutic agents, including treatments for infectious diseases, central nervous system disorders, and hypertension. The stereochemistry of these piperazine (B1678402) cores often plays a critical role in their pharmacological activity and pharmacokinetic properties. This document outlines three primary strategies for achieving high stereoselectivity in the synthesis of these valuable building blocks:
-
Chiral Pool Synthesis: This classical approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperazine ring with predefined stereocenters. Key reactions in this strategy include diastereoselective alkylations and intramolecular cyclizations, such as the Mitsunobu reaction. These methods provide reliable access to specific stereoisomers.[1]
-
Catalytic Asymmetric Hydrogenation: This modern and efficient method involves the enantioselective hydrogenation of prochiral pyrazine (B50134) precursors. Iridium-based catalysts with chiral ligands have proven highly effective in reducing activated pyrazinium salts to yield chiral piperazines with excellent enantiomeric excess (ee).[2][3] This approach is particularly attractive for its atom economy and the potential for high throughput synthesis.
-
Diastereoselective Cyclization Reactions: Palladium-catalyzed intramolecular hydroamination of appropriately substituted aminoalkenes offers a powerful route to trans-2,6-disubstituted piperazines. This method leverages the stereochemistry of a chiral starting material, typically derived from an amino acid, to direct the formation of the second stereocenter during the cyclization step, resulting in high diastereoselectivity.
The choice of synthetic strategy will depend on the desired stereoisomer (e.g., cis vs. trans, (R,R) vs. (S,S)), the availability of starting materials, and the desired scale of the synthesis. The following sections provide detailed protocols and comparative data to aid in the selection and implementation of the most suitable method for a given research objective.
Data Presentation
The following tables summarize quantitative data for the different synthetic methodologies, allowing for a direct comparison of their efficiency and selectivity.
Table 1: Comparison of Asymmetric Synthesis Methodologies for Chiral 2,6-Dimethylpiperazines
| Method | Key Reaction | Starting Material | Target Isomer | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) | Reference |
| Diastereoselective Triflate Alkylation | Intramolecular N-alkylation | L-Alanine deriv. | (2R,6R) | 65 | >98 | >99:1 | [1] |
| Intramolecular Mitsunobu Reaction | Intramolecular cyclization | D-Alanine deriv. | (2S,6S) | 55 | >98 | >99:1 | [1] |
| Iridium-Catalyzed Asymmetric Hydrogenation | Hydrogenation of pyrazinium salt | 2,6-Dimethylpyrazine (B92225) | (S,S) or (R,R) | up to 95 | up to 96 | N/A | [2][3] |
| Palladium-Catalyzed Hydroamination | Intramolecular hydroamination | Aminoalkene | trans-(2R,6R) | up to 85 | >99 | >20:1 |
Mandatory Visualization
Caption: Overview of major synthetic workflows for chiral 2,6-methylated piperazines.
Experimental Protocols
Protocol 1: Synthesis of (2R,6R)-2,6-Dimethylpiperazine via Diastereoselective Triflate Alkylation[1]
This protocol is adapted from the work of Mickelson et al. and utilizes L-alanine as the chiral starting material.
Step 1: Preparation of the Diamine Precursor
-
To a solution of N-Boc-L-alanine (1.0 eq) in dichloromethane (B109758) (DCM, 0.5 M), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (B128534) (2.5 eq).
-
Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the resulting Weinreb amide in tetrahydrofuran (B95107) (THF, 0.5 M) and cool to 0 °C.
-
Add methylmagnesium bromide (1.2 eq, 3.0 M in ether) dropwise and stir for 2 hours at 0 °C.
-
Quench the reaction with saturated NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The crude ketone is then subjected to reductive amination with another equivalent of protected amino acid derivative to form the linear diamine precursor. (Further details on the specific reductive amination conditions can be found in the original publication).
Step 2: Intramolecular Cyclization
-
To a solution of the linear diamine precursor (1.0 eq) in dry DCM (0.1 M) at -78 °C, add 2,6-lutidine (1.5 eq).
-
Add trifluoromethanesulfonic anhydride (B1165640) (Tf₂O, 1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Warm the reaction to room temperature and stir for an additional 12 hours.
-
Quench the reaction with saturated NaHCO₃ and extract with DCM.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the protected (2R,6R)-2,6-dimethylpiperazine.
Step 3: Deprotection
-
Dissolve the protected piperazine in a solution of 4 M HCl in dioxane.
-
Stir at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the dihydrochloride (B599025) salt of (2R,6R)-2,6-dimethylpiperazine.
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of 2,6-Dimethylpyrazine[2][3]
This protocol is based on the methodology developed by Zhou and coworkers for the enantioselective synthesis of chiral piperazines.
Step 1: Preparation of the Pyrazinium Salt
-
In a glovebox, dissolve 2,6-dimethylpyrazine (1.0 eq) in anhydrous toluene (B28343) (0.2 M).
-
Add benzyl (B1604629) bromide (1.1 eq) and stir the mixture at 60 °C for 24 hours.
-
Cool the reaction to room temperature, and collect the resulting precipitate by filtration.
-
Wash the solid with cold toluene and dry under vacuum to obtain the N-benzyl-2,6-dimethylpyrazinium bromide salt.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, add the pyrazinium salt (1.0 eq), [Ir(COD)Cl]₂ (0.01 eq), and the chiral ligand (e.g., (S,S)-f-Binaphane, 0.022 eq) to a high-pressure reactor.
-
Add degassed solvent (e.g., a mixture of toluene and 1,4-dioxane).
-
Seal the reactor, remove from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor to 600 psi with hydrogen and stir at 30 °C for 36 hours.
-
Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography to yield the chiral N-benzyl-2,6-dimethylpiperazine. The enantiomeric excess can be determined by chiral HPLC analysis.
Step 3: Deprotection (if required)
-
The N-benzyl group can be removed by catalytic hydrogenation using Pd/C in a suitable solvent like methanol (B129727) under a hydrogen atmosphere.
Protocol 3: Diastereoselective Synthesis of trans-2,6-Disubstituted Piperazines via Palladium-Catalyzed Hydroamination
This protocol describes a modular synthesis of trans-2,6-disubstituted piperazines.
Step 1: Synthesis of the Aminoalkene Substrate
-
Start from a chiral amino alcohol (e.g., derived from an amino acid).
-
Protect the amino group (e.g., as a carbamate (B1207046) or sulfonamide).
-
Convert the hydroxyl group into a leaving group (e.g., mesylate or tosylate).
-
Displace the leaving group with an appropriate nitrogen nucleophile containing an alkene moiety to form the aminoalkene substrate.
Step 2: Palladium-Catalyzed Intramolecular Hydroamination
-
To a solution of the aminoalkene substrate (1.0 eq) in an anhydrous, non-polar solvent such as toluene (0.05 M), add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, 5 mol%).
-
Add a base, such as K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the crude product by flash chromatography to afford the trans-2,6-disubstituted piperazine. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
These protocols provide a foundation for the synthesis of chiral 2,6-methylated piperazines. For optimal results and safety, it is highly recommended to consult the original publications for specific details on substrate preparation, reaction optimization, and characterization data.
References
Application Notes and Protocols: 2,6-Dimethylpiperazine in Pharmaceutical Ingredient Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylpiperazine is a versatile heterocyclic scaffold that serves as a crucial building block in the synthesis of a wide range of pharmaceutical ingredients. Its rigid, chair-like conformation and the presence of two nitrogen atoms allow for diverse chemical modifications, making it a privileged structure in medicinal chemistry. The stereochemistry of the methyl groups (cis or trans) on the piperazine (B1678402) ring is a critical determinant of the pharmacological activity of the final drug molecule. This document provides detailed application notes and experimental protocols for the synthesis of three distinct classes of pharmaceutical agents utilizing this compound: the antibacterial agent Sparfloxacin, a novel class of allosteric inhibitors of Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1) for oncology applications, and potent anticonvulsant 2,6-diketopiperazine derivatives.
Synthesis of the Antibacterial Agent Sparfloxacin
Sparfloxacin is a broad-spectrum fluoroquinolone antibiotic. The final step in its synthesis involves the nucleophilic substitution of a fluorine atom on the quinolone core with cis-2,6-dimethylpiperazine (B139716).
Experimental Protocol: Synthesis of Sparfloxacin
This protocol details the final condensation step in the synthesis of Sparfloxacin.
Reaction Scheme:
Materials:
-
5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
-
cis-2,6-Dimethylpiperazine
-
Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
Procedure:
-
In a round-bottom flask, dissolve 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add cis-2,6-dimethylpiperazine (1.2 eq) and triethylamine (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water with constant stirring.
-
The precipitated product is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure Sparfloxacin.
Quantitative Data:
| Parameter | Value |
| Yield | 75-85% |
| Purity (HPLC) | >99% |
| Melting Point | 265-267 °C |
Synthesis Workflow
Allosteric Inhibitors of Carbamoyl Phosphate Synthetase 1 (CPS1)
Recent research has identified this compound derivatives as potent and selective allosteric inhibitors of Carbamoyl Phosphate Synthetase 1 (CPS1), a key enzyme in the urea (B33335) cycle and a potential therapeutic target in certain cancers.[1][2] The (2R,6R)-stereoisomer of the this compound core has been shown to be crucial for high inhibitory activity.
Signaling Pathway of CPS1 in Cancer
In certain cancer types, such as LKB1-deficient non-small cell lung cancer, CPS1 is overexpressed and plays a critical role in pyrimidine (B1678525) biosynthesis, which is essential for rapid tumor growth.[3] CPS1 catalyzes the formation of carbamoyl phosphate in the mitochondria, which can then be utilized in the cytosol for the de novo synthesis of pyrimidines, the building blocks of DNA and RNA.[1] Allosteric inhibitors of CPS1 block this pathway, leading to pyrimidine depletion and subsequent cancer cell death.[3]
Experimental Protocol: Synthesis of a Representative CPS1 Inhibitor
This protocol describes the synthesis of a potent CPS1 inhibitor based on the (2R,6R)-2,6-dimethylpiperazine scaffold.
Reaction Scheme:
Materials:
-
(2R,6R)-2,6-Dimethylpiperazine
-
Substituted Aroyl Chloride (e.g., 4-chlorobenzoyl chloride)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
Procedure:
-
Dissolve (2R,6R)-2,6-dimethylpiperazine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 eq).
-
Slowly add the substituted aroyl chloride (2.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to obtain the pure inhibitor.
Quantitative Data for a Series of CPS1 Inhibitors:
| Compound | R-group on Aroyl Chloride | IC₅₀ (nM) |
| 1 | 4-Chloro | 66 |
| 2 | 4-Methoxy | 360 |
| 3 | 4-Trifluoromethyl | 120 |
| 4 | 3,4-Dichloro | 85 |
Synthesis Workflow
Anticonvulsant 2,6-Diketopiperazine Derivatives
2,6-Diketopiperazine (2,6-DKP) derivatives incorporating a this compound moiety have shown promise as anticonvulsant agents. A key step in their synthesis is a multicomponent Ugi five-center, four-component reaction (U-5C-4CR).
Experimental Protocol: Synthesis of a 2,6-Diketopiperazine Derivative
This protocol outlines the synthesis of a 2,6-DKP derivative via a Ugi reaction followed by cyclization.
Reaction Scheme:
Step 1: Ugi Five-Center, Four-Component Reaction
Step 2: Deprotection and Cyclization
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Amino Acid (e.g., L-Alanine)
-
Isocyanide (e.g., tert-Butyl isocyanide)
-
Methanol
-
Boron trifluoride-acetic acid complex (BF₃·AcOH)
-
Sodium methoxide (B1231860)
Procedure:
Step 1: Ugi Reaction
-
To a solution of the amino acid (1.0 eq) in methanol, add the aldehyde (1.0 eq) and the isocyanide (1.0 eq).
-
Stir the mixture at room temperature for 24-48 hours.
-
Monitor the formation of the Ugi adduct by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The crude Ugi adduct is often used in the next step without further purification.
Step 2: Deprotection and Cyclization
-
Dissolve the crude Ugi adduct in a suitable solvent (e.g., methanol).
-
Add BF₃·AcOH (2.0 eq) for deprotection of the tert-butyl group.
-
Stir at room temperature for 2-4 hours.
-
Neutralize the reaction mixture with a base such as sodium methoxide to induce intramolecular cyclocondensation.
-
Stir for an additional 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the final 2,6-diketopiperazine derivative.
Quantitative Data:
| Parameter | Value |
| Overall Yield (2 steps) | 45-65% |
| Diastereomeric Excess | >95% |
Synthesis Workflow
Asymmetric Synthesis of (2S, 6S)-2,6-Dimethylpiperazine
The enantiopurity of this compound is often critical for its application in pharmaceutical synthesis. The following is a protocol for the asymmetric synthesis of (2S, 6S)-2,6-dimethylpiperazine starting from the readily available chiral precursor, L-alanine.
Experimental Protocol: Asymmetric Synthesis
Reaction Scheme (multi-step):
-
L-Alanine → L-Alaninol (Reduction)
-
L-Alaninol → N-Protected L-Alaninol
-
N-Protected L-Alaninol → N-Protected-2-amino-1-propanol tosylate (Tosylation)
-
N-Protected-2-amino-1-propanol tosylate + N-Protected L-Alaninol → Dimer
-
Dimer → Deprotection and Cyclization → (2S, 6S)-2,6-dimethylpiperazine
A simplified conceptual workflow is presented below.
Synthesis Workflow
Quantitative Data:
| Parameter | Value |
| Overall Yield | 25-35% |
| Enantiomeric Excess | >98% |
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical ingredients. The protocols and data presented herein provide a detailed guide for researchers and drug development professionals working on the synthesis of antibacterial, anticancer, and anticonvulsant agents. The critical role of stereochemistry in the biological activity of the final compounds underscores the importance of employing asymmetric synthesis strategies to obtain enantiomerically pure this compound. The provided workflows and signaling pathway diagrams offer a clear visual representation of the synthetic strategies and the mechanism of action of these important pharmaceutical compounds.
References
2,6-Dimethylpiperazine: A Privileged Scaffold in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylpiperazine has emerged as a versatile and highly valuable building block in medicinal chemistry. Its unique structural features, including a constrained cyclic diamine scaffold with tailored stereochemistry, offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The presence of two nitrogen atoms allows for diverse chemical modifications, influencing solubility, basicity, and receptor interactions. The methyl groups at the 2 and 6 positions introduce steric constraints that can enhance binding affinity, improve metabolic stability, and control the conformational flexibility of the molecule. These attributes have led to the incorporation of the this compound moiety into a wide range of therapeutic agents, including those with anticancer, anticonvulsant, and anti-inflammatory activities. This document provides an overview of its applications, quantitative data on the activity of its derivatives, and detailed protocols for their synthesis and evaluation.
Applications in Drug Discovery
The this compound scaffold is a key component in the design of novel therapeutics targeting a variety of diseases. Its utility stems from its ability to serve as a central scaffold for the attachment of various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Anticancer Agents: A significant application of this compound is in the development of anticancer drugs. Notably, it has been identified as a critical component of potent and selective allosteric inhibitors of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), an enzyme implicated in the growth of certain cancers.[1][2] The stereochemistry of the this compound ring has been shown to be crucial for activity, with the (2R,6R) isomer demonstrating a significant enhancement in inhibitory potency.[1]
Anticonvulsant Agents: Derivatives of 2,6-diketopiperazine, a related scaffold, have shown promising anticonvulsant activity in various animal models of epilepsy.[3][4][5] While the precise mechanism of action for these specific derivatives is still under investigation, it is suggested to be distinct from the inhibition of voltage-dependent sodium channels, a common mechanism for many antiepileptic drugs.[3] The broader class of anticonvulsants often targets voltage-gated ion channels or enhances GABA-mediated inhibitory neurotransmission.[6][7]
Anti-inflammatory Agents: The piperazine (B1678402) scaffold, in general, is found in numerous anti-inflammatory compounds.[8][9] Derivatives incorporating this moiety have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[10][11] This dual inhibition can lead to a broader anti-inflammatory effect with a potentially improved side-effect profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Data Presentation
Table 1: In Vitro Activity of this compound Derivatives as CPS1 Inhibitors
| Compound ID | R1 Group | R2 Group | Stereochemistry | CPS1 IC50 (µM) | Cellular Urea IC50 (µM) | Reference |
| 6 | 4-methoxybenzoyl | 4-methoxybenzoyl | Mixture | 6.5 | Not Reported | [1] |
| 12 (H3B-374) | 4-methoxybenzoyl | 4-methoxybenzoyl | (2R,6R) | 0.36 | Not Reported | [1] |
| 13 | 4-ethoxybenzoyl | 4-methoxybenzoyl | (2R,6R) | 0.18 | Not Reported | [1] |
| 25 (H3B-616) | 1H-indol-5-ylcarbonyl | 4-methoxybenzoyl | (2R,6R) | 0.066 | 0.24 | [1][2] |
| 26 | 2-methyl-1H-indol-5-ylcarbonyl | 4-methoxybenzoyl | (2R,6R) | 0.11 | 1.0 | [1] |
Table 2: Biological Activity of Other Piperazine Derivatives
| Compound Class | Target/Assay | Representative Compound | Activity (IC50/ED50) | Reference |
| Benzhydrylpiperazines | COX-2 Inhibition | Compound 9d | 0.25 µM | [10] |
| Benzhydrylpiperazines | 5-LOX Inhibition | Compound 9d | 7.87 µM | [10] |
| Pyridylpiperazines | Urease Inhibition | Compound 5b | 2.0 µM | [12] |
| Pyrido[1,2-a]pyrazines | Anticonvulsant (6Hz test) | (4S,9aR)-6 | ED50 comparable to Levetiracetam | [5] |
| Piperazine Amides | Anti-Trypanosoma cruzi | - | - | [13] |
| Novel Piperazine Derivatives | Anti-inflammatory (Nitrite Production) | PD-1 | Inhibition up to 39.42% at 10 µM | [14] |
| Novel Piperazine Derivatives | Anti-inflammatory (TNF-α Generation) | PD-1 | Inhibition up to 56.97% at 10 µM | [14] |
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted this compound Derivatives
This protocol is a generalized procedure for the synthesis of symmetrical and unsymmetrical amides of this compound, based on the methods described for the synthesis of CPS1 inhibitors.[1]
Materials:
-
(2R,6R)-2,6-dimethylpiperazine (or other desired stereoisomer)
-
Carboxylic acid (R1-COOH and R2-COOH)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dry N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Mono-acylation (for unsymmetrical derivatives): a. Dissolve mono-Boc-protected this compound (1 equivalent) in dry DMF. b. Add the first carboxylic acid (R1-COOH, 1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.5 equivalents). c. Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC or LC-MS. d. Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel chromatography. g. Remove the Boc protecting group under standard acidic conditions (e.g., TFA in DCM).
-
Second acylation (for unsymmetrical derivatives) or Bis-acylation (for symmetrical derivatives): a. Dissolve the deprotected mono-acylated piperazine (or unprotected this compound for symmetrical derivatives, 1 equivalent) in dry DMF. b. Add the second carboxylic acid (R2-COOH, 1.1 equivalents for mono-acylated, 2.2 equivalents for symmetrical) or the same carboxylic acid for symmetrical derivatives. c. Add HATU (1.2 equivalents for mono-acylated, 2.4 equivalents for symmetrical) and DIPEA (2.5 equivalents for mono-acylated, 5 equivalents for symmetrical). d. Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC or LC-MS. e. Work-up and purify the final product as described in steps 1d-1f.
Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro CPS1 Inhibition Assay
This protocol is based on the biochemical assay used to evaluate the CPS1 inhibitors.[1]
Materials:
-
Recombinant human CPS1 enzyme
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 20 mM MgCl₂, 20 mM KCl, 1 mM DTT)
-
ATP
-
Bicarbonate
-
Ammonium (B1175870) chloride
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare a solution of CPS1 enzyme in the assay buffer.
-
Add the test compound at various concentrations (typically a serial dilution) to the wells of a 384-well plate.
-
Add the CPS1 enzyme solution to the wells containing the test compound and incubate for a specified period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a substrate mixture containing ATP, bicarbonate, and ammonium chloride.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the ADP concentration.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Mandatory Visualization
Caption: Allosteric inhibition of CPS1 by this compound derivatives.
Caption: Dual inhibition of COX and LOX pathways by piperazine derivatives.
References
- 1. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicomponent synthesis and anticonvulsant activity of monocyclic 2,6-diketopiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 2: Perhydropyrido[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 7. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 8. Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2,6-Dimethylpiperazine in Agrochemical Innovation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
2,6-Dimethylpiperazine, a heterocyclic amine, is emerging as a valuable scaffold and synthetic intermediate in the development of novel agrochemicals. Its unique structural features, including two secondary amine functionalities and stereoisomeric possibilities (cis and trans), offer a versatile platform for creating a diverse range of molecules with potent fungicidal, herbicidal, and insecticidal activities. This document provides detailed application notes and experimental protocols to guide researchers in harnessing the potential of this compound for the discovery of next-generation crop protection agents.
Application Notes
This compound serves as a crucial building block for introducing specific physicochemical properties and biological activities into agrochemical candidates. The dimethyl substitution provides steric hindrance that can influence the molecule's binding to target proteins and enhance its metabolic stability. The piperazine (B1678402) ring itself can act as a flexible linker or a core pharmacophore.
Key Application Areas:
-
Fungicide Development: Derivatives of piperazine have shown significant efficacy against a range of fungal pathogens. The incorporation of the this compound moiety can lead to compounds that disrupt fungal cell processes. For instance, diketopiperazines derived from related structures have demonstrated control of late blight and downy mildew.
-
Insecticide Development: The piperazine core is a key component in several classes of insecticides. By functionalizing the nitrogen atoms of this compound with various toxophores, novel insecticidal compounds targeting the insect nervous system, such as ryanodine (B192298) receptors (RyRs), can be synthesized. These compounds can exhibit high efficacy against problematic pests like the diamondback moth and oriental armyworm.
-
Herbicide Development: N-aryl piperazine derivatives have been explored for their herbicidal properties. The this compound scaffold can be utilized to create new herbicides with potentially novel modes of action, addressing the growing challenge of weed resistance.
Quantitative Data Summary
The following tables summarize the biological activity of representative agrochemical compounds that are structurally related to this compound derivatives, illustrating the potential of this scaffold.
Table 1: Fungicidal Activity of a Piperazine-2,5-dione Derivative
| Compound | Target Pathogen | Application Rate | Disease Control (%) | Reference |
| 1,4-Di-(2,6-dimethylphenyl)-2,5-piperazinedione | Plasmopara viticola (Grape Downy Mildew) | Not Specified | 54% | [1] |
Table 2: Insecticidal Activity of Piperazine-Containing Amide Derivatives
| Compound ID | Target Pest | LC50 (mg/L) | Reference |
| 8g | Diamondback Moth | ~1.0 | [2] |
| 14a | Oriental Armyworm | <50 | [2] |
| 15a | Diamondback Moth | <10 | [2] |
| 15g | Oriental Armyworm | <50 | [2] |
| 15i | Diamondback Moth | 0.0081 | [2] |
| 15j | Diamondback Moth | 0.0045 | [2] |
| 15k | Diamondback Moth | 0.0022 | [2] |
| 15l | Diamondback Moth | 0.0028 | [2] |
| 15m | Diamondback Moth | 0.0035 | [2] |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and a representative protocol for its derivatization into a potential insecticidal compound, based on methodologies for structurally similar compounds.
Protocol 1: Synthesis of cis-2,6-Dimethylpiperazine (B139716)
This protocol is based on the cyclization of diisopropanolamine (B56660).
Materials:
-
Diisopropanolamine
-
Hydrogen
-
Nickel or Cobalt catalyst
-
Toluene
-
Autoclave
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
In a high-pressure autoclave, combine diisopropanolamine and toluene.[3]
-
Add the nickel or cobalt catalyst to the mixture.
-
Pressurize the autoclave with ammonia and then with hydrogen to a pressure of 1-12 MPa.[4]
-
Heat the reaction mixture to a temperature of 150-220°C and maintain for 2-10 hours.[4]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution contains a mixture of cis- and trans-2,6-dimethylpiperazine. The cis isomer can be isolated with high purity through crystallization.[3]
-
Cool the filtrate to induce crystallization of cis-2,6-dimethylpiperazine.
-
Collect the crystals by filtration and wash with cold toluene.
-
Dry the crystals under vacuum to obtain pure cis-2,6-dimethylpiperazine.
Protocol 2: Synthesis of a Novel Insecticidal Piperazine-Containing Diamide (B1670390) (Illustrative)
This protocol describes the synthesis of a hypothetical diamide insecticide using cis-2,6-dimethylpiperazine as a key intermediate, adapted from a similar synthesis.[2]
Materials:
-
cis-2,6-Dimethylpiperazine
-
Substituted Pyridylpyrazole Acid Chloride (Intermediate A)
-
Substituted Anthranilic Acid (Intermediate B)
-
Thionyl chloride or Oxalyl chloride
-
Triethylamine (B128534) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of the Mono-amide Intermediate
-
Dissolve cis-2,6-dimethylpiperazine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of Intermediate A (a substituted pyridylpyrazole acid chloride, prepared by reacting the corresponding carboxylic acid with thionyl chloride) in anhydrous DCM to the flask.
-
Add triethylamine dropwise to the reaction mixture to act as a base.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the mono-amide intermediate.
Step 2: Synthesis of the Final Diamide Compound
-
Dissolve the mono-amide intermediate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, prepare the acid chloride of Intermediate B (a substituted anthranilic acid) by reacting it with thionyl chloride or oxalyl chloride.
-
Slowly add the freshly prepared acid chloride of Intermediate B to the solution of the mono-amide intermediate at 0°C.
-
Add triethylamine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final product by column chromatography or recrystallization.
-
Characterize the final compound using NMR, Mass Spectrometry, and other relevant analytical techniques.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in agrochemical development.
Caption: Synthetic pathway for cis-2,6-Dimethylpiperazine.
Caption: Workflow for agrochemical discovery using this compound.
References
- 1. US4140791A - 1,4-Di-(2,6-dimethylphenyl)-2,5-piperazinedione and its fungicidal use - Google Patents [patents.google.com]
- 2. Synthesis, insecticidal activities, and SAR studies of novel piperazine-containing heterocyclic mono-/di-/tri-amide derivatives [ccspublishing.org.cn]
- 3. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 4. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of 2,6-Dimethylpiperazine in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylpiperazine, a cyclic diamine, serves as a versatile building block in polymer chemistry, offering a unique combination of rigidity and potential for stereoisomeric control. Its incorporation into polymer backbones can significantly influence the resulting material's properties, including thermal stability, solubility, and mechanical strength. The two methyl groups on the piperazine (B1678402) ring introduce steric hindrance, which can disrupt polymer chain packing and affect crystallinity. This structural feature can be strategically employed to tailor polymer characteristics for specific applications, ranging from high-performance engineering plastics to specialized matrices for drug delivery systems.
This document provides detailed application notes and experimental protocols for the synthesis of polyamides and polyimides using this compound. It is designed to be a practical guide for researchers and scientists in polymer synthesis and materials science.
Applications of this compound in Polymer Synthesis
The primary application of this compound in polymer chemistry is as a diamine monomer in polycondensation reactions. It can be reacted with various diacid chlorides, dicarboxylic acids, or dianhydrides to produce a range of polymers, most notably polyamides and polyimides.
-
Polyamides: The reaction of this compound with dicarboxylic acids or their derivatives leads to the formation of polyamides. The presence of the piperazine ring in the polymer backbone can reduce the ability of the amide linkages to form extensive hydrogen bonding compared to linear aliphatic diamines. This often results in polymers with lower melting points and increased solubility in organic solvents. The methyl substituents on the piperazine ring further contribute to this effect. These characteristics are particularly desirable for applications such as hot-melt adhesives and soluble high-performance films.
-
Polyimides: this compound can also be used in the synthesis of polyimides through reaction with tetracarboxylic dianhydrides. The incorporation of the non-planar, sterically hindered this compound moiety can disrupt the charge-transfer complex formation that is common in aromatic polyimides, leading to polymers with improved optical transparency and solubility. These soluble and colorless or pale-colored polyimides are of interest for applications in electronics and optics.
Data Presentation
Table 1: Thermal Properties of Polyamides Derived from Piperazine, Dimer Acid, and Sebacic Acid
| Molar Fraction of Piperazine (%) | Glass Transition Temperature (Tg) (°C) | Crystallinity |
| 12.5 | Higher | Higher |
| 25.0 | Lower | Lower |
| 37.5 | Lowest | Lowest |
Data adapted from studies on hot-melt adhesives. The study indicates that as the molar fraction of piperazine increases, both the glass transition temperature and crystallinity of the resulting polyamide decrease.[1]
Table 2: Mechanical and Adhesion Properties of Piperazine-Based Polyamides
| Property | Influence of Increasing Piperazine Content |
| Tensile Strength | Decreases |
| Hardness | Decreases |
| Lap Shear Strength | Decreases |
| T-peel Strength | Decreases |
| Viscosity | Decreases |
Data adapted from studies on hot-melt adhesives. The decrease in these properties is attributed to the reduction in intermolecular hydrogen bonding and crystallinity.[1]
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of polyamides and polyimides using this compound. These protocols are adapted from established procedures for similar diamines. Researchers should optimize reaction conditions based on the specific diacid chloride, dianhydride, and desired polymer characteristics.
Protocol 1: Interfacial Polymerization of Polyamide from this compound and Terephthaloyl Chloride
This protocol describes the synthesis of a polyamide via the rapid reaction at the interface of two immiscible liquids.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Hexane (or another suitable organic solvent)
-
Distilled water
-
Beaker (100 mL)
-
Forceps
Procedure:
-
Aqueous Phase Preparation:
-
Prepare a 0.5 M aqueous solution of this compound. For example, dissolve 0.57 g (5 mmol) of this compound and 0.4 g (10 mmol) of NaOH in 10 mL of distilled water. The NaOH is added to neutralize the HCl produced during the reaction.
-
-
Organic Phase Preparation:
-
Prepare a 0.2 M solution of terephthaloyl chloride in hexane. For example, dissolve 0.406 g (2 mmol) of terephthaloyl chloride in 10 mL of hexane.
-
-
Polymerization:
-
Carefully pour the organic phase (terephthaloyl chloride solution) onto the aqueous phase (this compound solution) in the beaker. A polymer film will form instantly at the interface.
-
Using forceps, gently grasp the center of the polymer film and pull it upwards. A continuous rope of polyamide can be drawn from the interface.
-
Wash the polymer rope thoroughly with water and then with a solvent like ethanol (B145695) or acetone (B3395972) to remove unreacted monomers and byproducts.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
-
Protocol 2: Solution Polymerization of Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
This two-step protocol involves the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA)
-
N,N-Dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Acetic anhydride (B1165640)
-
Methanol
-
Three-necked flask with a mechanical stirrer, nitrogen inlet, and drying tube
Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve an equimolar amount of this compound in anhydrous DMAc or NMP. For example, dissolve 1.14 g (10 mmol) of this compound in 20 mL of solvent.
-
To the stirred solution, add an equimolar amount of PMDA powder in one portion. For example, add 2.18 g (10 mmol) of PMDA.
-
Continue stirring at room temperature under nitrogen for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.
Step 2: Chemical Imidization
-
To the viscous poly(amic acid) solution, add a dehydrating agent and a catalyst. A common combination is a twofold molar excess of acetic anhydride and an equimolar amount of pyridine relative to the repeating unit.
-
Continue stirring at room temperature for 12-24 hours.
-
Precipitate the resulting polyimide by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at an elevated temperature (e.g., 150-200 °C) to ensure complete imidization and solvent removal.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes and relationships described in these application notes.
Caption: Workflow for Polyamide Synthesis via Interfacial Polymerization.
Caption: Two-Step Synthesis of Polyimides from this compound.
Caption: Structure-Property Relationship of this compound in Polymers.
References
Application Note: Gas Chromatography Method for Purity Analysis of 2,6-Dimethylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,6-Dimethylpiperazine is a crucial intermediate in the synthesis of various pharmaceutical and chemical compounds. Its purity, particularly the isomeric ratio of cis- and trans-2,6-dimethylpiperazine, is a critical quality attribute that can significantly impact the efficacy and safety of the final product.[1] This application note details a robust gas chromatography (GC) method for the accurate purity assessment of this compound, ensuring effective quality control. The method is designed to separate the main component from its isomers and other related substances.
Quantitative Data Summary
The following table summarizes the typical quantitative results obtained from the analysis of a this compound sample using the described GC method. The data is presented as a percentage of the total peak area.
| Component | Retention Time (min) | Area (%) |
| trans-2,6-Dimethylpiperazine | 8.52 | 0.05 |
| cis-2,6-Dimethylpiperazine | 9.25 | 99.65 |
| Unknown Impurity 1 | 10.15 | 0.15 |
| Total Impurities | 0.35 | |
| Purity of cis-2,6-Dimethylpiperazine | 99.65 |
Experimental Workflow
The following diagram illustrates the logical workflow for the GC purity analysis of this compound.
Caption: Workflow for this compound Purity Analysis by GC.
Experimental Protocol
This protocol is based on a validated gas chromatography method for the purity analysis of this compound.[1]
1. Materials and Reagents:
-
This compound sample
-
cis-2,6-Dimethylpiperazine reference standard
-
trans-2,6-Dimethylpiperazine reference standard
-
Absolute ethanol (B145695) (ACS grade or higher)
2. Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Chromatography data acquisition and processing software.
3. Chromatographic Conditions:
Two suitable chromatographic conditions are provided below. Method 1 is the primary recommended method.
| Parameter | Method 1 | Method 2 |
| Column | DB-624 (30 m x 0.53 mm, 3 µm) | SE-54 (30 m x 0.32 mm, 0.5 µm) |
| Carrier Gas | Nitrogen or Helium | Nitrogen or Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injector Temperature | 250°C | 250°C |
| Detector Temperature | 280°C | 280°C |
| Oven Program | 80°C (hold for 2 min), then ramp at 10°C/min to 220°C (hold for 10 min) | 80°C (hold for 2 min), then ramp at 10°C/min to 220°C (hold for 10 min) |
| Injection Volume | 1 µL | 1 µL |
| Split Ratio | 50:1 | 50:1 |
| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |
4. Preparation of Solutions:
-
Blank Solution: Use absolute ethanol.
-
Reference Substance Solution: Accurately weigh a suitable amount of cis-2,6-Dimethylpiperazine and trans-2,6-Dimethylpiperazine reference standards and dissolve in absolute ethanol to obtain a final concentration of approximately 1 mg/mL for each component.
-
Test Substance Solution: Accurately weigh approximately 50 mg of the this compound sample, dissolve in absolute ethanol, and dilute to 50.0 mL in a volumetric flask. This yields a concentration of approximately 1 mg/mL.
-
System Applicability Solution: A mixture of the reference substance solution and the test substance solution can be used to verify the separation of the cis and trans isomers.
5. Analytical Procedure:
-
Set up the gas chromatograph according to the parameters specified in the chosen method.
-
Inject 1 µL of the blank solution to ensure no interfering peaks are present at the retention times of the analytes.
-
Inject 1 µL of the reference substance solution to determine the retention times of cis- and trans-2,6-Dimethylpiperazine.
-
Inject 1 µL of the test substance solution to obtain the chromatogram for the sample.
-
Perform multiple injections of the test substance solution (e.g., n=6) to assess the precision of the method.
6. Data Analysis and Calculations:
-
Identify the peaks in the chromatogram of the test substance solution by comparing their retention times with those obtained from the reference substance solution.
-
Calculate the purity of this compound and the content of related substances using the area normalization method.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Impurity (%) = (Area of impurity peak / Total area of all peaks) x 100
7. System Suitability:
The chromatographic system is considered suitable if:
-
The separation between the cis- and trans-2,6-Dimethylpiperazine peaks is adequate.
-
The relative standard deviation (RSD) of the peak areas from replicate injections of the test substance solution is not more than 2.0%.
The described gas chromatography method is simple, rapid, accurate, and precise for the determination of the purity of this compound and its related substances.[1] It can effectively separate the cis and trans isomers, making it an ideal method for the quality control of this compound in research and industrial settings.
References
Application Notes and Protocols for the HPLC Analysis of Piperazine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Piperazine (B1678402) and its derivatives are a critical class of compounds in the pharmaceutical industry, forming the structural core of numerous drugs with a wide range of therapeutic applications, including anthelmintic, antihistaminic, antipsychotic, and antianginal agents.[1] The accurate and precise analytical characterization of these compounds is essential for drug discovery, development, and quality control to ensure their identity, purity, and stability.[1] High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile piperazine derivatives.[1][2] This document provides detailed application notes and protocols for the HPLC analysis of piperazine compounds.
Challenges in Piperazine Analysis by HPLC
A primary challenge in the HPLC analysis of piperazine is its lack of a strong chromophore, which makes detection using UV detectors difficult, especially at low concentrations.[1][3] Additionally, piperazine is a hydrophilic and basic compound, which can lead to poor retention on traditional reversed-phase columns without the use of ion-pairing reagents.[4] To overcome these challenges, two main approaches are employed:
-
Derivatization: Piperazine is reacted with a derivatizing agent to form a stable, UV-active product. A common agent for this purpose is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with the secondary amine groups of piperazine.[1][3]
-
Alternative Detection Methods: The use of detectors that do not rely on UV absorbance, such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS), can be employed for the direct analysis of underivatized piperazine.[4]
Quantitative Data Summary
The following tables summarize the chromatographic conditions for various HPLC methods used in the analysis of piperazine and its derivatives.
Table 1: HPLC Methods with UV Detection (Post-Derivatization)
| Parameter | Method 1: Piperazine Derivative with NBD-Cl[1] | Method 2: 1-Piperazineethanimine[2] | Method 3: 1-(2-chloroethyl)piperazine (B3192190) hydrochloride[5] | Method 4: Piperazine with NBD-Cl[3] |
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) | C18 | Not Specified |
| Mobile Phase | Acetonitrile:Methanol (B129727):Diethylamine (90:10:0.1, v/v/v) | Acetonitrile:0.01 M Phosphate Buffer (pH 6.8) (30:70, v/v) | Acetonitrile:Phosphate Buffer (pH 3.0) (20:80, v/v) | Not Specified |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 10 µL | 20 µL | 10 µL | 10 µL |
| Column Temp. | 35°C | 30°C | 30°C | 35°C |
| Detection (UV) | Dependent on NBD-piperazine derivative | 210 nm | 210 nm | 340 nm |
| LOD | Not Specified | Not Specified | Not Specified | 30 ppm |
| LOQ | Not Specified | Not Specified | Not Specified | 90 ppm |
Table 2: HPLC Methods with Alternative Detection
| Parameter | Method 5: Piperazine on Primesep 100[4] | Method 6: Piperazine on Coresep 100[6] | Method 7: Piperazine on Amaze HD[6] | Method 8: Piperazine Antihistamines[7] |
| Column | Primesep 100 (50 x 4.6 mm, 5 µm) | Coresep 100 (250 x 4.6 mm, 2.7 µm) | Amaze HD (100 x 3.0 mm, 3 µm) | Not Specified |
| Mobile Phase | Reversed-phase cation-exchange | Acetonitrile/Water/TFA | 20% Acetonitrile with 0.2% TFA | 50 mM NaH₂PO₄ (pH 3):Methanol (45:55, v/v) |
| Flow Rate | Not Specified | 1.0 mL/min | 0.6 mL/min | Not Specified |
| Injection Volume | Not Specified | 1 µL | 1 µL | Not Specified |
| Column Temp. | Not Specified | Not Specified | Not Specified | Not Specified |
| Detection | ELSD, CAD, LC/MS | ELSD (40°C) | ELSD (40°C) | Electrochemical |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Piperazine after Derivatization with NBD-Cl
This protocol is based on the derivatization of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active compound.[1][3]
1. Instrumentation and Reagents:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Analytical column: C18, 250 x 4.6 mm, 5 µm.
-
Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade).
-
Piperazine standard.
-
4-chloro-7-nitrobenzofuran (NBD-Cl).
-
Borate (B1201080) buffer (pH 9.0).
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, optimization may be required).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
UV Detection: 340 nm.[3]
3. Standard and Sample Preparation (Derivatization):
-
Prepare a standard stock solution of piperazine in a suitable solvent (e.g., water or diluent).
-
Prepare a solution of NBD-Cl in methanol (e.g., 1 mg/mL).[5]
-
For derivatization, mix 1 mL of the piperazine standard or sample solution with 1 mL of the NBD-Cl solution in a borate buffer (pH 9.0).[5]
-
Heat the mixture at 60°C for 30 minutes to facilitate the reaction.[1]
-
Cool the solution to room temperature.
-
Dilute the derivatized solution with the mobile phase before injection.
-
Filter the final solution through a 0.45 µm syringe filter.
4. Data Analysis:
-
Identify the peak corresponding to the NBD-piperazine derivative based on its retention time compared to a derivatized standard.
-
Quantify the analyte using a calibration curve generated from derivatized standards of known concentrations.
Protocol 2: Direct Analysis of Piperazine using Mixed-Mode Chromatography with ELSD
This protocol is suitable for the analysis of underivatized piperazine, leveraging a mixed-mode column and an Evaporative Light Scattering Detector (ELSD).[6]
1. Instrumentation and Reagents:
-
HPLC system equipped with an ELSD.
-
Analytical column: Coresep 100 (250 x 4.6 mm, 2.7 µm).[6]
-
Acetonitrile (HPLC grade), Water (HPLC grade).
-
Trifluoroacetic acid (TFA).
-
Piperazine standard.
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water with TFA (specific gradient or isocratic ratio to be optimized for best separation).
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 1 µL.[6]
-
ELSD Settings: Nebulizer temperature 40°C, other parameters as per manufacturer's recommendation.
3. Standard and Sample Preparation:
-
Prepare a standard stock solution of piperazine in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 2.5 mg/mL).[6]
-
Dissolve the sample containing piperazine in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the piperazine peak based on its retention time compared to the standard.
-
Quantify the analyte using a calibration curve generated from the standards. Note that the ELSD response is often non-linear and may require a polynomial fit for the calibration curve.
Visualizations
Experimental Workflow
Caption: General workflow for the HPLC analysis of piperazine compounds.
Decision Logic for Method Selection
Caption: Decision tree for selecting an appropriate HPLC method.
References
N-Alkylation of 2,6-Dimethylpiperazine: Detailed Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the N-alkylation of 2,6-dimethylpiperazine, a key building block in the synthesis of pharmacologically active compounds. These procedures are intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols cover direct N-alkylation to achieve both mono- and di-substituted products, as well as N-alkylation via reductive amination.
Introduction
This compound is a versatile scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, including as antipsychotic, antidepressant, and anxiolytic agents. The presence of two secondary amine groups allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and biological activity. The N-alkylation of this compound is a fundamental transformation in the synthesis of these derivatives. This document outlines robust and reproducible methods for this key chemical modification.
Experimental Protocols
Three primary methods for the N-alkylation of this compound are presented: mono-N-alkylation using a protecting group strategy, direct di-N-alkylation, and N-alkylation via reductive amination.
Protocol 1: Mono-N-alkylation of cis-2,6-Dimethylpiperazine (B139716) using a Boc-Protecting Group
This protocol allows for the selective mono-alkylation of this compound by temporarily protecting one of the nitrogen atoms.
Step 1: Protection of cis-2,6-Dimethylpiperazine
-
Dissolve cis-2,6-dimethylpiperazine (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.0 eq.) to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting cis-1-Boc-2,6-dimethylpiperazine by column chromatography on silica (B1680970) gel.
Step 2: Alkylation of cis-1-Boc-2,6-dimethylpiperazine
-
Dissolve cis-1-Boc-2,6-dimethylpiperazine (1.0 eq.) in an aprotic solvent such as acetonitrile (B52724) (ACN) or dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq.), to the solution.
-
Add the desired alkyl halide (1.1-1.2 eq.) dropwise to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated-N'-Boc-2,6-dimethylpiperazine.
Step 3: Deprotection of the Boc Group
-
Dissolve the crude product from Step 2 in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane), to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final mono-N-alkylated-2,6-dimethylpiperazine by column chromatography or distillation.
Protocol 2: Di-N,N'-alkylation of this compound
This protocol describes the direct alkylation of both nitrogen atoms of this compound.
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF), add a base such as potassium carbonate (K₂CO₃, 3.0-4.0 eq.).
-
Add the alkyl halide (2.2-2.5 eq.) to the suspension.
-
Heat the reaction mixture to reflux and stir overnight.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and mono-alkylated intermediate.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation to yield the di-N,N'-alkylated-2,6-dimethylpiperazine.
Protocol 3: N-Alkylation of this compound via Reductive Amination
This method is an alternative to using alkyl halides and is particularly useful for introducing more complex alkyl groups.
-
Dissolve this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq. for mono-alkylation, 2.2 eq. for di-alkylation) in a suitable solvent such as methanol, ethanol, or dichloromethane.
-
Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to the mixture. A catalytic amount of acetic acid can be added to facilitate imine/enamine formation.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-alkylated-2,6-dimethylpiperazine by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the N-alkylation of this compound.
Table 1: Reaction Yields for N-Alkylation of Piperazine Derivatives
| Piperazine Derivative | Alkylating Agent | Method | Solvent | Base | Yield (%) | Reference |
| N-Acetylpiperazine | n-Butyl bromide | Direct Alkylation | THF | K₂CO₃ | 88 | [1] |
| N-Acetylpiperazine | n-Hexyl bromide | Direct Alkylation | THF | K₂CO₃ | 69 | [1] |
| N-Acetylpiperazine | n-Octyl bromide | Direct Alkylation | THF | K₂CO₃ | 90 | [1] |
| Piperazine | Benzaldehyde | Reductive Amination | Methanol | - | 94 (imine) | [2] |
Table 2: Spectroscopic Data for this compound and its Derivatives
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) | Reference |
| This compound | 1.05 (d, 6H), 1.65 (t, 2H), 2.78 (dd, 2H), 2.95 (m, 2H) | 48.9, 52.3 | 114 (M+) | [3] |
| N,N'-Diethyl-2,6-dimethylpiperazine | Not available | Not available | 170 (M+) | [4] |
Mandatory Visualization
References
The Role of 2,6-Dimethylpiperazine in Organometallic Chemistry: A Review of Current Research and Future Prospects
For Researchers, Scientists, and Drug Development Professionals
Extensive literature reviews indicate that while 2,6-dimethylpiperazine is a known heterocyclic compound, its application as a primary ligand in well-defined, synthetically useful organometallic catalysis is not widely documented. Current research predominantly focuses on the synthesis of this compound itself and its derivatives for applications outside of organometallic catalysis, such as in medicinal chemistry as enzyme inhibitors or as part of larger macrocyclic structures. However, the coordination chemistry of this compound with transition metals has been explored to some extent, suggesting potential for future applications in catalysis. This document provides an overview of the known coordination chemistry of this compound, discusses its potential as a ligand in organometallic catalysis, and offers generalized protocols for the synthesis and evaluation of such catalytic systems.
Coordination Chemistry of this compound: A Case Study
While catalytic applications are sparse, the ability of this compound to act as a ligand has been demonstrated. A notable example is the synthesis and characterization of a cobalt(II) complex where monoprotonated this compound acts as a ligand.
A cobalt(II) complex, [Co(NCS)₄(C₆H₁₅N₂)₂], has been synthesized and characterized, including through single-crystal X-ray diffraction. In this complex, the cobalt(II) ion is in an octahedral geometry, coordinated to four thiocyanate (B1210189) ligands and two monoprotonated 2,6-dimethylpiperazinium cations. The study investigated the magnetic properties and antibacterial activity of this complex, but did not explore its potential in organometallic catalysis.
General Protocol for the Synthesis of a Cobalt(II)-2,6-Dimethylpiperazine Complex
This protocol is a generalized procedure based on the synthesis of similar coordination compounds.
Materials:
-
Cobalt(II) salt (e.g., CoCl₂·6H₂O)
-
This compound
-
Thiocyanate salt (e.g., KSCN or NH₄SCN)
-
Solvent (e.g., Methanol, Ethanol)
Procedure:
-
Dissolve this compound in the chosen solvent.
-
In a separate flask, dissolve the cobalt(II) salt and the thiocyanate salt in the same solvent.
-
Slowly add the cobalt-thiocyanate solution to the this compound solution with stirring.
-
The reaction mixture may be stirred at room temperature or gently heated for a period of time to ensure complete reaction.
-
Allow the solution to cool and stand for crystallization to occur. The formation of crystals may be facilitated by slow evaporation of the solvent.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the resulting complex using techniques such as single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis.
Potential of this compound in Organometallic Catalysis
The utility of a ligand in organometallic catalysis is determined by its steric and electronic properties, which influence the stability, activity, and selectivity of the metal catalyst. This compound, as a bidentate N-donor ligand, has several features that could be relevant for catalysis:
-
Chelation: Its bidentate nature allows it to form a stable chelate ring with a metal center, which can enhance the stability of the catalytic complex.
-
Stereochemistry: The methyl groups at the 2 and 6 positions introduce steric bulk, which can influence the coordination geometry around the metal and the stereoselectivity of a catalytic reaction. The cis and trans isomers of this compound would offer different coordination environments.
-
Basicity: The nitrogen atoms are basic and can donate electron density to the metal center, influencing its reactivity.
However, the steric hindrance from the methyl groups might also be a limiting factor, potentially hindering substrate binding to the metal center or slowing down catalytic turnover. The conformational flexibility of the piperazine (B1678402) ring could also play a role in the catalytic cycle.
Hypothetical Application in Suzuki-Miyaura Coupling
While no specific examples have been found, a hypothetical application of a palladium complex with this compound as a ligand could be in a cross-coupling reaction such as the Suzuki-Miyaura coupling. The following table provides a template for how quantitative data for such a reaction would be presented.
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data not available |
| 2 | 4-Chloroanisole | Phenylboronic acid | 1 | K₃PO₄ | Dioxane | 110 | 24 | Data not available |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 0.5 | Cs₂CO₃ | THF | 80 | 8 | Data not available |
| 4 | 2-Bromopyridine | Thiophene-2-boronic acid | 2 | NaOtBu | DME | 90 | 16 | Data not available |
Experimental Workflow and Protocols
The development of a new catalytic system based on this compound would typically follow a logical workflow from ligand synthesis and complexation to catalytic testing and optimization.
General Protocol for the Synthesis of a Palladium(II) Complex with this compound
This is a representative, hypothetical protocol for the synthesis of a palladium complex.
Materials:
-
Palladium(II) acetate (B1210297) or Palladium(II) chloride
-
This compound
-
Anhydrous, degassed solvent (e.g., Toluene, Dichloromethane)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the palladium(II) precursor in the anhydrous solvent.
-
In a separate Schlenk flask, dissolve this compound (1 to 2 equivalents) in the same solvent.
-
Slowly add the ligand solution to the palladium solution via cannula with stirring.
-
Stir the reaction mixture at room temperature for several hours or until a color change or precipitation indicates complex formation.
-
If a precipitate forms, collect it by filtration under inert atmosphere, wash with a non-coordinating solvent (e.g., pentane), and dry under vacuum.
-
If no precipitate forms, the solvent can be removed under vacuum to yield the crude product, which may then be purified by recrystallization.
-
Characterize the resulting palladium complex using techniques such as ¹H and ¹³C NMR spectroscopy, and elemental analysis.
Conclusion and Outlook
While this compound has not yet emerged as a prominent ligand in organometallic catalysis, its structural and electronic properties suggest that it could be a viable candidate for supporting various catalytic transformations. The steric bulk of the methyl groups could be leveraged to control selectivity, and the straightforward synthesis of its metal complexes makes it an accessible ligand for investigation. Future research in this area could involve the systematic screening of this compound-metal complexes in a range of catalytic reactions, including cross-coupling, hydrogenation, and polymerization. Such studies would be essential to uncover the potential of this ligand and expand the toolkit available to synthetic chemists.
Application of 2,6-Dimethylpiperazine in the Synthesis of Allosteric Inhibitors of Carbamoyl Phosphate Synthetase 1 (CPS1)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of 2,6-dimethylpiperazine as a core scaffold in the synthesis of potent and selective allosteric inhibitors of Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1). These inhibitors have emerged as valuable tools for investigating CPS1 biology and as potential therapeutic agents in oncology.
Introduction
Carbamoyl Phosphate Synthetase 1 (CPS1) is a mitochondrial enzyme that plays a crucial role in the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis.[1] It catalyzes the first and rate-limiting step in the urea cycle, converting ammonia (B1221849) and bicarbonate into carbamoyl phosphate. In certain cancer types, CPS1 is overexpressed and contributes to tumor growth by supplying carbamoyl phosphate for pyrimidine synthesis or by detoxifying ammonia.[1][2] This makes CPS1 an attractive target for cancer therapy.
Allosteric inhibition of CPS1 offers a promising therapeutic strategy, potentially providing greater selectivity and avoiding off-target effects associated with active site inhibitors. Recent research has identified a novel class of allosteric CPS1 inhibitors built around a this compound scaffold.[1] The stereochemistry of this core, particularly the (2R,6R) configuration, has been shown to be critical for potent inhibitory activity.
Featured Allosteric Inhibitor: H3B-616
A lead compound from this series, H3B-616, demonstrates potent and selective inhibition of CPS1. It features a (2R,6R)-2,6-dimethylpiperazine core symmetrically substituted with 1H-indole-2-carbonyl moieties.
Table 1: In Vitro Activity of Key this compound-Based CPS1 Inhibitors
| Compound ID | Structure | CPS1 IC50 (nM) |
| 2 | Symmetrical piperazine (B1678402) with benzoyl groups | 7800 |
| 6 | Symmetrical this compound with benzoyl groups | 6500 |
| 12 (H3B-374) | Symmetrical (2R,6R)-2,6-dimethylpiperazine with benzoyl groups | 360 |
| 25 (H3B-616) | Symmetrical (2R,6R)-2,6-dimethylpiperazine with 1H-indole-2-carbonyl groups | 66 |
Signaling Pathways
CPS1 is a key enzyme at the intersection of two vital metabolic pathways: the urea cycle and pyrimidine biosynthesis. Allosteric inhibitors targeting CPS1 can modulate both of these pathways.
The allosteric inhibitor binds to a pocket on CPS1, inducing a conformational change that prevents ATP binding and subsequent catalysis.[1] This leads to a reduction in carbamoyl phosphate production, thereby inhibiting both the urea cycle and the de novo synthesis of pyrimidines.
Experimental Protocols
The synthesis of symmetrical this compound-based allosteric inhibitors can be achieved through a one-pot bis-acylation procedure. For unsymmetrical analogs, a stepwise approach using a protected piperazine intermediate is recommended.
Protocol 1: General Procedure for the Symmetrical Bis-acylation of (2R,6R)-2,6-Dimethylpiperazine
This protocol describes a general method for the synthesis of symmetrical N,N'-diacyl derivatives of (2R,6R)-2,6-dimethylpiperazine, analogous to the synthesis of H3B-616.
Materials:
-
(2R,6R)-2,6-Dimethylpiperazine
-
Acyl chloride (e.g., 1H-Indole-2-carbonyl chloride) (2.2 equivalents)
-
Triethylamine (B128534) (Et3N) or other suitable base (2.5 equivalents)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2R,6R)-2,6-dimethylpiperazine (1.0 equivalent) and triethylamine (2.5 equivalents) in anhydrous DCM.
-
Acylation: Cool the solution to 0°C in an ice bath. To this stirred solution, add a solution of the acyl chloride (2.2 equivalents) in anhydrous DCM dropwise over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired symmetrical bis-acylated product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Protocol 2: Cellular Assay for CPS1 Inhibition
This protocol outlines a method to assess the cellular activity of CPS1 inhibitors by measuring the inhibition of urea production in primary human hepatocytes.
Materials:
-
Primary human hepatocytes
-
Hepatocyte culture medium
-
Ammonium chloride (NH4Cl) solution (10 mM)
-
CPS1 inhibitor stock solution (in DMSO)
-
Urea assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed primary human hepatocytes in a 96-well plate at a suitable density and allow them to attach overnight in a cell culture incubator.
-
Compound Treatment: Prepare serial dilutions of the CPS1 inhibitor in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Ammonia Challenge: To initiate the urea cycle, add 10 mM NH4Cl to the cells along with the different concentrations of the CPS1 inhibitor. Include a vehicle control (DMSO) and a positive control (a known CPS1 inhibitor, if available).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Urea Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of urea in the supernatant using a commercial urea assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the urea concentration against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The this compound scaffold provides a versatile platform for the design and synthesis of potent and selective allosteric inhibitors of CPS1. The protocols and data presented here offer a foundation for researchers to further explore the therapeutic potential of these compounds in cancer and other diseases where CPS1 activity is implicated. The detailed experimental procedures and the visualization of the underlying signaling pathways will aid in the rational design and evaluation of novel CPS1 inhibitors.
References
Application Note: Laboratory-Scale Production of cis-2,6-Dimethylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
cis-2,6-Dimethylpiperazine (B139716) is a valuable chiral building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid, chair-like conformation and the specific spatial orientation of its methyl groups are crucial for defining the stereochemistry and ultimately the biological activity of target molecules. This application note provides a detailed protocol for the laboratory-scale synthesis of cis-2,6-dimethylpiperazine, focusing on a robust and reproducible method involving the catalytic cyclization of diisopropanolamine. The protocol includes purification by crystallization to achieve high diastereomeric purity.
Experimental Protocols
Synthesis of cis-2,6-Dimethylpiperazine via Catalytic Cyclization
This protocol is adapted from established industrial synthesis methods and is suitable for laboratory-scale production.[1][2]
Materials:
-
Diisopropanolamine
-
Ammonia (B1221849) (aqueous solution or gas)
-
Raney Nickel (or a similar nickel-based hydrogenation catalyst)
-
Toluene (B28343) (or xylene)
-
Hydrogen gas (H₂)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware for organic synthesis
-
High-pressure autoclave or hydrogenation reactor
-
Filtration apparatus (e.g., Büchner funnel, Celite®)
-
Rotary evaporator
-
Crystallization dish
-
Analytical equipment for characterization (GC-MS, ¹H NMR, ¹³C NMR)
Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine diisopropanolamine, toluene (0.5 to 5 parts by weight relative to diisopropanolamine), and a catalytic amount of Raney Nickel.[1]
-
Ammonolysis and Cyclization: Seal the autoclave and introduce ammonia. Pressurize the reactor with hydrogen gas to a pressure of 1-12 MPa (preferably 2.5-10 MPa).[2]
-
Heating and Reaction: Heat the reaction mixture to a temperature between 150-220°C (optimally 190-210°C) with constant stirring.[2] Maintain these conditions for 2-10 hours (typically 2.5-5 hours).[2]
-
Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature and carefully vent the excess ammonia and hydrogen gas in a well-ventilated fume hood.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of toluene to ensure complete recovery of the product.
-
Workup: Transfer the filtrate to a separatory funnel. If an aqueous ammonia solution was used, separate the organic layer. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the toluene by rotary evaporation to yield a crude mixture of cis- and trans-2,6-dimethylpiperazine.
Purification by Crystallization
The selective crystallization of the cis-isomer is a critical step to achieve high purity.[1][2]
Materials:
-
Crude 2,6-dimethylpiperazine mixture
-
Light petroleum (petroleum ether)
-
Crystallization dish or Erlenmeyer flask
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent system. A mixture of isopropanol and light petroleum is effective.[2]
-
Crystallization: Cool the solution slowly to room temperature, then place it in an ice bath to induce crystallization of the cis-isomer. The cis-isomer is generally less soluble than the trans-isomer in many organic solvents.
-
Isolation: Collect the crystalline product by vacuum filtration and wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to obtain pure cis-2,6-dimethylpiperazine.
-
Recrystallization (Optional): For even higher purity, a second recrystallization can be performed.[2]
Data Presentation
The following table summarizes typical quantitative data for the synthesis and purification of cis-2,6-dimethylpiperazine based on literature values.
| Parameter | Value | Reference |
| Reaction Temperature | 190-210 °C | [2] |
| Hydrogen Pressure | 2.5-10 MPa | [2] |
| Reaction Time | 2.5-5 hours | [2] |
| Crude Yield | >70% (mixture of isomers) | [1] |
| Purity after Crystallization | >99% (cis-isomer) | [2] |
| Overall Yield of cis-isomer | At least 60% | [2] |
| Melting Point of cis-isomer | 113-114 °C | [2] |
Visualizations
Reaction Pathway
Caption: Synthesis of cis-2,6-Dimethylpiperazine.
Experimental Workflow
Caption: Lab-scale production workflow.
References
2,6-Dimethylpiperazine as a Corrosion Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion remains a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue, particularly in acidic environments encountered during industrial cleaning, pickling, and oil and gas exploration. Among the various classes of organic inhibitors, nitrogen-containing heterocyclic compounds, such as piperazine (B1678402) and its derivatives, have demonstrated considerable promise. These molecules can adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.
This document provides detailed application notes and experimental protocols for evaluating the efficacy of 2,6-dimethylpiperazine as a corrosion inhibitor, particularly for mild steel in acidic media. While specific experimental data for this compound is not extensively available in the public domain, the protocols and expected outcomes are based on established methodologies and the known performance of structurally similar piperazine derivatives.
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound is expected to inhibit corrosion is through adsorption onto the metal surface. This process is facilitated by the presence of nitrogen atoms with lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface. The protective action can be described by the following key processes:
-
Adsorption: this compound molecules in the corrosive solution adsorb onto the metal surface. This adsorption can be physisorption (electrostatic interaction between the charged metal surface and the protonated amine) or chemisorption (coordinate bonding between the nitrogen lone pairs and the metal). Often, it is a combination of both.
-
Protective Film Formation: The adsorbed molecules form a thin, protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the aggressive corrosive environment.
-
Blocking of Active Sites: The inhibitor molecules block the active anodic and cathodic sites on the metal surface, thereby stifling both the metallic dissolution (anodic reaction) and hydrogen evolution (cathodic reaction).
The adsorption process is often modeled using adsorption isotherms, with the Langmuir isotherm being a common model for piperazine derivatives, suggesting the formation of a monolayer of the inhibitor on the metal surface.
Quantitative Data Summary
The following tables present representative data for the corrosion inhibition performance of piperazine derivatives, which can be used as a benchmark for evaluating this compound. Note: This data is illustrative and not specific to this compound.
Table 1: Weight Loss Data for a Piperazine Derivative on Mild Steel in 1 M HCl
| Inhibitor Conc. (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| 0 (Blank) | 25.4 | - | - |
| 5 | 8.9 | 65.0 | 0.650 |
| 10 | 5.1 | 79.9 | 0.799 |
| 15 | 3.3 | 87.0 | 0.870 |
| 20 | 2.3 | 90.9 | 0.909 |
| 25 | 1.8 | 92.9 | 0.929 |
Table 2: Potentiodynamic Polarization Data for a Piperazine Derivative on Mild Steel in 1 M HCl
| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -480 | 1100 | 75 | 120 | - |
| 5 | -470 | 385 | 70 | 115 | 65.0 |
| 10 | -465 | 220 | 68 | 112 | 80.0 |
| 15 | -460 | 143 | 65 | 110 | 87.0 |
| 20 | -455 | 99 | 63 | 108 | 91.0 |
| 25 | -450 | 77 | 60 | 105 | 93.0 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for a Piperazine Derivative on Mild Steel in 1 M HCl
| Inhibitor Conc. (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 45 | 120 | - |
| 5 | 130 | 85 | 65.4 |
| 10 | 225 | 60 | 80.0 |
| 15 | 345 | 45 | 86.9 |
| 20 | 490 | 35 | 90.8 |
| 25 | 630 | 28 | 92.8 |
Table 4: Quantum Chemical Parameters for Piperazine (as a proxy for this compound)
| Parameter | Value |
| EHOMO (eV) | -8.5 |
| ELUMO (eV) | 0.5 |
| ΔE (EHOMO - ELUMO) (eV) | 9.0 |
| Dipole Moment (Debye) | 1.5 |
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the corrosion inhibition performance of this compound.
Weight Loss Measurement
This gravimetric method provides a direct measure of the material loss due to corrosion.
Materials and Equipment:
-
Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm)
-
This compound
-
Hydrochloric acid (HCl), 1 M solution
-
Acetone
-
Distilled water
-
Emery papers (various grades, e.g., 120, 400, 800, 1200 grit)
-
Analytical balance (±0.1 mg accuracy)
-
Water bath or thermostat
-
Glass hooks and beakers
-
Dessicator
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with a series of emery papers, starting from a coarse grit and moving to a fine grit, to achieve a smooth, mirror-like surface.
-
Cleaning: Degrease the polished coupons by washing with acetone, followed by a thorough rinse with distilled water.
-
Drying and Weighing: Dry the cleaned coupons in a desiccator and accurately weigh them using an analytical balance. Record this as the initial weight (W_initial).
-
Inhibitor Solution Preparation: Prepare a series of 1 M HCl solutions containing different concentrations of this compound (e.g., 0 mM, 5 mM, 10 mM, 15 mM, 20 mM, 25 mM).
-
Immersion: Suspend each weighed coupon in a beaker containing 100 mL of the prepared test solution using a glass hook. Ensure the coupon is fully immersed.
-
Exposure: Place the beakers in a water bath maintained at a constant temperature (e.g., 25 °C) for a specified immersion period (e.g., 24 hours).
-
Post-Exposure Cleaning: After the immersion period, carefully remove the coupons from the solutions. Rinse them with distilled water to remove any loose corrosion products. If a more adherent corrosion product layer is present, it can be removed by gentle brushing or by using a specific cleaning solution (e.g., a solution containing HCl and a small amount of a pickling inhibitor).
-
Final Weighing: Dry the cleaned coupons in a desiccator and re-weigh them to obtain the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * t * ρ), where A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of mild steel (approx. 7.85 g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Surface Coverage (θ): θ = IE% / 100
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Mild steel working electrode (WE)
-
Platinum or graphite (B72142) counter electrode (CE)
-
Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode (RE)
-
Test solutions (as prepared for weight loss measurements)
Procedure:
-
Electrode Preparation: Prepare the mild steel working electrode by embedding a small, polished coupon in an insulating resin, leaving a known surface area (e.g., 1 cm²) exposed.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode. Fill the cell with the test solution.
-
Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP for a period of time (e.g., 30-60 minutes) until a steady-state potential is reached. This is the corrosion potential (Ecorr).
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV relative to OCP) to an anodic potential (e.g., +250 mV relative to OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the resulting current density (log I) versus the applied potential (E). This is the Tafel plot.
-
Determine the corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot back to the corrosion potential (Ecorr).
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (same as for potentiodynamic polarization)
-
Test solutions
Procedure:
-
Cell Setup and Stabilization: Set up the electrochemical cell and allow the OCP to stabilize as described in the potentiodynamic polarization protocol.
-
Impedance Measurement: At the stabilized OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Presentation: The impedance data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
Data Analysis:
-
The Nyquist plot for a simple corrosion process often appears as a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters like Rct and the double-layer capacitance (Cdl).
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100.
-
Visualizations
Corrosion Inhibition Workflow
Caption: Experimental workflow for evaluating a corrosion inhibitor.
Proposed Corrosion Inhibition Mechanism of this compound
Caption: Adsorption mechanism of this compound on a metal surface.
Troubleshooting & Optimization
Technical Support Center: Separation of 2,6-Dimethylpiperazine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of cis- and trans-2,6-Dimethylpiperazine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis- and trans-2,6-Dimethylpiperazine isomers?
The most common and industrially applied method for separating the diastereomers of 2,6-Dimethylpiperazine is fractional crystallization . The cis-isomer can be selectively crystallized from a mixture of the isomers in an organic solvent. Additionally, preparative chromatography can be employed for smaller-scale separations, and chemical derivatization to form diastereomeric salts with different solubilities can also facilitate separation.
Q2: Which solvents are recommended for the fractional crystallization of cis-2,6-Dimethylpiperazine (B139716)?
Aromatic hydrocarbons such as benzene, toluene (B28343), or xylene are effective solvents for the crystallization of cis-2,6-Dimethylpiperazine.[1][2] Another documented solvent system is a mixture of isopropanol (B130326) and light petrol.[1] The choice of solvent can influence the yield and purity of the isolated isomer.
Q3: Is it possible to improve the yield of the desired cis-isomer?
Yes, the overall yield of cis-2,6-Dimethylpiperazine can be enhanced through a combination of synthetic strategy and isomer conversion. The synthesis process, starting from diisopropanolamine, can be optimized to favor the formation of the cis-isomer by using an organic solvent during the reaction.[2] Furthermore, the undesired trans-isomer remaining in the mother liquor after crystallization can be converted to the cis-isomer through catalytic isomerization at elevated temperatures (180°C or higher).[2]
Q4: How can I analyze the isomeric purity of my separated this compound samples?
Gas chromatography (GC) is a suitable analytical technique for determining the ratio of cis- and trans-2,6-Dimethylpiperazine isomers and assessing the purity of the separated products.[1][3] Pharmacopoeial standards may require a purity of not less than 99.5% for the cis-isomer and not more than 0.2% for the trans-isomer in certain applications.[3]
Troubleshooting Guides
Issue 1: Low Yield of cis-2,6-Dimethylpiperazine after Crystallization
Possible Causes:
-
Incomplete Crystallization: The concentration of the cis-isomer in the solvent may not have reached supersaturation, or the cooling process was too rapid.
-
Suboptimal Solvent Choice: The selected solvent may have too high a solubility for the cis-isomer, even at lower temperatures.
-
Initial Isomer Ratio: The starting mixture may have a low percentage of the cis-isomer.
Troubleshooting Steps:
-
Optimize Cooling: Employ a slower cooling rate to allow for gradual crystal formation.
-
Solvent System Evaluation: Experiment with different solvent systems, such as toluene or a mixture of isopropanol and light petrol, to find the optimal balance between solubility and precipitation.
-
Concentrate the Solution: Before cooling, carefully concentrate the solution to increase the likelihood of the cis-isomer crystallizing out.
-
Isomerization of Mother Liquor: Recover the mother liquor, which is enriched in the trans-isomer, and subject it to catalytic isomerization to convert the trans- to the cis-isomer, then recycle it back into the separation process.[2]
Issue 2: Poor Purity of Isolated cis-Isomer (Contamination with trans-Isomer)
Possible Causes:
-
Inefficient Separation during Crystallization: The solubility difference between the cis- and trans-isomers in the chosen solvent may not be significant enough for a single crystallization step to be effective.
-
Occlusion: The trans-isomer may have been trapped within the crystal lattice of the cis-isomer during rapid crystallization.
Troubleshooting Steps:
-
Recrystallization: Perform one or more subsequent recrystallization steps. A double recrystallization can yield 100% pure cis-2,6-Dimethylpiperazine.[1]
-
Slow Crystallization: As with improving yield, a slower cooling process can lead to the formation of more well-defined crystals with higher purity.
-
Solvent Selection: The choice of solvent is crucial. Aromatic hydrocarbons are noted to provide high-purity crystals of the cis-isomer.[2]
Issue 3: Difficulty in Confirming the Stereochemistry of the Separated Isomers
Possible Causes:
-
Inadequate Analytical Method: The chosen analytical technique may not have sufficient resolution to distinguish between the isomers.
-
Lack of Reference Standards: Without pure standards for both cis- and trans-isomers, peak identification in techniques like GC can be ambiguous.
Troubleshooting Steps:
-
Utilize Gas Chromatography: Employ a suitable GC method, as this has been shown to effectively separate and quantify the two isomers.[3]
-
Spectroscopic Analysis: Use techniques like NMR spectroscopy to confirm the stereochemistry. The relative orientations of the methyl groups will result in distinct spectral patterns for the cis- and trans-isomers.
-
X-ray Crystallography: For an unambiguous determination of the solid-state structure, single-crystal X-ray diffraction can be performed.
Quantitative Data Summary
| Parameter | Method | Solvent/Conditions | Result | Reference |
| Purity after Single Recrystallization | Fractional Crystallization | Isopropanol and Light Petrol | 99.29% cis-2,6-dimethylpiperazine | [1] |
| Purity after Double Recrystallization | Fractional Crystallization | Isopropanol and Light Petrol | 100% cis-2,6-dimethylpiperazine | [1] |
| Overall Yield of cis-Isomer | Synthesis and Recrystallization | Not specified | 59-63% | [1] |
| Isomerization Conversion | Catalytic Isomerization | Raney Nickel Catalyst, 200°C, 4 hours | cis:trans ratio changed from 9.9:90.1 to 10.8:7.4 (g) | [2] |
Experimental Protocols
Protocol 1: Fractional Crystallization of cis-2,6-Dimethylpiperazine
This protocol is based on the principles described in the cited patents.
-
Dissolution: Dissolve the mixture of cis- and trans-2,6-Dimethylpiperazine isomers in a suitable organic solvent (e.g., toluene) by heating. The amount of solvent should be sufficient to fully dissolve the isomers at the elevated temperature.
-
Azeotropic Distillation (if necessary): If water is present in the reaction mixture, it can be removed by azeotropic distillation.
-
Cooling and Crystallization: Slowly cool the solution to a lower temperature (e.g., 5°C). The cis-isomer, being less soluble at lower temperatures, will crystallize out.
-
Isolation: Separate the crystallized cis-2,6-Dimethylpiperazine by filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them.
-
Recrystallization for Higher Purity: For enhanced purity, repeat the process by re-dissolving the crystals in a fresh portion of the solvent and recrystallizing. A second recrystallization can yield a product with >99.9% purity.[1]
Protocol 2: Catalytic Isomerization of trans- to cis-2,6-Dimethylpiperazine
This protocol allows for the conversion of the less desired trans-isomer into the more valuable cis-isomer.
-
Reaction Setup: In a suitable autoclave, charge the mother liquor from the crystallization step (which is enriched in the trans-isomer) or a mixture with a high trans-isomer content.
-
Catalyst Addition: Add a hydrogenation catalyst, such as Raney Nickel.
-
Heating: Heat the mixture to a temperature of at least 180°C (a typical temperature is 200°C).[2]
-
Reaction Time: Maintain the temperature for a sufficient period (e.g., 4 hours) to allow for the isomerization to reach a favorable equilibrium.
-
Work-up: After cooling, the catalyst is removed by filtration. The resulting mixture, now enriched in the cis-isomer, can be subjected to fractional crystallization as described in Protocol 1.
Visualizations
Caption: Workflow for the separation and yield enhancement of cis-2,6-Dimethylpiperazine.
Caption: Decision-making process for troubleshooting low purity of the cis-isomer.
References
- 1. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 2. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 3. CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,6-Dimethylpiperazine via Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of 2,6-dimethylpiperazine by recrystallization. The primary goal of this purification is often the separation of the desired cis-2,6-dimethylpiperazine (B139716) from the trans-isomer and other process-related impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of recrystallizing this compound?
A1: The main objective is typically to isolate the cis-2,6-dimethylpiperazine isomer from a mixture of cis and trans isomers that often results from its synthesis. The cis isomer is a crucial building block in the synthesis of various pharmaceutical agents. Recrystallization is an effective method for this separation due to the different solubility profiles of the diastereomeric isomers.
Q2: What are the most common impurities in crude this compound?
A2: The most significant impurity is the trans-2,6-dimethylpiperazine isomer. Other potential impurities can include unreacted starting materials from the synthesis, such as diisopropanolamine, and byproducts from side reactions.
Q3: How do I choose an appropriate solvent for the recrystallization?
A3: An ideal solvent should dissolve this compound completely at an elevated temperature but have low solubility for the desired cis-isomer at lower temperatures. This temperature-dependent solubility difference is key to achieving a high recovery of pure crystals. Aromatic hydrocarbons and alcohols are commonly used. For separating cis and trans isomers, the solvent choice is critical as it must selectively crystallize the desired isomer.
Q4: Can I use a two-solvent system for recrystallization?
A4: Yes, a two-solvent system can be very effective, especially if a single solvent does not provide the ideal solubility profile. This typically involves a "good" solvent in which this compound is highly soluble and a "poor" solvent (or anti-solvent) in which it is much less soluble. The poor solvent is added to the hot, saturated solution in the good solvent to induce crystallization upon cooling. A common example is a mixture of an alcohol (good solvent) and a non-polar hydrocarbon (poor solvent).
Q5: What is "oiling out" and how can I prevent it?
A5: "Oiling out" occurs when the dissolved this compound separates from the solution as a liquid oil rather than solid crystals. This usually happens if the solution is too concentrated or cools too quickly, causing the solute to come out of solution at a temperature above its melting point. To prevent this, you can try reheating the solution and adding a small amount of additional solvent to reduce the saturation, followed by a slower cooling process.
Data Presentation: Solvent Selection Guide
| Solvent/System | Role | Suitability for cis-Isomer Isolation | Notes |
| Toluene (B28343) | Single Solvent | Good | cis-2,6-Dimethylpiperazine is soluble in hot toluene and crystallizes upon cooling. |
| Xylene | Single Solvent | Good | Similar properties to toluene, offering a higher boiling point if needed for dissolution. |
| Isopropanol (B130326) | Good Solvent | Fair to Good | Can be used as a single solvent, but more effective in a two-solvent system. |
| Petroleum Ether / Hexanes | Poor Solvent | Used as Anti-Solvent | Low solubility for this compound. Ideal for inducing precipitation when added to a solution in a "good" solvent. |
| Isopropanol / Petroleum Ether | Two-Solvent System | Excellent | This combination allows for fine-tuning of the solubility to maximize the yield and purity of the cis-isomer. |
| Water | Poor Solvent | Not Recommended | This compound has some solubility in water, which can lead to lower yields if used as an anti-solvent without careful optimization. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol is a general guideline for purifying this compound using a single solvent like toluene.
Materials:
-
Crude this compound
-
Toluene (or another suitable single solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and a boiling chip. Heat the mixture to a gentle boil while stirring to dissolve the solid. Continue adding small portions of hot toluene until the solid is just dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is advisable to use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold toluene to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization of this compound
This method uses a "good" solvent and a "poor" solvent (anti-solvent) and is particularly useful for separating the cis and trans isomers.
Materials:
-
Crude this compound
-
Isopropanol ("good" solvent)
-
Petroleum Ether or Hexanes ("poor" solvent)
-
Equipment as listed in Protocol 1
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot isopropanol required for complete dissolution at its boiling point.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add petroleum ether dropwise with swirling until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot isopropanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of isopropanol and petroleum ether.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guides
This section addresses common issues encountered during the recrystallization of this compound.
Issue 1: No Crystals Form Upon Cooling
-
Possible Cause: The solution is not sufficiently saturated (too much solvent was added), or the diastereomeric salts are too soluble in the chosen solvent system.
-
Solution:
-
Try scratching the inside of the flask at the liquid-air interface with a glass rod to induce nucleation.
-
If available, add a seed crystal of pure cis-2,6-dimethylpiperazine.
-
Reheat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.
-
If using a two-solvent system, add more of the "poor" solvent.
-
Cool the solution in a colder bath (e.g., dry ice/acetone) if a simple ice bath is insufficient, but be mindful that rapid cooling can trap impurities.
-
Issue 2: The Product "Oils Out" Instead of Crystallizing
-
Possible Cause: The solution is too supersaturated, or the boiling point of the solvent is higher than the melting point of the solute.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of the "good" solvent to decrease the saturation level.
-
Ensure a slower cooling rate. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Consider a different solvent with a lower boiling point.
-
Issue 3: Low Yield of Recovered Crystals
-
Possible Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. Premature filtration or incomplete crystallization can also be culprits.
-
Solution:
-
Minimize the amount of hot solvent used for dissolution.
-
Ensure the solution is thoroughly cooled for a sufficient amount of time to maximize crystal formation.
-
When washing the crystals, use only a small amount of ice-cold solvent to avoid redissolving the product.
-
The mother liquor can be concentrated and a second crop of crystals can be collected, though these may be less pure.
-
Issue 4: The Purified Product is Still Contaminated with the trans-isomer
-
Possible Cause: The chosen solvent system is not effective at differentiating between the cis and trans isomers. The cooling process may have been too rapid, causing the isomers to co-precipitate.
-
Solution:
-
Experiment with different solvent systems. A two-solvent system often provides better selectivity.
-
Ensure a very slow cooling rate to allow for the selective crystallization of the less soluble cis-isomer.
-
A second recrystallization of the purified product may be necessary to achieve the desired purity.
-
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common recrystallization problems.
Technical Support Center: Synthesis of cis-2,6-Dimethylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-2,6-dimethylpiperazine (B139716). The information provided is aimed at improving the yield and diastereoselectivity of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for cis-2,6-dimethylpiperazine?
A1: The main industrial and laboratory-scale synthesis routes include:
-
Cyclization of Diisopropanolamine (B56660): This is a widely used method involving the reaction of diisopropanolamine with ammonia (B1221849) and hydrogen in the presence of a hydrogenation catalyst.[1][2][3][4] This method's selectivity towards the cis-isomer can be significantly influenced by the choice of solvent.[1][3][4]
-
Catalytic Hydrogenation of 2,6-Dimethylpyrazine (B92225): This method involves the reduction of 2,6-dimethylpyrazine to piperazine. The choice of catalyst and reaction conditions is crucial for achieving high cis-selectivity.
-
Reductive Amination: This approach can involve the dimerization of amino acids like alanine (B10760859) or the reductive amination of a suitable precursor.[5]
Q2: How can I improve the cis-selectivity of the diisopropanolamine cyclization reaction?
A2: The use of an organic solvent is a key factor in improving cis-selectivity. Aromatic hydrocarbons such as toluene (B28343) or xylene are preferred over aqueous or solvent-free conditions.[1][3][4] The organic solvent influences the transition state of the cyclization, favoring the formation of the cis-isomer.
Q3: Is it possible to convert the unwanted trans-2,6-dimethylpiperazine isomer to the desired cis-isomer?
A3: Yes, the trans-isomer can be isomerized to the cis-isomer. This is typically achieved by heating the mixture of isomers at a temperature of 180°C or higher in the presence of a catalyst, such as a nickel or cobalt catalyst.[3][4] This process allows for a significant increase in the overall yield of the desired cis-isomer.
Q4: What is the most effective method for purifying cis-2,6-dimethylpiperazine?
A4: Crystallization is the most effective method for purifying cis-2,6-dimethylpiperazine and separating it from the trans-isomer and other impurities.[3][4] A mixture of an aliphatic alcohol (like isopropanol) and a hydrocarbon (like light petroleum) can be used as the solvent system for recrystallization to obtain high-purity cis-2,6-dimethylpiperazine.[3]
Q5: What are the critical safety precautions to consider during the synthesis?
A5: cis-2,6-Dimethylpiperazine is a flammable solid and can cause skin and eye irritation.[1][6][7][8] Key safety precautions include:
-
Working in a well-ventilated area, preferably a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8]
-
Keeping the compound away from heat, sparks, and open flames.[1][6][7]
-
In case of contact, rinse the affected area with plenty of water.[6][7][8]
Troubleshooting Guides
Issue 1: Low Overall Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using techniques like GC-MS to ensure it has gone to completion.[9] - Optimize Temperature: For the diisopropanolamine route, ensure the temperature is within the optimal range of 190-210°C.[3] |
| Catalyst Deactivation | - Use Fresh Catalyst: Ensure the catalyst (e.g., Raney Nickel) is active. - Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst. Use high-purity reagents.[10][11] |
| Side Reactions | - Solvent Choice: The presence of an organic solvent can suppress side reactions.[3][4] - Control Temperature: Exceeding the optimal temperature range can lead to the formation of byproducts. |
| Losses during Workup and Purification | - Optimize Crystallization: Carefully select the solvent system and control the cooling rate to maximize crystal recovery. - Minimize Transfers: Reduce the number of transfers between vessels to avoid mechanical losses. |
Issue 2: Poor cis/trans Isomer Ratio
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Solvent | - Use Aromatic Solvents: For the diisopropanolamine route, using toluene or xylene significantly favors the formation of the cis-isomer over aqueous or no-solvent conditions.[3][4] |
| Incorrect Reaction Temperature | - Maintain Optimal Temperature: The reaction temperature can influence the diastereoselectivity. For the diisopropanolamine route, a temperature range of 190-210°C is recommended.[3] |
| Inefficient Isomerization | - Ensure High Enough Temperature: For the isomerization of the trans to the cis isomer, the temperature must be at least 180°C.[3][4] - Sufficient Catalyst: Ensure an adequate amount of an appropriate catalyst (e.g., Nickel or Cobalt) is present during the isomerization step.[3][4] |
Data Presentation
Table 1: Effect of Reaction Conditions on the Synthesis of cis-2,6-Dimethylpiperazine from Diisopropanolamine
| Parameter | Condition | Effect on Yield and Selectivity | Reference |
| Solvent | Toluene | Increases cis-selectivity compared to no solvent. | [4] |
| Temperature | 190-210°C | Optimal range for high conversion and selectivity. | [3] |
| Pressure (Hydrogen) | 2.5-10 MPa | Sufficient hydrogen pressure is required for the reductive amination/cyclization. | [3] |
| Catalyst | Raney Nickel, Raney Cobalt | Effective catalysts for the cyclization reaction. | [3][4] |
Table 2: Isomerization of trans-2,6-Dimethylpiperazine to cis-2,6-Dimethylpiperazine
| Parameter | Condition | Outcome | Reference |
| Temperature | ≥ 180°C | Promotes the conversion of the trans-isomer to the more stable cis-isomer. | [3][4] |
| Catalyst | Nickel or Cobalt based | Catalyzes the isomerization process. | [3][4] |
Experimental Protocols
Key Experiment: Synthesis from Diisopropanolamine and Subsequent Isomerization
This protocol is a generalized procedure based on patent literature.[3][4] Researchers should adapt and optimize the conditions for their specific laboratory setup.
Part 1: Cyclization Reaction
-
Reactor Setup: In a high-pressure autoclave, charge diisopropanolamine, an organic solvent (e.g., toluene), and a hydrogenation catalyst (e.g., Raney Nickel).
-
Reactant Addition: Seal the autoclave and introduce ammonia.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 MPa).
-
Reaction: Heat the mixture to the reaction temperature (e.g., 190-210°C) and maintain with stirring for the specified reaction time (e.g., 2.5-5 hours).
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
Part 2: Isomerization of the trans-isomer
-
Filtration: Filter the reaction mixture to remove the catalyst.
-
Azeotropic Distillation: Remove water from the filtrate by azeotropic distillation.
-
Isomerization: If a significant amount of the trans-isomer is present, heat the mixture to 180°C or higher in the presence of a suitable catalyst to convert the trans-isomer to the cis-isomer.
-
Purification: The crude product containing a high proportion of the cis-isomer can then be purified by crystallization.
Part 3: Purification by Crystallization
-
Solvent Addition: Dissolve the crude product in a suitable solvent system, for example, a mixture of isopropanol (B130326) and light petroleum.
-
Crystallization: Cool the solution slowly to induce crystallization of the cis-2,6-dimethylpiperazine.
-
Isolation: Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
-
Recrystallization: For higher purity, a second recrystallization step can be performed.[3]
Visualizations
Caption: Experimental workflow for the synthesis and purification of cis-2,6-Dimethylpiperazine.
Caption: Troubleshooting decision tree for low yield in cis-2,6-Dimethylpiperazine synthesis.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 4. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 5. Synthesis of alanine and leucine by reductive amination of 2-oxoic acid with combination of hydrogenase and dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,6-Dimethylpiperazine
Welcome to the technical support center for the synthesis of 2,6-dimethylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent industrial method for synthesizing this compound is the reductive amination and cyclization of diisopropanolamine (B56660) in the presence of ammonia (B1221849) and a hydrogenation catalyst.[1][2] This method is often preferred due to the availability of the starting materials.
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenges in the synthesis of this compound include:
-
Controlling Stereoselectivity: The synthesis typically yields a mixture of cis- and trans-isomers.[3] Achieving a high selectivity for the desired isomer, often the cis-isomer for pharmaceutical applications, is a critical challenge.
-
Low Yields: Side reactions and incomplete conversion can lead to lower than expected yields of the final product.
-
Byproduct Formation: Besides the isomeric mixture, other byproducts can be formed, complicating the purification process.
-
Purification: The separation of the cis- and trans-isomers can be difficult due to their similar physical properties.[3]
Q3: How can I improve the stereoselectivity towards the cis-2,6-dimethylpiperazine (B139716) isomer?
A3: Several strategies can be employed to enhance the selectivity for the cis-isomer:
-
Solvent Selection: The use of an organic solvent, particularly aromatic hydrocarbons like toluene (B28343) or xylene, during the cyclization of diisopropanolamine has been shown to significantly improve the selectivity for the cis-isomer.[3]
-
Catalyst Choice: The type of catalyst used plays a crucial role. Nickel-based catalysts, such as Raney Nickel, and copper-based catalysts have been reported to influence the stereochemical outcome.[2]
-
Isomerization: The trans-isomer can be isomerized to the more desirable cis-isomer. This can be achieved by heating the isomer mixture in the presence of a catalyst at temperatures of 180°C or higher.[3]
Q4: What are the most effective methods for purifying this compound and separating the isomers?
A4: The most common and effective purification techniques are:
-
Crystallization: Fractional crystallization is a widely used method to separate the cis- and trans-isomers. The cis-isomer can often be selectively crystallized from a suitable solvent system.[1][3]
-
Distillation: While challenging due to close boiling points, fractional distillation under reduced pressure can be used to enrich the mixture in one of the isomers.[1]
-
Salt Formation: Forming a salt of the piperazine (B1678402) with an appropriate acid can sometimes facilitate the separation of isomers through differences in their solubility.
Troubleshooting Guides
Issue 1: Low Overall Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using GC or TLC to ensure it has gone to completion. If incomplete, consider increasing the reaction time or temperature within the recommended range. | Increased conversion of starting material and higher product yield. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Temperatures that are too low can lead to a sluggish reaction, while excessively high temperatures may promote side reactions. A typical range is 150-220°C.[1] | Improved reaction rate and minimized byproduct formation, leading to a higher yield. |
| Catalyst Inactivation | Ensure the catalyst is active and not poisoned. Use fresh catalyst or regenerate the catalyst according to the manufacturer's instructions. The catalyst loading should also be optimized. | Enhanced reaction efficiency and improved yield. |
| Losses During Work-up | Carefully optimize the extraction and purification steps to minimize product loss. Ensure complete extraction from the aqueous phase and minimize transfers. | Higher recovery of the synthesized product. |
Issue 2: Poor Stereoselectivity (Low cis:trans Ratio)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent | If the reaction is performed without a solvent or in a protic solvent, switch to an aromatic hydrocarbon solvent such as toluene or xylene.[3] | A significant increase in the formation of the cis-isomer over the trans-isomer. |
| Non-optimal Catalyst | Screen different hydrogenation catalysts. Raney Nickel and certain copper-based catalysts have been shown to favor the formation of the cis-isomer.[2] | Improved stereoselectivity of the cyclization reaction. |
| Reaction Temperature Too Low for Isomerization | If a mixture of isomers is acceptable initially, consider a subsequent isomerization step. Heat the product mixture to 180°C or higher in the presence of a hydrogenation catalyst to convert the trans-isomer to the cis-isomer.[3] | An increased proportion of the cis-isomer in the final product mixture. |
Issue 3: Difficulty in Separating cis- and trans-Isomers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Crystallization Solvent | Screen various solvent systems for fractional crystallization. Mixtures of a polar solvent (e.g., isopropanol) and a non-polar solvent (e.g., hexane) can be effective. | Selective precipitation of one isomer, typically the cis-isomer, leading to a successful separation. |
| Similar Boiling Points of Isomers | For distillation, use a high-efficiency fractional distillation column under reduced pressure to maximize the separation. | Enrichment of the lower-boiling point isomer in the distillate. |
| Impure Isomer Mixture | Ensure the crude product is free from other impurities before attempting isomer separation, as these can interfere with crystallization. A preliminary purification by distillation might be necessary. | Improved efficiency of the subsequent isomer separation by crystallization. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of cis-2,6-dimethylpiperazine from diisopropanolamine.
| Parameter | Value | Reference |
| Starting Material | Diisopropanolamine | [1] |
| Reagents | Ammonia, Hydrogen | [1] |
| Catalyst | Raney Nickel or Ni/Fe catalyst | [1] |
| Solvent | Toluene or other aromatic hydrocarbons | [3] |
| Reaction Temperature | 150 - 220 °C | [1] |
| Hydrogen Pressure | 1 - 12 MPa | [1] |
| Reaction Time | 2 - 10 hours | [1] |
| Reported Yield of cis-isomer | > 60% (after purification) | [1] |
| Purity of cis-isomer | Up to 100% (after double recrystallization) | [1] |
Experimental Protocols
Key Experiment: Synthesis of cis-2,6-Dimethylpiperazine from Diisopropanolamine
This protocol is a representative procedure based on methodologies described in the literature.[1][3]
Materials:
-
Diisopropanolamine
-
Liquid Ammonia
-
Hydrogen Gas
-
Raney Nickel (or other suitable hydrogenation catalyst)
-
Toluene
-
Methanol (for work-up)
-
Isopropanol (B130326) (for crystallization)
-
Hexane (B92381) (for crystallization)
Procedure:
-
Reaction Setup: In a high-pressure autoclave, charge the diisopropanolamine, toluene (as solvent), and the Raney Nickel catalyst.
-
Ammonia and Hydrogen Addition: Cool the autoclave and add liquid ammonia. Pressurize the reactor with hydrogen gas.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 190-210°C) and maintain the pressure. Stir the reaction mixture for the specified duration (e.g., 2-5 hours).
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst should be handled with care as it can be pyrophoric.
-
Wash the catalyst with methanol.
-
Combine the filtrate and the washings.
-
-
Purification:
-
Remove the solvent and any low-boiling point impurities by distillation.
-
Perform a fractional distillation of the crude product to separate the this compound isomers from other byproducts.
-
Further purify the cis-isomer by recrystallization. Dissolve the distilled product in a minimal amount of hot isopropanol and add hexane until turbidity is observed. Allow the solution to cool slowly to induce crystallization of the cis-isomer.
-
Filter the crystals and wash with cold hexane. A second recrystallization may be necessary to achieve high purity.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of cis-2,6-dimethylpiperazine.
Caption: Troubleshooting workflow for addressing low reaction yield.
Caption: Logical steps for improving the stereoselectivity towards the cis-isomer.
References
Technical Support Center: Isomerization of 2,6-Dimethylpiperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the isomerization of trans- to cis-2,6-dimethylpiperazine (B139716).
Frequently Asked Questions (FAQs)
Q1: Why is the isomerization of trans- to cis-2,6-dimethylpiperazine important?
A1: The cis-isomer of 2,6-dimethylpiperazine is a crucial building block and raw material in the development of various pharmaceuticals and agricultural chemicals.[1] Often, synthetic routes may produce a mixture of cis- and trans-isomers, or predominantly the trans-isomer, necessitating an efficient isomerization process to obtain the more valuable cis form.[1]
Q2: What is the general principle behind the isomerization of trans- to cis-2,6-dimethylpiperazine?
A2: The isomerization is typically achieved by heating the trans-isomer in the presence of a catalyst to a sufficiently high temperature (≥180°C).[1][2] This process allows the system to reach thermodynamic equilibrium, which favors the more stable cis-isomer.[3] Another modern approach involves visible light-mediated photocatalysis, which can also drive the epimerization towards the more stable isomer.[3]
Q3: What catalysts are effective for this isomerization?
A3: Hydrogenation/dehydrogenation catalysts are commonly used. Nickel and cobalt-based catalysts are preferred, with Raney Nickel and Raney Cobalt being specifically mentioned as effective options.[1][2]
Q4: What are the recommended reaction conditions?
A4: Key reaction conditions include:
-
Temperature: A temperature of at least 180°C is critical for the thermal isomerization to proceed efficiently.[1][2] For instance, a reaction at 170°C showed significantly lower conversion to the cis-isomer compared to reactions at higher temperatures.[1]
-
Solvent: The use of an organic solvent is crucial for selectivity.[2] Aromatic hydrocarbons such as toluene (B28343) or xylene are preferred.[1][2]
-
Atmosphere: Given the use of hydrogenation catalysts like Raney Nickel, the reaction is typically performed under a hydrogen atmosphere.[2]
Q5: How can I separate the cis-isomer from the final reaction mixture?
A5: The most common and effective method is crystallization. The cis-2,6-dimethylpiperazine can be selectively crystallized with high purity from the organic solvent by cooling the reaction mixture.[1] For achieving very high purity, a combination of distillation followed by one or two recrystallization steps can yield 100% pure cis-2,6-dimethylpiperazine.[2]
Q6: What analytical methods are used to determine the cis/trans isomer ratio?
A6: Gas chromatography (GC) is a standard and effective method for quantifying the relative amounts of cis- and trans-2,6-dimethylpiperazine in a sample.[1] For more detailed structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[4]
Q7: Is the cis- or trans-isomer the thermodynamically controlled product?
A7: For 2,6-disubstituted piperazines, the cis-isomer, where the substituents can adopt a diequatorial conformation, is generally the more thermodynamically stable product.[3] The isomerization process, particularly at high temperatures, is designed to overcome the kinetic barriers and allow the reaction to reach thermodynamic equilibrium, thus favoring the formation of the more stable cis-isomer.[3][5]
Troubleshooting Guide
Issue 1: Low or no conversion of trans- to cis-isomer.
-
Question: My isomerization reaction is showing very low conversion of the trans-isomer to the desired cis-isomer. What are the potential causes and how can I fix this?
-
Answer: Low conversion is a common issue that can often be traced back to several factors related to reaction conditions and catalyst activity.
| Potential Cause | Recommended Solution |
| Insufficient Temperature | The thermal isomerization requires a high temperature to overcome the activation energy barrier. Ensure your reaction temperature is maintained at or above 180°C.[1][2] Verify your temperature monitoring equipment is calibrated and accurately measuring the internal reaction temperature. |
| Catalyst Inactivity | The catalyst (e.g., Raney Nickel) may be deactivated. Ensure you are using fresh, active catalyst. If the catalyst has been stored for a long time or exposed to air, its activity may be compromised. Consider using a new batch of catalyst. |
| Insufficient Reaction Time | Isomerization may require several hours to reach equilibrium. If the reaction time is too short, you will observe low conversion. Try extending the reaction time and taking aliquots to monitor the progress by GC analysis. |
| Presence of Impurities | Impurities in the starting material or solvent can poison the catalyst. Ensure your trans-2,6-dimethylpiperazine and solvent (e.g., toluene) are of high purity. |
Issue 2: Difficulty in isolating pure cis-isomer by crystallization.
-
Question: I am struggling to get the cis-isomer to crystallize out of the solution, or the resulting crystals are not pure. What should I do?
-
Answer: Crystallization can be a delicate process influenced by solvent, concentration, temperature, and purity.
| Potential Cause | Recommended Solution |
| Sub-optimal Solvent/Concentration | The concentration of the product in the solvent is critical. If the solution is too dilute, crystallization will not occur. If it's too concentrated, the trans-isomer may co-precipitate. Try concentrating the solution by distilling off some solvent before cooling. The choice of an aromatic hydrocarbon like toluene or xylene is reported to be effective.[1] |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature first, and then cool it further in an ice bath or refrigerator. A slower cooling rate promotes the growth of larger, purer crystals. |
| Residual Water | Water present in the reaction mixture can interfere with crystallization. Before the crystallization step, ensure any water is removed, for example, by azeotropic distillation.[2] |
| Incomplete Isomerization | If a large amount of the trans-isomer remains, it can inhibit the crystallization of the cis-isomer. First, ensure the isomerization reaction has gone to completion (or equilibrium) as confirmed by GC analysis. |
Experimental Protocols
Protocol 1: Catalytic Isomerization of trans- to cis-2,6-Dimethylpiperazine
This protocol is a generalized procedure based on methodologies reported in the literature.[1][2]
Materials:
-
trans-2,6-dimethylpiperazine
-
Raney Nickel (or another suitable Nickel/Cobalt catalyst)
-
Toluene (or xylene)
-
High-pressure reactor (autoclave) equipped with stirring and temperature control
-
Hydrogen gas source
Procedure:
-
Reactor Setup: Charge the high-pressure reactor with trans-2,6-dimethylpiperazine, toluene (approx. 1-2 parts by weight relative to the starting material), and the Raney Nickel catalyst (typically 5-10% by weight).
-
Inerting: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.
-
Reaction: Pressurize the reactor with hydrogen (consult specific literature for optimal pressure). Begin stirring and heat the reactor to an internal temperature of 180-200°C.
-
Monitoring: Maintain the temperature and stirring for several hours. The reaction progress can be monitored by taking samples at intervals (if the reactor setup allows) and analyzing them by GC to determine the cis/trans ratio.
-
Cooldown: Once the reaction has reached the desired equilibrium, turn off the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure.
-
Catalyst Removal: Open the reactor and filter the reaction mixture to remove the solid catalyst. Wash the catalyst with a small amount of fresh toluene to recover any residual product.
-
Crystallization: Transfer the combined filtrate to a flask suitable for crystallization. If needed, concentrate the solution by distilling off a portion of the toluene.
-
Isolation: Cool the solution slowly to room temperature, then further cool to 0-5°C to induce crystallization of the cis-isomer.[1]
-
Filtration and Drying: Collect the crystalline product by filtration, wash the crystals with a small amount of cold solvent, and dry them under vacuum to obtain pure cis-2,6-dimethylpiperazine.
-
Analysis: Confirm the purity and isomer ratio of the final product using GC or other appropriate analytical techniques.
Data Summary
Table 1: Effect of Temperature on Isomerization
This table summarizes comparative results from a patent describing the synthesis, highlighting the critical role of temperature.[1]
| Parameter | Example 1 (Isomerization) | Comparative Example 2 |
| Starting Material | Mixture containing trans-2,6-dimethylpiperazine | Mixture containing trans-2,6-dimethylpiperazine |
| Reaction Temperature | 180°C | 170°C |
| Resulting cis-isomer | 7.4 g | 2.7 g |
| Resulting trans-isomer | 7.4 g | 16.9 g |
| Conclusion | At 180°C, significant isomerization to the cis-form occurs. | At 170°C, the isomerization is much less effective. |
Visualizations
References
- 1. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 2. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 3. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
proper handling and storage of hygroscopic 2,6-Dimethylpiperazine
This technical support center provides guidance on the proper handling and storage of the hygroscopic compound 2,6-Dimethylpiperazine, addressing common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound is a heterocyclic organic compound commonly used as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1] It is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property is a significant concern because water absorption can lead to:
-
Inaccurate Weighing: The measured mass will include absorbed water, leading to errors in concentration calculations for reactions and analyses.
-
Altered Physical Properties: Moisture can change the compound's physical state, causing it to become clumpy or oily, which makes handling and accurate dispensing difficult.
-
Chemical Degradation: The presence of water can potentially promote side reactions or degradation, affecting the purity and stability of the material.
Q2: What are the primary safety hazards associated with this compound?
A2: this compound is classified as a flammable solid and can cause severe skin burns and eye damage.[2] It may also cause respiratory irritation.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or under a chemical fume hood.[2]
Q3: What are the ideal storage conditions for this compound?
A3: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated place, away from sources of ignition.[1] The container must be kept tightly closed to prevent moisture absorption and contamination.[1] For long-term storage, storing the material under an inert atmosphere, such as nitrogen, is recommended.[1] It should be stored separately from incompatible materials like strong oxidizing agents and strong acids.[2]
Q4: How can I verify the quality of my this compound sample?
A4: The quality of this compound is typically assessed by its purity and water content. Purity can be determined using Gas Chromatography (GC), while the water content is accurately measured by Karl Fischer (KF) titration.[1] Typical specifications for high-purity this compound are a minimum assay of 99% by GC and a maximum moisture content of 0.50% by KF.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The solid has become clumpy, sticky, or oily. | Absorption of atmospheric moisture due to improper storage or handling. | 1. Dry the material under vacuum at a gentle temperature (not exceeding its melting point).2. Transfer the dried material to a desiccator for short-term storage.3. Review storage procedures; ensure containers are tightly sealed and stored in a dry environment. Consider using a glove box for aliquoting. |
| Inconsistent results in reactions (e.g., yields are lower than expected). | 1. Inaccurate weighing due to absorbed water.2. Degradation of the reagent. | 1. Determine the water content using Karl Fischer titration and adjust the mass of the reagent accordingly for your reactions.2. Ensure you are using a fresh bottle or a properly stored sample. Prepare solutions fresh before use. |
| Unexpected peaks in analytical data (e.g., GC, NMR). | Presence of impurities from degradation or contamination. | 1. Confirm the purity of the starting material using the GC method outlined in the experimental protocols.2. If impurities are detected, consider purification by recrystallization or distillation if appropriate for your application. |
| Difficulty in achieving complete dissolution in non-polar solvents. | The presence of absorbed water can decrease solubility in certain organic solvents. | 1. Ensure the compound is dry before use.2. Use anhydrous solvents for your experiments. |
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Purity (Assay) | ≥ 99% | Gas Chromatography (GC) | [1] |
| Moisture Content | ≤ 0.50% | Karl Fischer (KF) Titration | [1] |
| Melting Point | 108-111 °C | Standard Apparatus | [1] |
| Flash Point | 45 °C | Closed Cup | [1] |
| Illustrative Water Absorption | |||
| Relative Humidity (RH) 40% | ~0.2% weight gain | Dynamic Vapor Sorption (DVS) | Illustrative |
| Relative Humidity (RH) 80% | ~1.5% weight gain | Dynamic Vapor Sorption (DVS) | Illustrative |
Note: The illustrative water absorption data is representative of a moderately hygroscopic solid and is not specific to this compound. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Purity by Gas Chromatography (GC)
Objective: To determine the purity of this compound and identify the presence of related impurities.
Methodology:
-
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Chromatographic Column: DB-624 (30 m x 0.53 mm x 3 µm) or equivalent 6% cyanopropylphenyl-94% dimethylpolysiloxane phase.
-
-
Chromatographic Conditions:
-
Carrier Gas: Nitrogen or Helium.
-
Vaporization Chamber (Inlet) Temperature: 230 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Hold at 130 °C for 15 minutes.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Solvent (Diluent): Absolute Ethanol.
-
Test Solution: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 10 mL of absolute ethanol.
-
-
Procedure:
-
Inject the prepared test solution into the GC system.
-
Record the chromatogram.
-
Calculate the purity using the peak area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks.
-
Protocol 2: Determination of Water Content by Karl Fischer (KF) Titration
Objective: To accurately quantify the amount of absorbed water in a sample of this compound.
Methodology:
-
Instrumentation:
-
Volumetric or Coulometric Karl Fischer Titrator.
-
-
Reagents:
-
Karl Fischer Titrant and Solvent (commercially available).
-
Buffering Agent: Benzoic acid or salicylic (B10762653) acid.
-
-
Procedure (Volumetric Method):
-
Solvent Preparation: Add the KF solvent to the titration vessel. To counteract the basicity of the amine, add a buffering agent such as benzoic acid to the solvent before titration (e.g., 1-2 g per 50 mL of solvent).
-
Titrator Conditioning: Titrate the solvent with the KF titrant until it is "dry" (a stable, low-drift endpoint is reached). This removes any residual moisture from the vessel and solvent.
-
Sample Addition: Accurately weigh a suitable amount of the this compound sample (e.g., 0.1-0.5 g, depending on the expected water content) and add it directly to the conditioned titration vessel.
-
Titration: Start the titration. The titrator will dispense the KF reagent until all the water from the sample has reacted.
-
Calculation: The instrument's software will automatically calculate the water content in percentage or parts per million (ppm) based on the sample weight and the volume of titrant consumed.
-
Visualizations
Caption: Troubleshooting workflow for issues with hygroscopic this compound.
References
Technical Support Center: GC Analysis of Dimethylpiperazine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography (GC) analysis of dimethylpiperazine.
Frequently Asked Questions (FAQs)
Q1: Why is the dimethylpiperazine peak in my chromatogram showing significant tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing polar amine compounds like dimethylpiperazine. This is often caused by unwanted interactions between the analyte and active sites within the GC system.
Troubleshooting Steps:
-
Check the GC Liner: The liner in the injector is a primary site for contamination and activity.[1][2][3]
-
Assess the Column: The capillary column itself can have active sites, especially at the inlet end where non-volatile residues accumulate.[3][4]
-
Column Installation: Improper column installation can create dead volumes, leading to peak tailing.[2][4]
-
Action: Ensure the column is cut squarely and installed at the correct depth in both the injector and detector as specified by the instrument manufacturer.[2]
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak shape issues.
-
Solvent and Stationary Phase Mismatch: A mismatch in polarity between the solvent and the column's stationary phase can cause poor peak shape.[4]
-
Action: Ensure the solvent is appropriate for the stationary phase being used.[4]
-
Q2: My retention times for dimethylpiperazine are inconsistent between runs. What could be the cause?
Shifting retention times can compromise the reliability of your analyte identification.[5] The most common causes are related to instability in flow rate, temperature, or the column itself.[6][7]
Troubleshooting Steps:
-
Check for Leaks: Leaks in the carrier gas flow path, especially at the injector septum or column fittings, are a frequent cause of retention time variability.[1][8]
-
Verify Gas Flow Rate: The carrier gas flow rate must be constant for reproducible retention times.[7]
-
Action: Measure the flow rate at the detector outlet or use the GC's electronic pressure control (EPC) diagnostics to ensure it is stable and at the desired setpoint. A change in flow rate could indicate a blockage or a leak.[8]
-
-
Oven Temperature Program: The oven temperature must be consistent from run to run.[7]
-
Action: Verify that the oven temperature program is correct and that the actual oven temperature is stable and matches the setpoint.
-
-
Column Contamination: Buildup of contaminants on the column can alter its chemistry and affect retention times.[9]
-
Action: Bake out the column at a high temperature (within its specified limit) to remove contaminants. If this is ineffective, trimming the front of the column may be necessary.[1]
-
Q3: I am observing "ghost peaks" in my blank runs. Where are they coming from?
Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs, and are typically caused by contamination somewhere in the system.[5][11]
Troubleshooting Steps:
-
Injector Contamination: The injector is a common source of carryover from previous injections.[12]
-
Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases, appearing as ghost peaks.[11][13]
-
Sample Carryover: Residue from a previous, more concentrated sample can carry over to subsequent injections.[14]
-
Action: Run several solvent blanks after a concentrated sample to wash the system. Ensure the syringe is being properly cleaned between injections.[13]
-
-
Split Line Contamination: In split injections, sample residue can build up in the split vent line and slowly bleed back into the system.[12]
-
Action: Clean the split vent line and replace the charcoal trap if necessary.[12]
-
Q4: How can I improve the resolution between dimethylpiperazine isomers or other closely eluting compounds?
Poor resolution or peak overlap occurs when the GC system is unable to sufficiently separate two or more compounds.[15]
Troubleshooting Steps:
-
Optimize the Temperature Program: A slower temperature ramp rate can increase the interaction time with the stationary phase and improve separation.[15]
-
Action: Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min).
-
-
Select the Right Column: The choice of stationary phase is critical for selectivity.[16] For separating isomers, a column with a different selectivity may be required.
-
Action: Consult column selection guides. For piperazine (B1678402) compounds, phases like DB-17 (a (50%-Phenyl)-methylpolysiloxane) or Rtx-200 have been used successfully.[17][18] Using a longer column or one with a smaller internal diameter can also increase efficiency and resolution.[19][20]
-
-
Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Action: Optimize the carrier gas flow rate (or head pressure) to achieve the best efficiency for your column dimensions.
-
Experimental Protocols & Quantitative Data
GC-MS Experimental Protocol
This protocol is a general guideline adapted from established methods for analyzing piperazine derivatives.[21] Optimization may be required for your specific instrument and application.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of dimethylpiperazine in a suitable volatile solvent like methanol (B129727) or dichloromethane.[21][22]
-
Perform serial dilutions of the stock solution to create working standards for calibration.
-
For complex matrices (e.g., biological fluids, drug products), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte.[21][23]
-
Filter all solutions through a 0.45 µm syringe filter before injection.[21]
2. GC-MS Parameters:
| Parameter | Recommended Condition |
| Column | Capillary column for polar/amine compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[21] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[21] |
| Inlet Temperature | 250 °C[21] |
| Injection Mode | Split (e.g., 20:1 ratio)[21] |
| Oven Program | Initial: 60°C, hold for 2 min. Ramp: 10°C/min to 250°C. Hold: 5 min at 250°C.[21] |
| Ion Source Temp. | 230 °C[21] |
| MS Quadrupole Temp. | 150 °C[21] |
| Scan Range | m/z 40-300[21] |
Quantitative Data Summary
The following table summarizes expected quantitative data based on methods for similar compounds. These values should be experimentally validated.
| Parameter | Value |
| Limit of Quantification (LOQ) | 1-5 µg/Media for N,N-dimethylpiperazine[21][24] |
| Linearity (r²) | > 0.995[21] |
| Recovery | 95 - 105%[21] |
| Characteristic Fragment Ions | For related dimethylphenylpiperazines, key fragments include m/z 148, 105, and 56.[17] |
Troubleshooting Workflows & Diagrams
The following diagrams illustrate logical workflows for troubleshooting common GC issues.
Caption: General troubleshooting workflow for GC analysis.
Caption: Potential causes of peak tailing for active compounds.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. agilent.com [agilent.com]
- 5. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 6. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : Shimadzu (Europe) [shimadzu.eu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Variation in retention time GC-FID - Chromatography Forum [chromforum.org]
- 9. stepbio.it [stepbio.it]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. instrument-solutions.com [instrument-solutions.com]
- 12. gcms.cz [gcms.cz]
- 13. agilent.com [agilent.com]
- 14. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. fishersci.ca [fishersci.ca]
- 17. researchgate.net [researchgate.net]
- 18. hakon-art.com [hakon-art.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. postnova.com [postnova.com]
- 21. benchchem.com [benchchem.com]
- 22. uoguelph.ca [uoguelph.ca]
- 23. Sample preparation GC-MS [scioninstruments.com]
- 24. N, N-dimethylpiperazine (DMPP) = 1,4-Dimethylpiperazine - analysis - Analytice [analytice.com]
minimizing side product formation in 2,6-Dimethylpiperazine reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to minimize side product formation in reactions involving 2,6-dimethylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions with this compound?
The primary side products encountered during reactions with this compound depend on the reaction type. For substitution reactions on the nitrogen atoms, the most common side products are:
-
Di-substituted products: Due to the presence of two reactive secondary amine groups, reactions like N-alkylation or N-acylation can lead to the formation of 1,4-disubstituted this compound.[1][2]
-
Stereoisomers: this compound exists as two stereoisomers: cis and trans. Reactions can often yield a mixture of these isomers, or the ratio can change under certain conditions.[3] The trans-isomer is often an undesired byproduct in syntheses targeting the cis-isomer.[4]
-
Ring-opened products: Under harsh conditions, cleavage of the piperazine (B1678402) ring can occur, though this is less common.[5]
Q2: How can I accurately detect and quantify the purity of my this compound product?
Accurate detection and quantification of impurities are critical for quality control. The recommended analytical methods include:
-
Gas Chromatography (GC): GC is an effective method for determining the purity of this compound and can effectively separate the cis and trans isomers.[6]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: For derivatives that lack a strong chromophore, HPLC can be used after a derivatization step to make the compounds UV-active.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive method for identifying and quantifying trace amounts of piperazine-related impurities in various matrices.[8]
Q3: What are the general storage conditions to maintain the stability of this compound and prevent degradation?
To ensure the stability of this compound and prevent the formation of degradation-related impurities, it should be stored in a cool, dry area away from direct sunlight and sources of ignition.[9] The material is often stored under a nitrogen atmosphere in tightly closed containers.[9] It is incompatible with strong oxidizing agents and strong acids.[10]
Troubleshooting Guide: N-Alkylation Reactions
A primary challenge in the N-alkylation of this compound is achieving mono-alkylation while avoiding the formation of the di-alkylated byproduct.
Issue 1: Formation of Di-alkylated Byproduct
-
Symptom: Your analytical data (e.g., LC-MS) shows a significant peak corresponding to the mass of the desired mono-alkylated product plus the mass of the added alkyl group.
-
Cause: The second nitrogen atom of the mono-substituted piperazine is still nucleophilic and reacts with the alkylating agent.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a significant excess of this compound relative to the alkylating agent.[1][11] This statistically favors the mono-alkylation pathway.
-
Slow Addition of Alkylating Agent: Add the alkylating agent (e.g., alkyl halide) dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the probability of a second alkylation event.[1][12]
-
Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-2,6-dimethylpiperazine. The Boc group blocks one nitrogen, directing alkylation to the unprotected nitrogen. The protecting group can be removed in a subsequent step.[1][2][13]
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can help control the reaction rate and improve selectivity.[12]
-
Issue 2: Low Yield or Incomplete Conversion
-
Symptom: The reaction stalls, with a significant amount of starting material remaining even after extended reaction times.
-
Cause: Poor solubility of reagents, insufficient base, or catalyst poisoning.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure all reagents are fully dissolved. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are common choices. Use anhydrous solvents to prevent side reactions.[1]
-
Base Selection: A strong, non-nucleophilic base is crucial. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective. Use at least 1.5-2.0 equivalents of the base to neutralize the acid byproduct.[1]
-
Consider Reductive Amination: As an alternative to direct alkylation with alkyl halides, reductive amination is highly effective. This involves reacting this compound with an aldehyde or ketone to form an iminium ion, which is then reduced with an agent like sodium triacetoxyborohydride (B8407120) (STAB). This method is particularly useful for preventing the formation of quaternary ammonium (B1175870) salts.[1][13]
-
Workflow for Selective Mono-N-Alkylation
Caption: Workflow for achieving selective mono-alkylation.
Troubleshooting Guide: Controlling Stereochemistry (cis vs. trans)
The synthesis of this compound often involves the cyclization of diisopropanolamine (B56660) and can yield a mixture of cis and trans isomers.[3] Isolating the desired cis isomer is a common objective.
Issue: High proportion of the undesired trans-2,6-dimethylpiperazine isomer
-
Symptom: GC analysis shows a high percentage of the trans isomer in the crude product mixture.
-
Cause: Reaction conditions favor the formation of the thermodynamically stable trans isomer or an insufficient separation of the isomers.
-
Troubleshooting Steps:
-
Solvent Choice During Cyclization: Using an aromatic hydrocarbon solvent (e.g., toluene, xylene) during the cyclization of diisopropanolamine with ammonia (B1221849) and hydrogen can significantly improve the selectivity for the cis-2,6-dimethylpiperazine (B139716) isomer.[3][4]
-
Purification by Crystallization: The cis isomer can be selectively crystallized from the mixture of isomers in an organic solvent.[3] This is a highly effective method for purification.
-
Purification by Distillation: The isomers can be separated by fractional distillation, followed by recrystallization to achieve high purity.[3]
-
Isomerization of the trans isomer: The remaining trans isomer in the mother liquor can be isomerized back to the cis isomer by heating it in the presence of a catalyst at temperatures of 180°C or higher, thereby increasing the overall yield of the desired product.[3]
-
Factors Influencing Cis/Trans Isomer Ratio
Caption: Key decision points for controlling stereochemistry.
Data & Protocols
Quantitative Data Summary
While specific yields are highly dependent on the exact substrate and conditions, the following table summarizes key parameters for controlling selectivity.
| Parameter | Variation | Target Outcome | Rationale | Reference |
| N-Alkylation | ||||
| Stoichiometry | Use >3 equivalents of piperazine | Mono-alkylation | Statistically favors reaction at only one nitrogen site. | [11] |
| Reagent Addition | Slow, dropwise addition of alkyl halide | Mono-alkylation | Keeps electrophile concentration low, reducing di-alkylation. | [1] |
| Protecting Group | Use of N-Boc-piperazine | Mono-alkylation | Physically blocks one nitrogen from reacting. | [1][2] |
| Stereocontrol | ||||
| Cyclization Solvent | Aromatic Hydrocarbon (e.g., Toluene) | High cis-isomer ratio | The solvent choice is decisive for the selectivity of the primary cyclization. | [3] |
| Temperature | Isomerization at >180 °C | Convert trans to cis | At high temperatures, the less stable trans isomer can be converted to the cis form. | [3] |
Experimental Protocols
Protocol 1: General Method for Selective Mono-alkylation (Stoichiometry Control)
This protocol is based on a general procedure for the synthesis of benzhydrylpiperazine, adapted for this compound.[11]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve this compound (e.g., 3 equivalents) in anhydrous DMF.
-
Add Base: Add anhydrous potassium carbonate (e.g., 2 equivalents) to the stirred suspension.
-
Add Alkylating Agent: To this mixture, add a solution of the alkylating agent (e.g., an alkyl halide, 1 equivalent) in anhydrous DMF dropwise over 30-60 minutes at a controlled temperature (e.g., room temperature or 0 °C).
-
Reaction: After the addition is complete, the reaction may be gently heated (e.g., 60-70°C) or stirred at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture, pour it into ice-cold water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Analytical Purity Determination by Gas Chromatography (GC)
This protocol is based on a patented method for detecting the purity of this compound.[6]
-
Chromatographic Conditions:
-
Instrument: Gas chromatograph with a hydrogen flame ionization detector (FID).
-
Column: DB-624 (30 m × 0.53 mm × 3 µm) or similar capillary column capable of separating isomers.
-
Carrier Gas: Nitrogen or Helium.
-
Temperature Program: An appropriate temperature gradient to separate cis-2,6-dimethylpiperazine, trans-2,6-dimethylpiperazine, and other potential impurities.
-
-
Solution Preparation:
-
Solvent: Absolute ethanol.
-
Test Solution: Prepare a solution of the this compound sample at a concentration of 5-15 mg/mL.
-
Reference Solutions: Prepare separate solutions of certified cis-2,6-dimethylpiperazine and trans-2,6-dimethylpiperazine reference standards.
-
-
Analysis: Inject the blank solution (absolute ethanol), reference solutions, and the test solution into the GC system. Identify the peaks for the cis and trans isomers based on the retention times of the standards. Calculate the purity and isomer ratio based on the peak areas.
Troubleshooting Flowchart
Caption: A step-by-step guide to troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 4. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 5. Five- and six-membered ring opening of pyroglutamic diketopiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. scienceasia.org [scienceasia.org]
- 9. kubochem.com [kubochem.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2,6-Dimethylpiperazine under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,6-dimethylpiperazine under acidic conditions. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound in acidic solutions?
A1: The primary stability concern for this compound in acidic solutions is its potential for degradation. As a secondary amine, it is susceptible to acid-catalyzed reactions. Key concerns include the potential for ring opening or other structural rearrangements, and reactions with other components in the formulation that are triggered by low pH. The extent of degradation is typically dependent on the pH, temperature, concentration of the acid, and the presence of other reactive species.
Q2: How does the pKa of this compound influence its behavior in acidic media?
A2: this compound is a basic compound with a predicted pKa of 9.38±0.60.[1] This indicates that in solutions with a pH significantly below this value, the piperazine (B1678402) nitrogens will be protonated, forming a piperazinium salt. This protonation increases its solubility in aqueous acidic solutions but can also be a precursor to certain degradation pathways.
Q3: What are the likely hazardous decomposition products of this compound under stress conditions?
A3: Under significant stress conditions, such as high heat in the presence of acids, the decomposition of this compound can lead to the formation of volatile and potentially hazardous byproducts. General decomposition products for similar organic nitrogen compounds include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2]
Q4: Can I expect differences in stability between the cis- and trans-isomers of this compound?
Troubleshooting Guides
Issue 1: Unexpected loss of this compound concentration in an acidic formulation.
-
Possible Cause 1: Acid-Catalyzed Degradation
-
Troubleshooting Step 1: Characterize Degradation.
-
Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to confirm the loss of the parent compound and to detect the appearance of degradation products.
-
-
Troubleshooting Step 2: pH and Temperature Control.
-
Evaluate the stability at different pH values (e.g., pH 1, 3, 5) to determine if there is a pH-dependent degradation profile.
-
Assess the impact of temperature by conducting the experiment at both room temperature and elevated temperatures (e.g., 40°C, 60°C) to check for accelerated degradation.
-
-
Troubleshooting Step 3: Inert Atmosphere.
-
If oxidative degradation is suspected in the acidic medium, repeat the experiment under an inert atmosphere (e.g., nitrogen or argon) to see if the degradation is mitigated.
-
-
-
Possible Cause 2: Precipitation
-
Troubleshooting Step 1: Salt Formation and Solubility Check.
-
Depending on the counter-ion of the acid used, the resulting piperazinium salt may have limited solubility. Visually inspect the solution for any precipitates.
-
-
Troubleshooting Step 2: Solubility Assessment.
-
Determine the solubility of the specific 2,6-dimethylpiperazinium salt in your chosen acidic medium at the experimental temperature.
-
-
Issue 2: Appearance of unknown peaks in the chromatogram of an acidic solution of this compound.
-
Possible Cause: Formation of Degradation Products
-
Troubleshooting Step 1: Forced Degradation Study.
-
Perform a forced degradation study under acidic conditions (e.g., 0.1 N HCl at 60°C for several hours) to intentionally generate degradation products. This can help in confirming if the unknown peaks are related to the degradation of this compound.
-
-
Troubleshooting Step 2: Peak Identification.
-
Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks to help in their identification and to propose a degradation pathway.
-
-
Troubleshooting Step 3: Reaction with Excipients.
-
If the formulation contains other excipients, investigate potential reactions between this compound and these components under acidic conditions. For example, secondary amines can react with aldehydes and ketones.
-
-
Physicochemical Data
| Parameter | Value | Reference |
| Molecular Formula | C₆H₁₄N₂ | [3][4] |
| Molecular Weight | 114.19 g/mol | [3][4] |
| Predicted pKa | 9.38 ± 0.60 | [1] |
| Melting Point | 108-111 °C | [1][3] |
| Boiling Point | 162 °C | [1][3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [2] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Acidic Solution
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Acidic Solutions:
-
Prepare a series of acidic buffers (e.g., pH 1, 3, 5) using standard buffer systems (e.g., HCl for pH 1, citrate (B86180) or phosphate (B84403) buffers for higher pH).
-
-
Incubation:
-
Add a known volume of the this compound stock solution to each acidic solution to achieve the desired final concentration.
-
Divide each solution into two sets. Store one set at room temperature (e.g., 25°C) and the other at an elevated temperature (e.g., 40°C or 60°C).
-
Protect the solutions from light to avoid photolytic degradation.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
At each time point, quench the degradation by neutralizing the sample with a suitable base if necessary.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and a low pH aqueous buffer (e.g., 0.1% formic acid) is a common starting point.
-
Use a photodiode array (PDA) detector to monitor the parent peak and any new peaks, and a mass spectrometer for peak identification.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Determine the rate of degradation under each condition.
-
Visualizations
Caption: Potential degradation pathway of this compound in acid.
Caption: Troubleshooting workflow for this compound stability.
References
Validation & Comparative
A Comparative Guide to the Validation of 2,6-Dimethylpiperazine Purity using Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gas chromatography (GC) methods for the validation of 2,6-Dimethylpiperazine purity. It includes detailed experimental protocols, a comparison with alternative analytical techniques, and supporting data to aid researchers in selecting the most suitable method for their applications. This compound is a crucial intermediate in the synthesis of various pharmaceuticals, making accurate purity assessment essential for quality control and regulatory compliance.[1]
Gas Chromatography: A High-Performance Method for Purity Analysis
Gas chromatography is a robust and widely used analytical technique for separating and quantifying volatile and semi-volatile compounds. Its application in determining the purity of this compound, including the critical separation of its cis and trans stereoisomers, has been demonstrated to be effective and reliable.[1] The primary challenge in the analysis of this compound is the effective separation of these isomers, as their biological activities and reaction products can differ significantly, impacting the efficacy and safety of the final drug product.[1]
Comparative Analysis of GC Methods
Several GC methods have been developed for the analysis of piperazine (B1678402) derivatives. The selection of the appropriate method depends on the specific requirements of the analysis, such as the need to separate stereoisomers and the desired level of sensitivity. Below is a comparison of two distinct GC methods suitable for this compound purity validation.
| Parameter | GC Method 1 | GC Method 2 |
| Chromatographic Column | DB-624 (30 m x 0.53 mm x 3 µm) | SE-54 (30 m x 0.32 mm x 0.5 µm) |
| Stationary Phase | 6% Cyanopropylphenyl-94% Dimethylpolysiloxane | 5% Phenyl-95% Dimethylpolysiloxane |
| Injector Temperature | 220-240 °C | 250 °C |
| Detector | Hydrogen Flame Ionization Detector (FID) | Hydrogen Flame Ionization Detector (FID) |
| Detector Temperature | 270-290 °C | 260 °C |
| Column Temperature | 120-140 °C (Isothermal) | 150 °C for 10 min, then ramped at 35 °C/min to 260 °C and held for 2 min |
| Carrier Gas | Nitrogen | Helium |
| Carrier Gas Flow Rate | Not specified | 2 mL/min |
| Injection Mode | Split (1:50) | Split (1:5) |
| Injection Volume | Not specified | 1.0 µL |
| Diluent | Absolute Ethyl Alcohol | Methanol |
Table 1: Comparison of Two Gas Chromatography Methods for this compound Analysis.[1][2]
Method 1, utilizing a DB-624 column, has been shown to effectively separate cis- and trans-2,6-dimethylpiperazine with a resolution of 3.6, indicating complete separation.[1] Method 2, employing an SE-54 column (a common equivalent is DB-5 or HP-5), is a more general method for substituted piperazines and has been validated for linearity, accuracy, precision, specificity, ruggedness, and robustness.[2] The choice between these methods may depend on the specific impurity profile of the sample and the availability of columns and gases.
Experimental Protocol: GC-FID Method for Purity Validation
This protocol is a generalized procedure based on established methods for the analysis of this compound.[1][2]
1. Materials and Reagents:
-
This compound reference standard (cis and trans isomers)
-
This compound sample for analysis
-
Absolute Ethanol or Methanol (HPLC grade) as diluent
-
Nitrogen or Helium (high purity) as carrier gas
-
Hydrogen (high purity) for FID
-
Compressed Air (zero grade) for FID
2. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Chromatographic column (e.g., DB-624 or SE-54 as specified in Table 1).
-
Data acquisition and processing software.
3. Preparation of Solutions:
-
Reference Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample solution in the same manner as the reference standard solution.
-
System Suitability Solution: A solution containing both cis- and trans-2,6-dimethylpiperazine isomers is used to verify the resolution and performance of the chromatographic system.[1]
4. Chromatographic Conditions:
-
Refer to the parameters outlined in Table 1 for either Method 1 or Method 2. The chosen method should be optimized for the specific instrument and column used.
5. Analysis Procedure:
-
Inject a blank (diluent) to ensure no interference from the solvent.
-
Inject the system suitability solution to confirm adequate separation of the isomers and system performance. The resolution between the cis and trans peaks should be greater than 1.5.
-
Inject the reference standard solution multiple times (e.g., n=5) to check for system precision (Relative Standard Deviation (RSD) should be ≤ 2%).
-
Inject the sample solution.
-
Identify the peaks of this compound isomers and any impurities based on their retention times compared to the reference standard.
-
Calculate the purity of the sample using the peak area normalization method.
6. Validation Parameters: The analytical method should be validated according to ICH guidelines, including:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Alternative Analytical Techniques
While GC is a highly suitable technique, other methods can also be employed for the analysis of piperazine derivatives.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Versatile, can be used for non-volatile and thermally labile compounds. | This compound lacks a strong UV chromophore, requiring derivatization or alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).[2] |
| Ion-Exchange Chromatography | Separation based on the reversible interaction between charged analyte molecules and a charged stationary phase. | Effective for separating ionic compounds. | Can be more complex to develop and run compared to reversed-phase HPLC. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High separation efficiency, small sample volume required. | Lower concentration sensitivity compared to GC and HPLC, may require indirect UV detection.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of MS. | Provides structural information for impurity identification. | More expensive instrumentation compared to GC-FID. |
Table 2: Comparison of Alternative Analytical Techniques.
For routine purity analysis of this compound, GC-FID offers a cost-effective, robust, and sensitive solution, particularly when the primary impurities are the stereoisomers and other volatile related substances.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the validation of this compound purity using gas chromatography.
Workflow for this compound Purity Validation by GC.
References
A Comparative Review of Analytical Methods for Piperazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of various analytical methods for the detection and quantification of piperazines, a class of compounds integral to the pharmaceutical industry. Piperazines form the structural core of a wide range of drugs, including anthelmintics, antihistamines, and antipsychotics. Accurate and precise analytical methods are therefore crucial for quality control, pharmacokinetic studies, and drug development. This document details and compares chromatographic, spectroscopic, and electroanalytical techniques, providing supporting experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of Analytical Methods
The selection of an analytical method is often guided by its performance characteristics. The following tables summarize key quantitative parameters for the most common techniques used in piperazine (B1678402) analysis, offering a clear comparison of their sensitivity, linearity, and precision.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Method | Analyte(s) | Matrix | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference(s) |
| HPLC-UV (with derivatization) | Piperazine | Active Pharmaceutical Ingredient (API) | 30 - 350 ppm | 30 ppm | 90 ppm | 104.87 - 108.06 | < 4.0 | [1][2] |
| RP-HPLC-UV | 1-Piperazineethanimine | Pharmaceutical | 1 - 100 µg/mL | 0.2 µg/mL | 0.6 µg/mL | 98.0 - 102.0 | < 2.0 | [3] |
| HPLC-ECD | Piperazine Antihistamines | Plasma | Up to 5 µmol L⁻¹ | 3.8 - 120 nmol L⁻¹ | - | - | - | [4][5] |
Table 2: Gas Chromatography (GC) Methods
| Method | Analyte(s) | Matrix | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference(s) |
| GC-MS | 1-Benzoylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | Plasma | 0 - 10 µg/mL | 0.004 µg/mL | 0.016 µg/mL | - | - | [6] |
| GC-MS | 1-Benzoylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | Urine | 0 - 10 µg/mL | 0.002 µg/mL | 0.008 µg/mL | - | - | [6] |
| GC | N-Methyl piperazine, Piperazine | Ofloxacin, Norfloxacin | 10.09 - 201.88 µg·mL⁻¹ (N-Methyl piperazine), 10.08 - 201.60 µg·mL⁻¹ (Piperazine) | - | - | - | - | [7] |
| GC | Piperazine, 1-methyl piperazine, 1-ethyl piperazine | Pharmaceutical Drug Substances | - | - | - | - | < 2.0 | [8] |
Table 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
| Method | Analyte(s) | Matrix | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference(s) |
| LC-MS/MS | Piperazine | Chicken Muscle | 1 - 200 µg/kg | 0.3 µg/kg | 1.0 µg/kg | 82.22 - 88.63 | 1.56 - 4.55 | [9] |
| LC-DAD/LC-MS | Abused Piperazine Designer Drugs | Serum, Urine | - | - | - | - | - | [10] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical technique. The following sections provide representative experimental protocols for the most frequently employed methods in piperazine analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Derivatization)
This method is suitable for the quantification of piperazine in pharmaceutical ingredients, where the native molecule lacks a strong UV chromophore.[1][2]
-
Derivatization:
-
React the piperazine sample with a derivatizing agent such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl).
-
The reaction is typically carried out in a suitable solvent at an elevated temperature to ensure complete derivatization.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for the derivatized piperazine.
-
Temperature: Column temperature is usually maintained at a constant value (e.g., 35°C) to ensure reproducibility.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable diluent.
-
Perform the derivatization step as described above.
-
Filter the final solution through a 0.45 µm filter before injection into the HPLC system.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile piperazine derivatives, offering high resolution and specificity.[6][8]
-
Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., DB-17) is used for separation.[8]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[8]
-
Injector Temperature: Set to ensure efficient vaporization of the sample (e.g., 250°C).[8]
-
Oven Temperature Program: A temperature gradient is often employed to achieve optimal separation of different piperazine derivatives.[8]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer can be used.
-
Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent.
-
For biological samples, a protein precipitation step followed by liquid-liquid or solid-phase extraction is often necessary.[6]
-
Derivatization with agents like trifluoroacetic anhydride (B1165640) may be required to improve the volatility and thermal stability of certain piperazine derivatives.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of piperazine compounds.[11]
-
Sample Preparation:
-
Dissolve 5-10 mg of the piperazine compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) for chemical shift referencing.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
The chemical shifts of the piperazine protons are typically observed between 2.5 and 4.0 ppm, depending on the substituents.[11]
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
The chemical shifts of the piperazine carbons generally appear in the range of 40-50 ppm.[11]
-
Mandatory Visualization
Experimental Workflow for Piperazine Analysis
The following diagram illustrates a general workflow for the analysis of piperazines, from sample collection to final data interpretation.
Caption: General experimental workflow for piperazine analysis.
Decision Tree for Method Selection
Choosing the appropriate analytical method is critical. This decision tree provides a logical guide for selecting the most suitable technique based on the analytical requirements.
Caption: Decision tree for selecting an analytical method.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC [chinjmap.com]
- 8. researchgate.net [researchgate.net]
- 9. scienceasia.org [scienceasia.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of 2,6-Dimethylpiperazine and 2,5-Dimethylpiperazine in Allosteric Inhibition of Carbamoyl Phosphate Synthetase 1 (CPS1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of derivatives of 2,6-dimethylpiperazine and 2,5-dimethylpiperazine (B91223) against Carbamoyl Phosphate Synthetase 1 (CPS1), a key enzyme in the urea (B33335) cycle and a potential therapeutic target in oncology. The data presented is based on a significant study that identified potent allosteric inhibitors of CPS1, highlighting the critical role of the substitution pattern on the piperazine (B1678402) core.
Executive Summary
Derivatives of this compound have demonstrated significantly higher inhibitory potency against CPS1 compared to their 2,5-dimethylpiperazine counterparts. This difference in activity is attributed to the specific stereochemical constraints imposed by the methyl groups on the piperazine ring, which dictates the conformation necessary for optimal binding to an allosteric pocket on the enzyme. Specifically, the (2R,6R)-2,6-dimethylpiperazine scaffold has been identified as a highly potent core for CPS1 inhibitors.
Data Presentation
The following table summarizes the quantitative and qualitative data on the inhibitory activity of symmetrically substituted N,N'-bis(2-fluoro-4-methoxybenzoyl) derivatives of dimethylpiperazine against CPS1.
| Compound | Piperazine Core | Stereochemistry | IC50 (nM) | Activity Comparison |
| Derivative 1 | This compound | Mixture | Tolerated Activity | - |
| Derivative 2 | 2,5-dimethylpiperazine | Mixture | Not Reported | Significant loss of inhibition compared to the this compound derivative.[1] |
| H3B-374 (Derivative 3) | This compound | (2R,6R) | 360 | 18-fold enhancement in activity compared to the mixture of 2,6-dimethyl isomers.[1] |
Mechanism of Action and Signaling Pathway
The identified inhibitors function as allosteric modulators of CPS1. They bind to a distinct pocket in the integrating domain of the enzyme, which is separate from the active site.[1] This binding event induces a conformational change in the carbamate (B1207046) synthetase domain, which in turn blocks the binding of ATP, a crucial co-factor for the enzyme's catalytic activity.[1] The inhibition of CPS1 can have significant downstream effects, including the disruption of the urea cycle and the pyrimidine (B1678525) biosynthetic pathway, which is often upregulated in cancer cells to support rapid tumor growth.[1]
Structural Rationale for Activity Difference
The superior activity of the this compound derivatives is rooted in their conformational properties. The crystal structure of the (2R,6R)-2,6-dimethylpiperazine derivative (H3B-374) bound to CPS1 reveals that the piperazine core adopts a staggered, flat conformation.[1] This specific conformation is enforced by the presence of the methyl groups at the 2- and 6-positions, allowing the N,N'-substituents to make optimal interactions within the allosteric binding pocket.[1] In contrast, the 2,5-dimethylpiperazine core is less amenable to adopting this required twisted conformation, leading to a significant loss of inhibitory activity.[1]
Experimental Protocols
The following is a description of the key experimental assay used to determine the inhibitory activity of the dimethylpiperazine derivatives against CPS1, as described in the primary literature.[1]
Biochemical Assay for CPS1 Inhibition (Summary)
The IC50 values were determined using a biochemical assay that measures the formation of ADP, a product of the CPS1-catalyzed reaction. The detailed protocol is available in the supporting information of the cited publication. The assay generally involves:
-
Enzyme and Substrates: Recombinant human CPS1 is incubated with its substrates: ammonia, bicarbonate, and ATP.
-
Inhibitor Addition: The dimethylpiperazine derivatives are added to the reaction mixture at various concentrations.
-
Reaction and Detection: The reaction is allowed to proceed for a defined period, and the amount of ADP produced is quantified, typically using a coupled-enzyme assay that links ADP formation to a detectable signal (e.g., fluorescence or absorbance).
-
Data Analysis: The rate of ADP formation is measured at each inhibitor concentration, and the data are fitted to a dose-response curve to calculate the IC50 value.
Conclusion
The comparative analysis of this compound and 2,5-dimethylpiperazine derivatives as CPS1 inhibitors clearly demonstrates the critical importance of the substitution pattern on the piperazine scaffold. The 2,6-disubstituted core, particularly the (2R,6R) stereoisomer, provides a rigid and conformationally optimal scaffold for potent allosteric inhibition of CPS1. In contrast, the 2,5-disubstituted isomer results in a significant loss of activity. These findings provide valuable structure-activity relationship (SAR) insights for the design of novel and potent CPS1 inhibitors for therapeutic applications.
References
Stereochemistry's Decisive Role: A Comparative Guide to the Bioactivity of 2,6-Dimethylpiperazine Isomers
The spatial arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity. For drug development professionals, understanding how different stereoisomers of a compound interact with their biological targets is paramount for designing safer and more effective medicines. This guide provides a detailed comparison of the bioactivity of 2,6-dimethylpiperazine stereoisomers, using the discovery of potent allosteric inhibitors of Carbamoyl Phosphate Synthetase 1 (CPS1) as a primary case study. The data presented herein underscores the profound impact of chirality on pharmacological activity.
The this compound scaffold exists as three stereoisomers: the chiral trans isomers, (2R,6R) and (2S,6S), and the achiral mesocis isomer, (2R,6S). The distinct three-dimensional structures of these isomers dictate their binding affinity to target proteins, often leading to significant differences in their biological effects.
Comparative Bioactivity of this compound Stereoisomers as CPS1 Inhibitors
A study on the discovery of allosteric inhibitors for Carbamoyl Phosphate Synthetase 1 (CPS1), a potential therapeutic target in certain cancers, revealed a stark differentiation in the inhibitory activity of the stereoisomers of a this compound-containing compound. The investigation began with a racemic mixture and subsequently synthesized and tested the individual stereoisomers.[1]
The results, summarized in the table below, demonstrate a clear stereopreference for the (2R,6R) isomer, which exhibited a nearly 18-fold increase in potency compared to the racemic mixture and the other stereoisomers.[1]
| Compound ID | Stereoisomer | Structure | IC50 (nM)[1] |
| 6 | Racemic mixture (cis/trans) | 6400 | |
| 10 | (2S,6S) | 6300 | |
| 11 | (2R,6S) - meso | 6500 | |
| 12 (H3B-374) | (2R,6R) | 360 |
IC50 values were determined in a biochemical assay measuring ADP formation from CPS1 in the presence of the inhibitor. The reported values are averages of at least two experimental replicates.[1]
This significant enhancement in activity with the (2R,6R) isomer highlights the critical role of the precise spatial orientation of the methyl groups on the piperazine (B1678402) ring for optimal interaction with the allosteric binding pocket of the CPS1 enzyme.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the different stereoisomers of the this compound-containing CPS1 inhibitors was achieved through standard amide coupling procedures. Commercially available and appropriately protected stereoisomers of this compound were used as starting materials.
General Procedure for Amide Coupling:
-
To a solution of the corresponding this compound stereoisomer in a suitable solvent (e.g., dichloromethane (B109758) or N,N-dimethylformamide), the desired carboxylic acid and a coupling agent (e.g., HATU or HBTU) were added.
-
A tertiary amine base, such as triethylamine (B128534) or diisopropylethylamine, was added to the reaction mixture.
-
The reaction was stirred at room temperature until completion, as monitored by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, the reaction mixture was worked up by partitioning between an organic solvent and an aqueous solution.
-
The organic layer was washed, dried, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography or preparative HPLC to yield the desired compound.
CPS1 Biochemical Inhibition Assay
The inhibitory activity of the compounds against CPS1 was determined using a biochemical assay that measures the formation of ADP, a product of the CPS1-catalyzed reaction.
Assay Protocol:
-
The assay was performed in a 384-well plate format.
-
The reaction mixture contained recombinant human CPS1 enzyme, ATP, bicarbonate, and ammonia (B1221849) in a buffered solution.
-
The test compounds, dissolved in DMSO, were added to the wells at various concentrations.
-
The reaction was initiated by the addition of the enzyme and incubated at room temperature for a specified period.
-
The amount of ADP produced was quantified using a commercially available detection kit (e.g., ADP-Glo™ Kinase Assay).
-
The luminescence signal, proportional to the ADP concentration, was measured using a plate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualizing the Impact of Stereochemistry
The following diagrams illustrate the relationship between the stereoisomers of the this compound core and the workflow for evaluating their bioactivity.
Conclusion
The case of the this compound-based CPS1 inhibitors unequivocally demonstrates the profound influence of stereochemistry on bioactivity. While three of the stereoisomers were virtually inactive, the (2R,6R) isomer displayed potent inhibitory activity. This highlights the necessity of synthesizing and evaluating individual stereoisomers during the drug discovery process. A thorough understanding of the stereochemical requirements for target binding not only facilitates the design of more potent and selective drug candidates but also minimizes the potential for off-target effects and toxicity that may be associated with inactive or less active isomers in a racemic mixture. For researchers and scientists in drug development, these findings reinforce the principle that stereochemistry is not a subtle detail but a fundamental driver of pharmacological activity.
References
A Comparative Guide to the Quantitative Analysis of Piperazine Derivatives by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The piperazine (B1678402) moiety is a fundamental structural component in a wide array of pharmaceuticals, including antidepressants, antipsychotics, antihistamines, and anthelmintics.[1][2] Accurate and robust quantitative analysis of these piperazine derivatives in biological matrices is crucial throughout the drug discovery and development pipeline. This guide provides a comparative overview of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of various piperazine derivatives, supported by experimental data and detailed protocols.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis using LC-MS/MS, the use of stable isotope-labeled internal standards is considered the gold standard for achieving the highest accuracy and precision.[1] Deuterated internal standards, such as Piperazin-2-one-d6, are chemically almost identical to their unlabeled counterparts.[1] This ensures they co-elute and experience similar ionization effects, effectively compensating for variability in sample preparation, matrix effects, and instrument response.[1][3]
Comparative Analysis of LC-MS/MS Method Performance
The selection of an appropriate analytical method is often guided by the required sensitivity, selectivity, and the nature of the sample matrix.[3] LC-MS/MS has emerged as the preferred technique for the quantification of piperazine derivatives due to its high sensitivity and specificity.[4][5] The following tables summarize the performance characteristics of various validated LC-MS/MS methods for different piperazine-containing compounds.
Table 1: Performance Characteristics of LC-MS/MS Methods for Therapeutic Piperazine Derivatives
| Analyte | Internal Standard | LLOQ (ng/mL) | ULOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Matrix | Reference |
| Posaconazole | Posaconazole-d4 (B26984) | 20 | 5000 | 95.8 - 104.2 | ≤ 7.8 | Human Plasma | [6] |
| LQFM05 | Not Specified | 10 | 900 | Not Specified | Not Specified | Rat Plasma & Tissues | [7] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Designer Piperazine Drugs
| Analyte | Internal Standard(s) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Matrix | Reference |
| BZP, MDBP, pFBP, mCPP, TFMPP | BZP-D7, mCPP-D8, TFMPP-D4 | 1.0 - 5.0 | Not Specified | 1 - 1000 | Serum | [4][5] |
| Piperazine | Not Specified | 0.3 µg/kg | 1.0 µg/kg | 1 - 200 µg/kg | Chicken Muscle | [8] |
BZP: 1-benzylpiperazine, MDBP: 1-(3,4-methylenedioxybenzyl)piperazine, pFBP: 1-(4-fluorobenzyl)piperazine, mCPP: 1-(3-chlorophenyl)piperazine, TFMPP: 1-(3-trifluoromethylphenyl)piperazine
Detailed Experimental Protocols
A robust and validated experimental protocol is the foundation of reliable quantitative analysis.[3] Below are representative LC-MS/MS methodologies for the quantification of piperazine derivatives in biological matrices.
Protocol 1: Analysis of a Therapeutic Piperazine Derivative (e.g., Posaconazole) in Human Plasma[6]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, standard, or quality control (QC) sample, add 10 µL of the internal standard working solution (e.g., posaconazole-d4 at 1 µg/mL).
-
Perform protein precipitation by adding 200 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460) with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.
Protocol 2: Analysis of Designer Piperazine Derivatives in Serum[4][5]
1. Sample Preparation (Solid-Phase Extraction)
-
To a serum sample, add the internal standard mix (BZP-D7, mCPP-D8, and TFMPP-D4).
-
Perform a mixed-mode solid-phase extraction.
2. LC-MS/MS Conditions
-
Column: Synergi Polar RP column.
-
Mobile Phase A: 1 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol/0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the analytes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive electrospray ionization.
-
Data Acquisition: MRM mode.
Visualizing the Workflow and Biological Context
Diagrams can effectively illustrate complex processes. The following are Graphviz representations of a typical bioanalytical workflow and a relevant signaling pathway.
Caption: A typical experimental workflow for the quantitative analysis of piperazine derivatives.
Caption: Potential modulation of a serotonergic synapse by a piperazine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceasia.org [scienceasia.org]
Spectroscopic Characterization of Novel 2,6-Dimethylpiperazine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the spectroscopic characterization of novel 2,6-dimethylpiperazine derivatives. It includes a summary of key spectroscopic data, detailed experimental protocols, and visualizations to aid in the identification and analysis of these compounds.
The this compound scaffold is a significant pharmacophore in medicinal chemistry, valued for its structural rigidity and synthetic versatility. The introduction of substituents at the nitrogen atoms or the methyl groups can lead to a diverse array of derivatives with unique physicochemical and biological properties. Accurate spectroscopic characterization is paramount for confirming the structure, purity, and stereochemistry of these novel compounds. This guide focuses on the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
¹H NMR Spectral Data
Table 1: Comparative ¹H NMR Data (in CDCl₃) of this compound and its Derivatives
| Compound | δ (ppm) - CH₃ | δ (ppm) - Piperazine Ring Protons | δ (ppm) - N-Substituent Protons |
| This compound | ~1.1 (d, 6H) | ~2.5-3.0 (m, 6H) | ~1.5 (br s, 2H, NH) |
| N,N'-Diacetyl-2,6-dimethylpiperazine | ~1.2 (d, 6H) | ~3.0-4.5 (m, 6H) | ~2.1 (s, 6H, COCH₃) |
| N,N'-Dibenzoyl-2,6-dimethylpiperazine | ~1.3 (d, 6H) | ~3.5-4.8 (m, 6H) | ~7.4 (m, 10H, Ar-H) |
| N,N'-Bis(4-fluorobenzoyl)-2,6-dimethylpiperazine | ~1.3 (d, 6H) | ~3.4-4.7 (m, 6H) | ~7.1 (t, 4H, Ar-H), ~7.4 (m, 4H, Ar-H) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and br s (broad singlet).
¹³C NMR Spectral Data
Table 2: Comparative ¹³C NMR Data (in CDCl₃) of this compound and its Derivatives
| Compound | δ (ppm) - CH₃ | δ (ppm) - Piperazine Ring Carbons | δ (ppm) - N-Substituent Carbons |
| This compound | ~19.0 | ~51.0 (CH), ~53.0 (CH₂) | - |
| N,N'-Diacetyl-2,6-dimethylpiperazine | ~17.0 | ~45.0 (CH), ~48.0 (CH₂) | ~22.0 (COCH₃), ~170.0 (C=O) |
| N,N'-Dibenzoyl-2,6-dimethylpiperazine | ~17.5 | ~46.0 (CH), ~49.0 (CH₂) | ~127.0, ~128.5, ~130.0, ~136.0 (Ar-C), ~172.0 (C=O) |
| N,N'-Bis(4-fluorobenzoyl)-2,6-dimethylpiperazine | ~17.3 | ~45.5 (CH), ~48.5 (CH₂) | ~115.5 (d, J=22 Hz), ~129.5 (d, J=9 Hz), ~132.0, ~162.5 (d, J=250 Hz) (Ar-C), ~171.0 (C=O) |
Note: Chemical shifts (δ) are reported in ppm. For fluorinated compounds, coupling constants (J) are given in Hertz (Hz).
IR Spectral Data
Table 3: Key IR Absorption Bands (in cm⁻¹) of this compound and its Derivatives
| Compound | ν (N-H) | ν (C-H) | ν (C=O) | ν (C-N) |
| This compound | ~3280 | ~2960, 2850 | - | ~1130 |
| N,N'-Diacetyl-2,6-dimethylpiperazine | - | ~2970, 2860 | ~1640 | ~1280 |
| N,N'-Dibenzoyl-2,6-dimethylpiperazine | - | ~3060, 2970, 2870 | ~1635 | ~1285 |
| N,N'-Bis(4-fluorobenzoyl)-2,6-dimethylpiperazine | - | ~3070, 2980, 2880 | ~1630 | ~1290 |
Note: ν represents the vibrational frequency in wavenumbers (cm⁻¹).
Mass Spectrometry Data
Table 4: Mass Spectrometry Data (m/z) of this compound and its Derivatives
| Compound | Molecular Ion [M]⁺ or [M+H]⁺ | Key Fragment Ions (m/z) |
| This compound | 114 | 99, 70, 56, 44 |
| N,N'-Diacetyl-2,6-dimethylpiperazine | 198 | 155, 113, 98, 43 |
| N,N'-Dibenzoyl-2,6-dimethylpiperazine | 322 | 217, 105, 77 |
| N,N'-Bis(4-fluorobenzoyl)-2,6-dimethylpiperazine | 358 | 235, 123, 95 |
Note: m/z represents the mass-to-charge ratio.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse angle: 30-45 degrees.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For many this compound derivatives, Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) are common.
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive or negative ion mode, depending on the analyte.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas: Nitrogen.
-
Drying Gas Temperature: 200-350 °C.
-
-
Instrument Parameters (GC-MS with EI):
-
GC Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: A temperature gradient suitable to elute the compound of interest.
-
Ionization Energy: 70 eV.
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel this compound derivative.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of novel this compound derivatives.
This guide serves as a foundational resource for the spectroscopic characterization of novel this compound derivatives. By providing comparative data and standardized protocols, it aims to facilitate the efficient and accurate structural elucidation of these important compounds in the pursuit of new therapeutic agents.
A Comparative Guide to the Structural Confirmation of Synthesized 2,6-Dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key analytical techniques used for the structural confirmation of synthesized 2,6-Dimethylpiperazine. By presenting experimental data alongside its structural isomer, 2,5-Dimethylpiperazine, this document offers a clear framework for the unequivocal identification of the target molecule. The data is supported by detailed experimental protocols and a logical workflow for structural elucidation.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for this compound and its isomer, 2,5-Dimethylpiperazine. These isomers, while both having the molecular formula C₆H₁₄N₂, exhibit distinct spectral features due to the different substitution patterns on the piperazine (B1678402) ring.
Table 1: ¹H NMR and ¹³C NMR Spectral Data Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The chemical shifts (δ) are indicative of the electronic environment of the nuclei.
| Compound | Technique | Solvent | Chemical Shift (δ) in ppm |
| This compound | ¹H NMR | CDCl₃ | ~1.05 (d, 6H, -CH₃), ~2.55 (m, 2H, -CH-), ~2.85 (m, 4H, -CH₂-) |
| ¹³C NMR | CDCl₃ | ~22.0 (-CH₃), ~51.0 (-CH-), ~55.0 (-CH₂-) | |
| 2,5-Dimethylpiperazine | ¹H NMR | CDCl₃ | ~1.10 (d, 6H, -CH₃), ~2.20 (dd, 2H, axial -CH₂-), ~2.90 (m, 4H, equatorial -CH₂- & -CH-) |
| ¹³C NMR | CDCl₃ | ~18.0 (-CH₃), ~52.0 (-CH-), ~58.0 (-CH₂-) |
Table 2: Mass Spectrometry Data Comparison
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, offering a molecular fingerprint.[1]
| Compound | Ionization Method | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | Electron Ionization (EI) | 114 | 99, 70, 56, 44 |
| 2,5-Dimethylpiperazine | Electron Ionization (EI) | 114 | 99, 70, 57, 42 |
Table 3: Infrared (IR) Spectroscopy Data Comparison
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]
| Compound | Technique | Characteristic Absorption Bands (cm⁻¹) |
| This compound | KBr Pellet | N-H Stretch: 3200-3400 (broad), C-H Stretch: 2850-2970, N-H Bend: 1590-1650, C-N Stretch: 1000-1250 |
| 2,5-Dimethylpiperazine | KBr Pellet | N-H Stretch: 3150-3350 (broad), C-H Stretch: 2840-2960, N-H Bend: 1580-1640, C-N Stretch: 1000-1250 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 10-15 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 0-220 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an Electron Ionization (EI) source.
-
Data Acquisition:
-
Introduce the sample into the ion source (e.g., via direct infusion or through a gas chromatograph).
-
Set the electron energy to a standard value, typically 70 eV, to induce fragmentation.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).
-
The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Technique):
-
Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the structural confirmation of synthesized this compound.
Caption: Logical workflow for the structural confirmation of synthesized compounds.
References
A Comparative Biological Evaluation of Piperazine Stereoisomers: The Case of Cetirizine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative performance of piperazine (B1678402) stereoisomers, focusing on cetirizine (B192768) and its active enantiomer, levocetirizine (B1674955), supported by experimental data and detailed protocols.
The introduction of chirality into a drug molecule can have profound implications for its pharmacological and pharmacokinetic properties. For piperazine-containing compounds, which are ubiquitous in modern medicine, understanding the differential effects of stereoisomers is critical for the development of safer and more efficacious therapeutics. This guide provides an in-depth comparison of the biological activities of the stereoisomers of cetirizine, a widely used second-generation antihistamine.
Cetirizine is a racemic mixture of two enantiomers: the (R)-enantiomer, levocetirizine, and the (S)-enantiomer, dextrocetirizine. Levocetirizine is the pharmacologically active form of the drug.[1] This comparison will objectively evaluate the pharmacodynamics, pharmacokinetics, and clinical efficacy of these stereoisomers, supported by experimental data.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity
A fundamental aspect of a drug's activity is its affinity for its biological target. The binding affinities of cetirizine, levocetirizine, and dextrocetirizine for the histamine (B1213489) H1 receptor were determined using radioligand binding assays.[2][3]
| Compound | H1 Receptor Binding Affinity (Ki, nM) |
| Cetirizine (racemate) | ~6[2][3] |
| Levocetirizine ((R)-enantiomer) | ~3[2][3] |
| Dextrocetirizine ((S)-enantiomer) | ~100[2][3] |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of cetirizine and levocetirizine reveal important differences in how the body absorbs, distributes, metabolizes, and excretes these compounds.
| Parameter | Cetirizine (10 mg) | Levocetirizine (5 mg) | Reference(s) |
| Bioavailability | >70% | >85% | [2] |
| Time to Peak Concentration (Tmax) | ~1.0 hour | ~0.5 - 1.5 hours | [2][4] |
| Peak Plasma Concentration (Cmax) | ~257 - 311 ng/mL | ~203 - 233 ng/mL | [2][4] |
| Plasma Protein Binding | 88 - 96% | ~92% (unbound fraction 8%) | [2] |
| Elimination Half-Life (t½) | ~8.3 hours (range: 6.5-10) | ~7.3 - 7.9 hours | [2][4] |
| Metabolism | Minimal, non-cytochrome P450 mediated | Negligible interaction with liver enzymes | [2][5] |
| Excretion | 70-85% in urine, 10-13% in feces | Primarily excreted in urine | [2][5] |
A study directly comparing a single 5 mg oral solution of levocetirizine with a 10 mg dry syrup of cetirizine in healthy Japanese male subjects found that the plasma exposure to levocetirizine was bioequivalent between the two formulations.[4]
Table 3: In Vivo Pharmacodynamic Comparison: Histamine-Induced Wheal and Flare
The antihistaminic effect of cetirizine and its enantiomers can be quantified in vivo by measuring the inhibition of histamine-induced wheal and flare responses in the skin.
| Treatment (Single Oral Dose) | Mean Duration of Wheal Inhibition (hours) | Maximum Wheal Inhibition (%) | Mean Duration of Flare Inhibition (hours) | Maximum Flare Inhibition (%) | Reference(s) |
| Cetirizine (5 mg) | 24.4 | 79.5 | 28.4 | 88.5 | [6][7] |
| Levocetirizine (2.5 mg) | 28.4 | 83.8 | 26.0 | 83.6 | [6][7] |
| Dextrocetirizine (2.5 mg) | Inactive | Inactive | Inactive | Inactive | [6][7] |
Statistical analysis showed that while the maximum inhibition of wheal and flare was equivalent for cetirizine and levocetirizine, levocetirizine was superior when comparing the area under the curve for the inhibitory effect.[6][7] This indicates a more sustained action for the active enantiomer.
Experimental Protocols
Radioligand Binding Assay for H1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds for the human histamine H1 receptor.
Materials:
-
Membranes from cells expressing the human H1 receptor.
-
[³H]-mepyramine (a radiolabeled H1 receptor antagonist).
-
Test compounds (cetirizine, levocetirizine, dextrocetirizine) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the H1 receptor-containing membranes with a fixed concentration of [³H]-mepyramine and varying concentrations of the test compound.
-
Equilibration: Allow the mixture to incubate at a specific temperature (e.g., 25°C) for a set time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-mepyramine (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Histamine-Induced Wheal and Flare Model
Objective: To assess the in vivo antihistaminic activity of test compounds in human volunteers.
Procedure:
-
Subject Enrollment: Healthy adult volunteers are enrolled in a randomized, double-blind, crossover study.
-
Drug Administration: Subjects receive a single oral dose of the test compound (e.g., 5 mg cetirizine, 2.5 mg levocetirizine) or placebo.
-
Histamine Challenge: At a predetermined time after drug administration (e.g., 4 hours), an intradermal injection of histamine (e.g., 20 µL of 100 µM solution) is administered into the forearm skin.[8]
-
Flare Area Measurement: The area of the flare (redness) is assessed at regular intervals (e.g., every 30 seconds for 9 minutes) using scanning laser Doppler imaging.[8]
-
Wheal Area Measurement: The area of the wheal (raised bump) is measured at a fixed time point (e.g., 10 minutes) using planimetry.[8]
-
Data Analysis: The percentage inhibition of the wheal and flare areas by the test compound compared to placebo is calculated.
Clinical Trial for Perennial Allergic Rhinitis
Objective: To evaluate the efficacy and safety of a test compound for the treatment of perennial allergic rhinitis.
Study Design: A double-blind, placebo-controlled, randomized clinical trial.[9]
Inclusion Criteria: Adult patients with a history of perennial allergic rhinitis, characterized by symptoms such as nasal congestion, sneezing, rhinorrhea, and nasal itching, with a minimum total symptom severity score.[9]
Treatment: Patients are randomized to receive a daily dose of the test compound (e.g., 10 mg or 20 mg cetirizine) or placebo for a specified duration (e.g., 4 weeks).[9]
Efficacy Assessment:
-
Patients record the severity of their nasal and ocular symptoms daily in a diary.
-
Investigators perform global evaluations of treatment efficacy at regular intervals.
Safety Assessment:
-
Monitoring and recording of any adverse events.
-
Clinical laboratory tests.
Data Analysis: The change in symptom severity scores from baseline is compared between the treatment and placebo groups.
Mandatory Visualization
Caption: Simplified signaling pathway of the histamine H1 receptor and the inhibitory action of levocetirizine.
Caption: Experimental workflow for the comparative biological evaluation of piperazine stereoisomers.
References
- 1. Cetirizine vs Levocetirizine: Comparison [allgenericmedicine.com]
- 2. Cetirizine - Wikipedia [en.wikipedia.org]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. Comparison of levocetirizine pharmacokinetics after single doses of levocetirizine oral solution and cetirizine dry syrup in healthy Japanese male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A randomized, double-blind, crossover comparison among cetirizine, levocetirizine, and ucb 28557 on histamine-induced cutaneous responses in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of levocetirizine and loratadine on histamine-induced wheal, flare, and itch in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of cetirizine therapy in perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral N-Heterocycles in Asymmetric Synthesis: The Case of 2,6-Dimethylpiperazine
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity in the formation of new stereocenters. Among the various scaffolds utilized, N-heterocycles have proven to be particularly effective. This guide provides an objective comparison of cis-2,6-dimethylpiperazine (B139716) with other prominent N-heterocyclic chiral auxiliaries, namely Evans' oxazolidinone and Myers' pseudoephedrine, in the context of asymmetric alkylation of carboxylic acid derivatives. The comparison is supported by experimental data from seminal literature, detailed methodologies for key experiments, and visualizations of the respective synthetic workflows.
Performance in Asymmetric Alkylation
The asymmetric alkylation of enolates derived from carboxylic acid amides is a fundamental carbon-carbon bond-forming reaction. The diastereoselectivity of this transformation is a direct measure of the effectiveness of the chiral auxiliary. Here, we compare the performance of three N-heterocycle-based auxiliaries in the alkylation of a propionamide (B166681) derivative.
Data Summary: Diastereoselective Alkylation of Propionamide Derivatives
| Chiral Auxiliary | Substrate | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| cis-2,6-Dimethylpiperazine | N,N'-Dipropionyl-cis-2,6-dimethylpiperazine | Benzyl Bromide | LDA | THF | -78 to 0 | 88 | >99:1 |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl Bromide | NaHMDS | THF | -78 | 92 | >99:1 |
| (+)-Pseudoephedrine | N-Propionyl-(+)-pseudoephedrine | Benzyl Bromide | LDA | THF | -78 to 0 | 95-99 | >98:2 |
As the data indicates, cis-2,6-dimethylpiperazine demonstrates exceptional stereocontrol in the asymmetric alkylation of its corresponding dipropionamide, achieving a diastereomeric ratio of >99:1. This performance is comparable to the well-established Evans' oxazolidinone auxiliary and Myers' pseudoephedrine auxiliary, both of which are benchmarks in the field of asymmetric synthesis. The high diastereoselectivity observed for the C2-symmetric piperazine (B1678402) auxiliary underscores its utility in creating stereodefined carbon centers.
Experimental Protocols
Detailed methodologies for the attachment of the propionyl group, the diastereoselective alkylation, and the cleavage of the auxiliary are provided below for each N-heterocycle.
cis-2,6-Dimethylpiperazine Auxiliary
a) Synthesis of N,N'-Dipropionyl-cis-2,6-dimethylpiperazine: A solution of cis-2,6-dimethylpiperazine (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂) is cooled to 0 °C. Triethylamine (B128534) (2.2 equiv) is added, followed by the dropwise addition of propionyl chloride (2.2 equiv). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the organic layer is washed with 1N HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
b) Asymmetric Alkylation: A solution of N,N'-dipropionyl-cis-2,6-dimethylpiperazine (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an argon atmosphere. A solution of lithium diisopropylamide (LDA, 1.05 equiv) in THF is added dropwise, and the mixture is stirred at -78 °C for 30 minutes. Benzyl bromide (1.2 equiv) is then added, and the reaction is stirred at -78 °C for 2 hours before warming to 0 °C over 1 hour. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which is then purified by chromatography.
c) Auxiliary Cleavage (Hydrolysis): The alkylated N,N'-dipropionyl-cis-2,6-dimethylpiperazine (1.0 equiv) is dissolved in a mixture of methanol (B129727) and water (3:1). Lithium hydroxide (B78521) (LiOH, 4.0 equiv) is added, and the mixture is heated to reflux for 12 hours. The methanol is removed under reduced pressure, and the aqueous layer is acidified to pH 2 with 1N HCl and extracted with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated to afford the chiral carboxylic acid. The aqueous layer can be basified to recover the cis-2,6-dimethylpiperazine auxiliary.
Evans' (S)-4-Benzyl-2-oxazolidinone Auxiliary
a) Synthesis of N-Propionyl-(S)-4-benzyl-2-oxazolidinone: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under argon is added n-butyllithium (1.05 equiv) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 equiv) is added, and the reaction is stirred for 30 minutes at -78 °C before warming to room temperature. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over MgSO₄, and concentrated. The product is purified by recrystallization.
b) Asymmetric Alkylation: A solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C. Sodium hexamethyldisilazide (NaHMDS, 1.1 equiv) is added, and the solution is stirred for 30 minutes. Benzyl bromide (1.2 equiv) is then added, and the reaction is stirred at -78 °C for 3 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by flash chromatography.
c) Auxiliary Cleavage (Reductive Cleavage): The alkylated N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to 0 °C. Lithium borohydride (B1222165) (LiBH₄, 2.0 equiv) is added, followed by the dropwise addition of water. The reaction is stirred at room temperature for 12 hours. The reaction is carefully quenched with 1N NaOH and extracted with diethyl ether. The combined organic layers are dried and concentrated to yield the chiral alcohol.
Myers' (+)-Pseudoephedrine Auxiliary
a) Synthesis of N-Propionyl-(+)-pseudoephedrine: (+)-Pseudoephedrine (1.0 equiv) is suspended in CH₂Cl₂ with triethylamine (1.5 equiv) at 0 °C. Propionyl chloride (1.2 equiv) is added dropwise, and the mixture is stirred at room temperature for 4 hours. The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with 1N HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated. The product is typically purified by recrystallization.
b) Asymmetric Alkylation: A solution of N-propionyl-(+)-pseudoephedrine (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in anhydrous THF is cooled to -78 °C. A solution of LDA (2.5 equiv) is added slowly, and the mixture is stirred at -78 °C for 15 minutes, 0 °C for 15 minutes, and then at room temperature for 5 minutes before being re-cooled to 0 °C. Benzyl bromide (3.0 equiv) is added, and the reaction is stirred at 0 °C for 2 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash chromatography.
c) Auxiliary Cleavage (Acidic Hydrolysis): The alkylated N-propionyl-(+)-pseudoephedrine (1.0 equiv) is dissolved in a mixture of dioxane and 9N H₂SO₄ (2:1) and heated to 100 °C for 12 hours. The mixture is cooled, diluted with water, and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over MgSO₄, and concentrated to yield the chiral carboxylic acid. The aqueous layer can be basified to recover the (+)-pseudoephedrine auxiliary.
Visualization of Synthetic Workflows
The following diagrams illustrate the general experimental workflows for the use of each chiral auxiliary in asymmetric alkylation.
Caption: Workflow for asymmetric alkylation using cis-2,6-dimethylpiperazine.
Caption: Workflow for asymmetric alkylation using Evans' oxazolidinone.
Caption: Workflow for asymmetric alkylation using Myers' pseudoephedrine.
Conclusion
cis-2,6-Dimethylpiperazine serves as a highly effective C₂-symmetric chiral auxiliary for the asymmetric alkylation of carboxylic acid derivatives. Its performance, in terms of diastereoselectivity, is on par with the most reliable and widely used chiral auxiliaries in organic synthesis. The straightforward protocols for attachment, stereoselective alkylation, and cleavage, coupled with the potential for auxiliary recovery, make it a valuable tool for the synthesis of enantiomerically enriched molecules. While Evans' oxazolidinones and Myers' pseudoephedrine auxiliaries are more established, the excellent results obtained with cis-2,6-dimethylpiperazine highlight its potential as a powerful alternative for researchers in organic synthesis and drug development.
A Comparative Performance Guide: 2,6-Dimethylpiperidine vs. 2,6-Dimethylpiperazine in Synthesis
In the realm of synthetic chemistry, the choice of a nitrogen heterocycle as a base or ligand is critical to reaction outcomes, influencing yield, selectivity, and catalytic efficiency. This guide provides an objective comparison between two sterically hindered cyclic amines: 2,6-dimethylpiperidine (B1222252) and 2,6-dimethylpiperazine. We will delve into their distinct physicochemical properties, performance differences in key synthetic applications, and provide supporting data to guide researchers, scientists, and drug development professionals in their selection process.
Physicochemical Properties: A Foundation for Performance
The structural difference between these two compounds—a single nitrogen in the piperidine (B6355638) ring versus two in the piperazine (B1678402) ring—fundamentally dictates their chemical behavior. 2,6-Dimethylpiperidine is a secondary amine, whereas this compound is a cyclic diamine. This difference is clearly reflected in their physical and chemical properties.
The methyl groups at the 2 and 6 positions in both molecules create significant steric hindrance around the nitrogen atoms. This bulkiness diminishes their nucleophilicity while preserving their basicity, making them classic examples of non-nucleophilic bases.[1]
Table 1: Comparison of Physicochemical Properties
| Property | 2,6-Dimethylpiperidine | This compound |
| Molecular Formula | C₇H₁₅N[2][3] | C₆H₁₄N₂[4][5] |
| Molecular Weight | 113.20 g/mol [2][3] | 114.19 g/mol [4][5] |
| Physical Form | Clear Liquid[3][6] | Solid / Crystals[4][5] |
| Boiling Point | 127-128 °C[2][6] | 162 °C[4][5] |
| Melting Point | < -20 °C[3][6] | 108-111 °C[4][5] |
| Density | 0.84 g/mL at 25 °C[2][6] | Not applicable (solid) |
| pKa of Conjugate Acid | ~10.8 - 11.1[6][7][8] | pKa₁: ~9.4, pKa₂: Not specified[4][9] |
Note: pKa values are critical indicators of basicity. A higher pKa corresponds to a stronger base.
Performance as Non-Nucleophilic Bases
The primary role of these compounds in many synthetic protocols is to act as a proton scavenger. Their steric bulk prevents them from participating in unwanted side reactions, such as nucleophilic attack on an electrophilic substrate.[1]
-
2,6-Dimethylpiperidine: With a pKa value consistently above 10.8, this is a moderately strong organic base.[6][7] It is highly effective for deprotonation in reactions like E2 eliminations, forming enamines, or acting as an acid scavenger in acylation and silylation reactions where a non-nucleophilic base is essential. Its higher basicity makes it more suitable for removing less acidic protons compared to its piperazine counterpart.
-
This compound: This compound has two basic nitrogen centers. The first pKa is around 9.4, making it a significantly weaker base than 2,6-dimethylpiperidine.[4] While still useful as an acid scavenger, it would be less effective in reactions requiring a stronger base to drive the equilibrium. It is more comparable in strength to bases like triethylamine (B128534) but with greater steric hindrance.
The choice between the two as a base is a trade-off between basic strength and the presence of a second reactive site. For reactions demanding a stronger, non-nucleophilic base, 2,6-dimethylpiperidine is the superior choice.
Performance as Ligands in Catalysis
The most significant performance difference emerges when these molecules are used as ligands for transition metal catalysts.
-
2,6-Dimethylpiperidine (Monodentate Ligand): As a secondary amine, it can only coordinate to a metal center through its single nitrogen atom, acting as a classic monodentate ligand. While useful, monodentate ligands generally form less stable metal complexes compared to their multidentate counterparts.[10]
-
This compound (Bidentate Ligand): The presence of two nitrogen atoms allows this compound to coordinate to a single metal center at two points, acting as a bidentate chelating ligand. This chelation leads to the formation of a more stable metal-ligand complex, an effect known as the "chelate effect."[11] This enhanced stability can significantly improve catalyst lifetime, activity, and selectivity in various catalytic reactions. For example, piperazine derivatives have been successfully used to create dinuclear copper(II) complexes for biomimetic catalysis, demonstrating their utility in advanced catalyst design.[12][13]
For applications in homogeneous catalysis where ligand coordination is key, this compound offers a distinct advantage due to its ability to form stable chelate rings with metal centers.
References
- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. 504-03-0 CAS MSDS (2,6-Dimethylpiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound CAS#: 108-49-6 [m.chemicalbook.com]
- 5. This compound 97 108-49-6 [sigmaaldrich.com]
- 6. 2,6-Dimethylpiperidine CAS#: 504-03-0 [chemicalbook.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 766-17-6 CAS MSDS (cis-2,6-Dimethylpiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. uregina.ca [uregina.ca]
- 10. pure.rug.nl [pure.rug.nl]
- 11. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 12. Dinuclear Copper(II) Complexes of 2,6-Bis[(N-Methylpiperazine-1-yl)methyl]-4-Formyl Phenol Ligand: Promising Biomimetic Catalysts for Dye Residue Degradation and Drug Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,6-Dimethylpiperazine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2,6-Dimethylpiperazine is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, minimizing risks and ensuring regulatory compliance.
This compound is classified as a flammable solid that can cause severe skin burns, eye damage, and respiratory irritation.[1][2] Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE) and to follow stringent disposal protocols. Improper disposal can lead to environmental contamination and may result in significant legal and financial penalties.[3]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, crucial for its safe handling and disposal.
| Property | Value |
| CAS Number | 108-49-6 |
| Molecular Formula | C6H14N2 |
| Molecular Weight | 114.19 g/mol |
| Melting Point | 108 - 113 °C / 226.4 - 235.4 °F |
| Boiling Point | 162 °C / 323.6 °F @ 760 mmHg |
| Flash Point | 44 °C / 111.2 °F |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation within the laboratory to its final removal by a licensed waste disposal service.
Waste Identification and Classification
-
Hazardous Waste Determination : All waste containing this compound, including contaminated labware (e.g., gloves, weighing boats, pipette tips) and spill cleanup materials, must be treated as hazardous waste.[4][5]
-
Regulatory Framework : The disposal of this chemical is governed by federal regulations such as the Resource Conservation and Recovery Act (RCRA) and may also be subject to state and local rules.[5][6][7]
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Gloves : Chemically resistant gloves.
-
Eye Protection : Chemical safety goggles or a face shield.
-
Lab Coat : A flame-retardant lab coat.
-
Respiratory Protection : If there is a risk of dust formation, use a NIOSH-approved respirator.[2]
Waste Segregation and Containerization
-
Dedicated Waste Container : Use a designated, leak-proof, and chemically compatible container for this compound waste. The container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[3][8]
-
Avoid Mixing : Do not mix this compound waste with other incompatible waste streams.[8] It is incompatible with strong oxidizing agents and strong acids.[1]
-
Solid vs. Liquid : Keep solid and liquid waste in separate containers.[8]
Waste Accumulation and Storage
-
Satellite Accumulation Area : Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9]
-
Container Integrity : Ensure the waste container is kept tightly closed except when adding waste.[9][10]
-
Storage Conditions : Store in a cool, dry, and well-ventilated area away from sources of ignition.[11]
Disposal Request and Pickup
-
Licensed Disposal Company : The disposal of this compound must be handled by a licensed hazardous waste disposal company.[11][12]
-
Internal Procedures : Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.
-
Documentation : Ensure all required waste manifests and documentation are completed accurately.[3]
Spill and Emergency Procedures
-
Small Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[2]
-
Large Spills : In the event of a large spill, evacuate the area and contact your institution's emergency response team or EHS department immediately.[4]
-
First Aid :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[2]
-
Eye Contact : Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[1]
-
Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration.[2]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water.[2]
-
In all cases of exposure, seek immediate medical attention.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. capotchem.com [capotchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 6. youtube.com [youtube.com]
- 7. epa.gov [epa.gov]
- 8. acewaste.com.au [acewaste.com.au]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. cis-2,6-Dimethylpiperazine - Safety Data Sheet [chemicalbook.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling 2,6-Dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 2,6-Dimethylpiperazine, ensuring the well-being of laboratory personnel and compliance with safety standards.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a flammable solid that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3][4] Adherence to proper PPE protocols is mandatory to minimize exposure risk.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles or a face shield.[1] Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. | Protects against dust particles and chemical splashes that can cause severe eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (inspect before use) and protective clothing to prevent skin exposure.[1][2] | Prevents direct contact which can lead to severe skin burns and irritation.[1][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1][3] | Protects against inhalation of dust, which may cause respiratory irritation.[1][2][3] |
2. Safe Handling and Storage Procedures
Proper handling and storage are crucial to maintaining a safe laboratory environment when working with this compound.
Operational Plan: Step-by-Step Handling
-
Engineering Controls : Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[1] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][5] Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Personal Decontamination : Wash hands and any exposed skin thoroughly after handling.[1]
-
Preventing Ignition : Keep the substance away from heat, sparks, open flames, and hot surfaces.[2][3][6] No smoking in the handling area. Take measures to prevent the buildup of electrostatic charge.[2]
-
Avoiding Inhalation and Contact : Do not breathe dust.[1] Avoid contact with skin, eyes, and clothing.[6]
Storage Plan
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Store in a designated corrosives area.[1]
-
Incompatible materials include strong oxidizing agents and strong acids.[1]
3. Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water and soap.[3] Remove all contaminated clothing and shoes.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the person into fresh air.[3] If not breathing, give artificial respiration.[3] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3] Rinse mouth with water.[3] Seek immediate medical attention.[1] |
4. Spill and Disposal Plan
In the event of a spill, and for routine disposal, follow these procedures to mitigate environmental contamination and ensure safety.
Spill Response
-
Evacuate : Evacuate personnel to safe areas.
-
Ventilate : Ensure adequate ventilation.
-
Containment : Sweep up and shovel the spilled material.[2][3] Avoid creating dust.[3]
-
Collection : Collect with an electrically protected vacuum cleaner or by wet-brushing and place in a suitable, closed container for disposal.[2]
Disposal Protocol
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated packaging should be disposed of as unused product.[3]
-
Do not let the product enter drains.[3]
5. Workflow and Logical Relationships
To ensure safety and procedural clarity, the following diagrams illustrate the necessary workflows for handling this compound.
Caption: Step-by-step laboratory handling protocol.
Caption: Decision tree for first aid response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
